molecular formula C11H13NO2 B1354664 2-(Pyrrolidin-1-yl)benzoic acid CAS No. 78648-27-8

2-(Pyrrolidin-1-yl)benzoic acid

Cat. No.: B1354664
CAS No.: 78648-27-8
M. Wt: 191.23 g/mol
InChI Key: SSALRORMOVCZTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Pyrrolidin-1-yl)benzoic acid is a useful research compound. Its molecular formula is C11H13NO2 and its molecular weight is 191.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyrrolidin-1-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c13-11(14)9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSALRORMOVCZTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20507541
Record name 2-(Pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78648-27-8
Record name 2-(Pyrrolidin-1-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20507541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(pyrrolidin-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"2-(Pyrrolidin-1-yl)benzoic acid" chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)benzoic acid is a chemical compound featuring a benzoic acid core substituted with a pyrrolidine ring at the ortho position. The presence of the pyrrolidine moiety, a common scaffold in medicinal chemistry, suggests its potential as a building block for the synthesis of novel therapeutic agents. The pyrrolidine ring is known to impart favorable pharmacokinetic properties to drug candidates. This document provides a comprehensive overview of the known chemical properties, synthesis, and potential biological relevance of this compound.

Chemical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. It is important to note that some of these values are predicted and should be confirmed by experimental data.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 78648-27-8[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Melting Point 87-88.5 °CN/A
Boiling Point (Predicted) 351.9 ± 25.0 °C at 760 mmHgN/A
pKa (Predicted) 2.79 ± 0.36N/A
Solubility Data not availableN/A

Synthesis

The direct synthesis of this compound is not widely reported. However, a common and effective strategy involves the synthesis of its methyl ester, methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis to yield the desired carboxylic acid. Two primary methods for the synthesis of the methyl ester are the Ullmann condensation and nucleophilic aromatic substitution. A subsequent hydrolysis step is then required.

Experimental Protocols

1. Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation

This method involves a copper-catalyzed cross-coupling reaction between methyl 2-bromobenzoate and pyrrolidine.[2]

  • Materials:

    • Methyl 2-bromobenzoate

    • Pyrrolidine

    • Copper(I) oxide (Cu₂O)

    • Potassium carbonate (K₂CO₃)

    • 2-Ethoxyethanol

    • Diethyl ether

    • Brine

    • Anhydrous magnesium sulfate

    • Silica gel

    • Hexane

    • Ethyl acetate

  • Procedure:

    • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).[2]

    • Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).[2]

    • Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.[2]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.[2]

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).[2]

    • Combine the organic layers and wash with brine (2 x 30 mL).[2]

    • Dry the organic layer over anhydrous magnesium sulfate.[2]

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.[2]

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-(pyrrolidin-1-yl)benzoate.[2]

2. Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Nucleophilic Aromatic Substitution (SNAr)

This scalable method utilizes the reaction between methyl 2-fluorobenzoate and pyrrolidine.

  • Materials:

    • Methyl 2-fluorobenzoate

    • Pyrrolidine

    • Anhydrous potassium carbonate (powdered)

    • Anhydrous toluene

    • Deionized water

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a 50 L glass-lined reactor, add anhydrous toluene (20 L), methyl 2-fluorobenzoate (2.0 kg, 12.98 mol), and powdered anhydrous potassium carbonate (3.59 kg, 25.96 mol, 2.0 equiv).

    • Stir the suspension and add pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv) dropwise over 1 hour, maintaining the temperature below 40 °C.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring by TLC or HPLC.

    • Cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with toluene.

    • Combine the filtrate and washes and wash sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate and filter.

    • Concentrate the filtrate under reduced pressure and purify the crude oil by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate.

3. Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

This protocol describes the conversion of the methyl ester to the final product, this compound.[3]

  • Materials:

    • Methyl 2-(pyrrolidin-1-yl)benzoate

    • A suitable solvent (e.g., a mixture of THF and water)

    • A base (e.g., lithium hydroxide or sodium hydroxide)

    • Concentrated hydrochloric acid

  • Procedure:

    • Dissolve methyl 2-(pyrrolidin-1-yl)benzoate (1.0 eq) in a mixture of THF and water.[3]

    • Add a suitable base (e.g., lithium hydroxide, 2.0 eq).

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.[3]

    • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.[3]

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.[3]

    • The product, this compound, will precipitate out of the solution.[3]

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.[3]

Spectral Data

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃):

  • Aromatic Protons: Multiplets in the range of δ 7.0-8.0 ppm.

  • Pyrrolidine Protons (α to N): A triplet around δ 3.3-3.5 ppm.

  • Pyrrolidine Protons (β to N): A multiplet around δ 1.9-2.1 ppm.

  • Carboxylic Acid Proton: A broad singlet typically downfield, > δ 10 ppm.

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃):

  • Carboxyl Carbon: δ 170-175 ppm.

  • Aromatic Carbons: δ 115-150 ppm.

  • Pyrrolidine Carbons (α to N): δ 45-55 ppm.

  • Pyrrolidine Carbons (β to N): δ 25-30 ppm.

Predicted FT-IR Spectrum (KBr Pellet):

  • O-H Stretch (Carboxylic Acid): Broad band from 2500-3300 cm⁻¹.[4]

  • C-H Stretch (Aromatic): Peaks around 3000-3100 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks around 2850-2960 cm⁻¹.

  • C=O Stretch (Carboxylic Acid): Strong, sharp peak around 1700-1725 cm⁻¹.[4]

  • C=C Stretch (Aromatic): Peaks in the range of 1450-1600 cm⁻¹.

  • C-N Stretch: Peak around 1150-1250 cm⁻¹.

Biological Activity

There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathways of this compound. However, the pyrrolidine scaffold is a key structural motif in a wide range of biologically active compounds, exhibiting activities such as antimicrobial, anti-inflammatory, anticancer, and anticonvulsant effects.[5][6] The presence of this moiety in this compound suggests that it could serve as a valuable starting material or intermediate for the synthesis of novel drug candidates. Further research is required to elucidate the specific biological properties of this compound.

Visualizations

Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis of this compound, starting from the synthesis of its methyl ester followed by hydrolysis.

Synthesis_Workflow cluster_ester Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate cluster_acid Hydrolysis start Starting Materials (Methyl 2-halobenzoate, Pyrrolidine) reaction Reaction (Ullmann or SNAr) start->reaction workup_ester Workup & Purification reaction->workup_ester ester Methyl 2-(pyrrolidin-1-yl)benzoate workup_ester->ester hydrolysis Hydrolysis Reaction ester->hydrolysis workup_acid Workup & Purification hydrolysis->workup_acid final_product This compound workup_acid->final_product Chemical_Properties Compound This compound Structure Molecular Structure (C₁₁H₁₃NO₂) Compound->Structure determines MW Molecular Weight (191.23 g/mol) Structure->MW calculates MP Melting Point (87-88.5 °C) Structure->MP influences BP Boiling Point (Predicted: 351.9 °C) Structure->BP influences pKa pKa (Predicted: 2.79) Structure->pKa influences Spectra Spectral Data (NMR, IR, MS) Structure->Spectra predicts

References

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 78648-27-8

This technical guide provides a comprehensive overview of 2-(Pyrrolidin-1-yl)benzoic acid, a molecule of interest to researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development. This document details its chemical properties, synthesis methodologies, and potential applications, supported by experimental protocols and data presented for clarity and practical use.

Chemical and Physical Properties

This compound is a substituted aromatic carboxylic acid. The incorporation of a pyrrolidine ring at the ortho position of the benzoic acid core imparts specific physicochemical characteristics that are of interest in the design of novel chemical entities. A summary of its key properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 78648-27-8Multiple sources
Molecular Formula C₁₁H₁₃NO₂ChemicalBook[1]
Molecular Weight 191.23 g/mol ChemicalBook[1]
Melting Point 87-88.5 °CChemicalBook[1]
Boiling Point (Predicted) 351.9 ± 25.0 °CChemicalBook[1]
pKa (Predicted) 2.79 ± 0.36ChemicalBook[1]
Density (Predicted) 1.17 ± 0.06 g/cm³ChemicalBook[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving the synthesis of its methyl ester precursor, Methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis.

Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

A common and effective method for the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[2]

Experimental Protocol: Ullmann Condensation for Methyl 2-(pyrrolidin-1-yl)benzoate [2]

  • Reactants and Reagents:

    • Methyl 2-bromobenzoate (1.0 eq)

    • Pyrrolidine (1.2 eq)

    • Copper(I) oxide (Cu₂O) (0.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • 2-Ethoxyethanol (solvent)

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 2-bromobenzoate, potassium carbonate, and copper(I) oxide.

    • Add 2-ethoxyethanol to the flask, followed by the addition of pyrrolidine.

    • Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure Methyl 2-(pyrrolidin-1-yl)benzoate.

Synthesis_Workflow reagents Methyl 2-bromobenzoate, Pyrrolidine, Cu₂O, K₂CO₃, 2-Ethoxyethanol reaction Ullmann Condensation (Reflux, 24h) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Methyl 2-(pyrrolidin-1-yl)benzoate purification->product

Synthesis workflow for Methyl 2-(pyrrolidin-1-yl)benzoate.

Hydrolysis to this compound

The final step to obtain the target compound is the hydrolysis of the methyl ester. This is a standard procedure in organic synthesis.

Experimental Protocol: Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

  • Reactants and Reagents:

    • Methyl 2-(pyrrolidin-1-yl)benzoate

    • Aqueous solution of a base (e.g., Sodium Hydroxide or Potassium Hydroxide)

    • An alcohol as a co-solvent (e.g., Methanol or Ethanol)

    • Aqueous solution of an acid for neutralization (e.g., Hydrochloric Acid)

  • Procedure:

    • Dissolve Methyl 2-(pyrrolidin-1-yl)benzoate in a mixture of the alcohol co-solvent and the aqueous base.

    • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the alcohol co-solvent under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.

    • Acidify the aqueous layer with the acid solution to a pH of approximately 3-4, which will cause the product to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Hydrolysis_Workflow start_material Methyl 2-(pyrrolidin-1-yl)benzoate hydrolysis Base-mediated Hydrolysis (e.g., NaOH, H₂O/MeOH) start_material->hydrolysis neutralization Acidification (e.g., HCl) hydrolysis->neutralization isolation Filtration & Drying neutralization->isolation final_product This compound isolation->final_product

Hydrolysis of the methyl ester to the final acid product.

Biological and Pharmacological Context

While specific biological activity data for this compound is not extensively reported in publicly available literature, the structural motifs present in the molecule, namely the pyrrolidine ring and the benzoic acid moiety, are found in numerous biologically active compounds.

The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, valued for its ability to introduce three-dimensionality into molecules, which can enhance binding to biological targets.[3][4] Pyrrolidine derivatives have demonstrated a wide range of biological activities, including roles as enzyme inhibitors and receptor ligands.[3][4] For instance, derivatives of 2-(pyrrolidin-1-yl)benzimidazole have been investigated as inhibitors of the TRPC5 ion channel.[5]

Benzoic acid and its derivatives are also a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory and analgesic activities.[4][6][7] The carboxylic acid group can act as a key pharmacophore, participating in hydrogen bonding and electrostatic interactions with biological targets.

Given the presence of these two key structural features, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Further screening and biological evaluation of this compound and its derivatives are warranted to explore its pharmacological profile.

Conclusion

This compound is a readily accessible compound with interesting chemical properties. The synthetic routes to this molecule are well-established and can be performed in a laboratory setting. While its specific biological functions are yet to be fully elucidated, its structural components suggest potential for applications in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the chemistry and potential applications of this intriguing molecule. Further investigation into its biological activity could unveil novel therapeutic opportunities.

References

An In-Depth Technical Guide to the Molecular Structure of 2-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 2-(Pyrrolidin-1-yl)benzoic acid. This document is intended to serve as a valuable resource for researchers and professionals engaged in chemical synthesis, drug discovery, and development.

Chemical Identity and Molecular Structure

This compound, a derivative of benzoic acid, is characterized by the substitution of a pyrrolidine ring at the ortho-position of the benzene ring.

Molecular Formula: C₁₁H₁₃NO₂[1]

Molecular Weight: 191.23 g/mol [1]

CAS Number: 78648-27-8[1]

IUPAC Name: this compound

The molecular structure consists of a planar benzene ring bonded to a carboxyl group and a saturated five-membered nitrogen-containing heterocycle, the pyrrolidine ring.

molecular_structure cluster_benzoic_acid Benzoic Acid Moiety cluster_pyrrolidine Pyrrolidine Moiety C1 C2 C3 C4 C5 C6 N1 C8 C9 C10 C11

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental and biological systems.

PropertyValueSource
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
CAS Number 78648-27-8[1]
Melting Point 87-88.5 °C[1]
Boiling Point (Predicted) 351.9 ± 25.0 °C[1]
pKa (Predicted) 2.79 ± 0.36
Solubility Data not available

Synthesis Protocols

The synthesis of this compound can be achieved through the N-arylation of a benzoic acid derivative. Common methods for forming the crucial C-N bond include the Ullmann condensation and the Buchwald-Hartwig amination. A prevalent strategy involves the synthesis of the methyl ester, Methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis to yield the desired carboxylic acid.

Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation

This method utilizes a copper-catalyzed cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

  • Solvent and Reagent Addition: Add 2-ethoxyethanol as the solvent, followed by the addition of pyrrolidine (1.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane and ethyl acetate eluent system to obtain pure Methyl 2-(pyrrolidin-1-yl)benzoate.

Hydrolysis to this compound

Experimental Protocol:

  • Hydrolysis: Dissolve Methyl 2-(pyrrolidin-1-yl)benzoate in a suitable solvent mixture (e.g., methanol/water) and add a base such as sodium hydroxide or lithium hydroxide.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

  • Acidification: After cooling, acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound.

synthesis_workflow start Starting Materials: Methyl 2-bromobenzoate Pyrrolidine ullmann Ullmann Condensation (Cu(I) oxide, K2CO3, 2-ethoxyethanol) start->ullmann intermediate Intermediate: Methyl 2-(pyrrolidin-1-yl)benzoate ullmann->intermediate hydrolysis Hydrolysis (NaOH or LiOH, then HCl) intermediate->hydrolysis product Final Product: This compound hydrolysis->product

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in public databases. The following sections provide expected spectral characteristics based on the analysis of its structural components (benzoic acid and pyrrolidine moieties) and data from related compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the pyrrolidine ring.

  • Aromatic Protons (C₆H₄): A complex multiplet pattern in the range of δ 7.0-8.0 ppm. The substitution pattern will lead to distinct signals for the four aromatic protons.

  • Pyrrolidine Protons (-CH₂-): Two multiplets are expected for the pyrrolidine ring protons. The protons on the carbons adjacent to the nitrogen (α-protons) will likely appear further downfield (δ 3.0-3.5 ppm) compared to the β-protons (δ 1.8-2.2 ppm).

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (δ 10-13 ppm), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will display signals for the eight unique carbon atoms in the molecule.

  • Carbonyl Carbon (-COOH): Expected to be the most downfield signal, around δ 165-175 ppm.

  • Aromatic Carbons (C₆H₄): Six distinct signals in the aromatic region (δ 110-150 ppm). The carbon attached to the nitrogen (C-N) and the carbon attached to the carboxyl group (C-COOH) will have characteristic chemical shifts influenced by these substituents.

  • Pyrrolidine Carbons (-CH₂-): Two signals in the aliphatic region. The carbons adjacent to the nitrogen (α-carbons) are expected around δ 45-55 ppm, while the β-carbons will be further upfield, around δ 25-35 ppm.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by the vibrational frequencies of its functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded hydroxyl group of a carboxylic acid.

  • C=O Stretch (Carbonyl): A strong, sharp absorption band around 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

  • C-N Stretch: A moderate absorption in the range of 1250-1350 cm⁻¹.

  • C-H Stretch (Aromatic): Signals typically appear above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Signals typically appear below 3000 cm⁻¹.

  • C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (Predicted)

In a mass spectrum obtained by electron ionization (EI-MS), the following key fragments would be anticipated:

  • Molecular Ion (M⁺): A peak at m/z = 191, corresponding to the molecular weight of the compound.

  • Loss of -OH: A fragment at m/z = 174.

  • Loss of -COOH: A fragment at m/z = 146.

  • Fragment corresponding to the pyrrolidinyl-benzene cation: This would result from the cleavage of the bond between the carboxyl group and the benzene ring.

Biological Activity and Potential Applications

While the pyrrolidine scaffold is a common feature in many biologically active compounds and pharmaceuticals, specific biological activity data for this compound is not extensively documented in publicly available literature. Benzoic acid derivatives, however, have been explored for a wide range of biological activities, including as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase.[2] Given its structure, this compound could serve as a valuable building block or lead compound in drug discovery programs targeting various receptors and enzymes. Further research is warranted to elucidate its potential pharmacological profile.

logical_relationship main_compound This compound benzoic_acid Benzoic Acid Scaffold main_compound->benzoic_acid contains pyrrolidine Pyrrolidine Scaffold main_compound->pyrrolidine contains physicochem Physicochemical Properties (Solubility, pKa, etc.) main_compound->physicochem exhibits bioactivity Potential Biological Activity (Enzyme Inhibition, etc.) main_compound->bioactivity may possess synthesis Chemical Synthesis (Ullmann, Buchwald-Hartwig) synthesis->main_compound produces spectroscopy Spectroscopic Characterization (NMR, IR, MS) spectroscopy->main_compound characterizes drug_discovery Application in Drug Discovery bioactivity->drug_discovery informs

This technical guide has synthesized the available information on this compound to provide a foundational understanding for researchers. While key physicochemical and synthetic data are presented, further experimental work is required to fully characterize its spectroscopic properties and explore its potential biological activities.

References

Spectroscopic and Spectrometric Characterization of 2-(Pyrrolidin-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the expected spectroscopic and spectrometric data for 2-(Pyrrolidin-1-yl)benzoic acid. Due to the limited availability of published experimental spectra for this specific compound, this guide focuses on predicted data derived from the analysis of its constituent functional groups: a disubstituted aromatic ring, a carboxylic acid, and a tertiary amine within a pyrrolidine ring. Detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These predictions are based on established chemical shift and absorption frequency ranges for the respective functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
Pyrrolidine CH₂ (α to N)3.2 - 3.6Triplet (t)4H
Pyrrolidine CH₂ (β to N)1.9 - 2.2Multiplet (m)4H
Aromatic CH (ortho to COOH)7.9 - 8.1Doublet (d)1H
Aromatic CH (para to COOH)7.5 - 7.7Triplet (t)1H
Aromatic CH (ortho to pyrrolidine)7.0 - 7.2Doublet (d)1H
Aromatic CH (meta to COOH)6.8 - 7.0Triplet (t)1H
Carboxylic Acid OH10.0 - 13.0Singlet (s, broad)1H
Table 2: Predicted ¹³C NMR Spectroscopic Data
CarbonPredicted Chemical Shift (δ, ppm)
Carboxylic Acid C=O165 - 175
Aromatic C (quaternary, attached to COOH)125 - 135
Aromatic C (quaternary, attached to N)145 - 155
Aromatic CH115 - 140
Pyrrolidine C (α to N)45 - 55
Pyrrolidine C (β to N)20 - 30
Table 3: Predicted FT-IR Spectroscopic Data
Functional GroupVibrational ModePredicted Absorption Range (cm⁻¹)Intensity
Carboxylic AcidO-H stretch2500 - 3300Broad
Aromatic RingC-H stretch3000 - 3100Medium
Aliphatic (Pyrrolidine)C-H stretch2850 - 2960Medium
Carboxylic AcidC=O stretch1680 - 1710Strong
Aromatic RingC=C stretch1450 - 1600Medium
Tertiary AmineC-N stretch1250 - 1350Medium
Table 4: Predicted Mass Spectrometry Data
Ion TypePredicted m/zNotes
[M+H]⁺192.09Molecular ion peak (positive ion mode)
[M-H]⁻190.08Molecular ion peak (negative ion mode)
[M-COOH]⁺146.10Fragment corresponding to the loss of the carboxylic acid group

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic and spectrometric data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

  • This compound (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Accurately weigh the sample and dissolve it in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer the solution to an NMR tube.

  • Place the NMR tube in the spectrometer's probe.

  • Acquire the ¹H NMR spectrum, typically with 8 to 16 scans.

  • Acquire the ¹³C NMR spectrum, which will require a larger number of scans for adequate signal-to-noise.

  • Process the raw data (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Weigh Sample b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert into Spectrometer c->d Analysis e Acquire Spectrum (¹H and ¹³C) d->e f Fourier Transform e->f g Phase and Baseline Correction f->g h Reference and Integrate g->h

Figure 1: General workflow for NMR spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

  • This compound (1-2 mg)

  • Potassium bromide (KBr, IR grade)

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Grind a small amount of the sample with dry KBr in an agate mortar and pestle.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

  • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Acquire the background spectrum of the empty sample compartment.

  • Acquire the sample spectrum.

  • The instrument software will automatically ratio the sample spectrum against the background to generate the final transmittance or absorbance spectrum.

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a Grind Sample with KBr b Press into Pellicle a->b c Acquire Background Spectrum b->c Analysis d Acquire Sample Spectrum c->d e Ratio Sample to Background d->e f Generate Final Spectrum e->f

Figure 2: General workflow for FT-IR spectroscopy.
Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Materials:

  • This compound (sub-milligram quantity)

  • Solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Prepare a dilute solution of the sample in a suitable solvent.

  • Introduce the sample into the mass spectrometer's ion source, typically via direct infusion or coupled with a liquid chromatograph.

  • Acquire the mass spectrum in both positive and negative ion modes to observe the [M+H]⁺ and [M-H]⁻ ions, respectively.

  • If necessary, perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and aid in structural elucidation.

  • Analyze the resulting mass-to-charge (m/z) ratios of the parent ion and any fragment ions.

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis a Prepare Dilute Solution b Introduce into Ion Source (ESI) a->b Analysis c Acquire Mass Spectrum (+/- modes) b->c d Perform MS/MS (optional) c->d e Analyze m/z of Parent and Fragments d->e

Figure 3: General workflow for Mass Spectrometry.

This guide provides a foundational understanding of the expected spectroscopic and spectrometric properties of this compound and the methodologies to acquire such data. Researchers can use this information to aid in the characterization and identification of this compound in their studies.

An In-depth Technical Guide to the Solubility Profile of 2-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 2-(Pyrrolidin-1-yl)benzoic acid, a key physicochemical property influencing its behavior in various scientific and pharmaceutical applications. Due to the limited availability of direct experimental solubility data for this specific compound in publicly accessible literature, this document outlines a robust experimental framework for determining its solubility based on established methodologies for similar organic compounds. It also presents relevant data for the structurally related compound, benzoic acid, to provide a comparative context.

Compound Overview

This compound is an organic compound featuring a benzoic acid scaffold substituted with a pyrrolidine ring. Its chemical structure suggests amphiphilic properties, with the carboxylic acid group contributing to its acidic nature and potential for aqueous solubility, particularly at higher pH, while the pyrrolidinyl and phenyl groups impart lipophilic characteristics.

Key Physicochemical Properties:

PropertyValueSource
CAS Number 78648-27-8[1][2][3]
Molecular Formula C11H13NO2[1]
Molecular Weight 191.23 g/mol [1]
Predicted pKa 2.79 ± 0.36[1]

The predicted pKa value suggests that this compound is a weak acid.[1] Its solubility in aqueous solutions is therefore expected to be highly dependent on pH, with increased solubility in basic conditions due to the deprotonation of the carboxylic acid group to form a more polar carboxylate salt.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on standard laboratory techniques for solubility assessment of organic compounds.[4][5][6]

Materials and Equipment
  • This compound (high purity)

  • A range of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, toluene, ethyl acetate)

  • Aqueous buffer solutions of varying pH (e.g., pH 2, 4, 7, 9, 12)

  • Small-scale vials or test tubes with secure caps

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • pH meter

Experimental Workflow

The following diagram illustrates the general workflow for determining the equilibrium solubility of this compound.

G A Prepare Saturated Solution (Excess solid in solvent) B Equilibrate (e.g., 24-48h with agitation at constant temperature) A->B C Phase Separation (Centrifugation or Filtration) B->C D Sample and Dilute Supernatant C->D E Quantitative Analysis (e.g., HPLC, UV-Vis) D->E F Calculate Solubility E->F

Caption: Experimental workflow for equilibrium solubility determination.

Step-by-Step Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent or buffer solution. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration:

    • Securely cap the vials and place them in a thermostatically controlled shaker.

    • Agitate the samples at a constant temperature (e.g., 25°C, 37°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation at a high speed or by filtration using a syringe filter compatible with the solvent.

  • Sample Dilution and Analysis:

    • Carefully withdraw a known volume of the clear supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometry method. A calibration curve should be prepared using standard solutions of known concentrations.

  • Solubility Calculation:

    • Calculate the solubility of this compound in the specific solvent at the given temperature, taking into account the dilution factor. The results can be expressed in units such as mg/mL, g/L, or mol/L.

Predicted Solubility Profile

Based on the structure of this compound, the following solubility profile can be anticipated:

  • Aqueous Solubility: The compound is expected to have low intrinsic solubility in water due to the presence of the non-polar phenyl and pyrrolidine rings.

  • pH-Dependent Solubility: As a carboxylic acid, its aqueous solubility will likely increase significantly in basic solutions (pH > pKa) as the compound is converted to its more soluble anionic (carboxylate) form. Conversely, in acidic solutions (pH < pKa), the compound will exist predominantly in its neutral, less soluble form.

  • Organic Solvent Solubility: The compound is predicted to be more soluble in polar organic solvents, such as ethanol, methanol, and acetone, which can engage in hydrogen bonding with the carboxylic acid group.[7] Solubility in non-polar solvents like toluene is expected to be lower.

Comparative Solubility Data: Benzoic Acid

To provide a practical reference, the table below summarizes the solubility of the parent compound, benzoic acid, in various solvents at different temperatures. This data can serve as a useful benchmark when evaluating the solubility of this compound.

SolventTemperature (°C)Solubility (g/L)
Water01.7
Water253.44
Water7521.45
Water10056.31
Ethanol25Highly Soluble
Methanol25Soluble
Acetone25Soluble
Benzene25Soluble
Carbon Tetrachloride25Soluble
Toluene-Soluble
Dichloromethane-Soluble
Ethyl Acetate-Soluble

Sources:[7][8][9][10][11][12]

The solubility of benzoic acid in water demonstrates a clear positive correlation with temperature.[7][12] A similar trend can be anticipated for this compound. The high solubility of benzoic acid in various organic solvents is also noteworthy.[7]

Logical Relationships in Solubility Testing

The following diagram outlines the logical decision-making process for characterizing the solubility of an organic acid like this compound.

G A Start with Water Solubility Test B Soluble in Water? A->B C Test with pH paper B->C Yes E Insoluble in Water B->E No D Acidic (pH < 7) C->D F Test with 5% NaOH E->F G Soluble in 5% NaOH? F->G H Indicates Acidic Functional Group G->H Yes M Test with 5% HCl G->M No I Test with 5% NaHCO3 H->I J Soluble in 5% NaHCO3? I->J K Strong Acid (e.g., Carboxylic Acid) J->K Yes L Weak Acid (e.g., Phenol) J->L No N Soluble in 5% HCl? M->N O Indicates Basic Functional Group (Amine) N->O Yes P Neutral Compound N->P No

Caption: Decision tree for qualitative solubility analysis.

This qualitative analysis can provide initial insights into the acidic, basic, or neutral nature of a compound and guide the selection of appropriate solvents for quantitative studies.[13]

Conclusion

References

A Technical Guide to the Physical Properties of 2-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-(Pyrrolidin-1-yl)benzoic acid (CAS No: 78648-27-8), a molecule of interest in medicinal chemistry and materials science. This document compiles essential quantitative data, details the experimental methodologies for their determination, and presents a logical workflow for its synthesis, which is fundamental to obtaining a pure sample for accurate physical characterization.

Core Physical and Chemical Properties

The physical properties of this compound are crucial for its handling, formulation, and application in research and development. The key data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Melting Point 87-88.5 °C[1]
Boiling Point 351.9 °C at 760 mmHg
pKa (Predicted) 2.79 ± 0.36[1]
XLogP3 (Predicted) ~1.2 - 3.1[2][3]
Storage Temperature Room Temperature[1]

Note on XLogP3: The value is an estimate based on the predicted values for the related isomers 2-(pyrrolidine-1-carbonyl)benzoic acid (1.2) and 4-(pyrrolidin-1-yl)benzoic acid (3.1).[2][3] The actual value may vary.

Experimental Protocols

Accurate determination of physical properties relies on standardized and precise experimental protocols. Below are detailed methodologies for key characterization experiments.

Determination of Solubility Class

This protocol provides a qualitative assessment of the compound's solubility in various solvents, which helps in understanding its polarity and functional group characteristics.[4]

Materials:

  • This compound

  • Small test tubes

  • Spatula

  • Vortex mixer

  • Solvents: Deionized water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Diethyl ether, Ethanol.

Procedure:

  • Sample Preparation: Into a series of clean, dry test tubes, place approximately 25 mg of this compound.

  • Solvent Addition: To each test tube, add 0.75 mL of a single solvent in small portions (e.g., 3 x 0.25 mL).

  • Mixing: After each addition, shake or vortex the test tube vigorously for at least 30 seconds.

  • Observation: Observe the sample after a total of 0.75 mL of solvent has been added and mixed. Classify the compound as "soluble" if the solid dissolves completely, or "insoluble" if any solid remains.[5]

  • Classification Logic:

    • Solubility in Water: Indicates the presence of highly polar functional groups. If soluble, test the solution's pH with litmus paper.[6]

    • Solubility in 5% NaOH & 5% NaHCO₃: Solubility in these basic solutions, coupled with insolubility in water, strongly indicates the presence of a carboxylic acid functional group.[4]

    • Solubility in 5% HCl: Solubility in acid suggests the presence of a basic functional group, such as the tertiary amine in the pyrrolidine ring.[4]

    • Solubility in Organic Solvents (e.g., Diethyl Ether, Ethanol): Indicates the compound's non-polar characteristics. "Like dissolves like" is the guiding principle.

Determination of Acid Dissociation Constant (pKa) by Potentiometric Titration

This method provides a precise, quantitative measure of the acidity of the carboxylic acid group.[7]

Materials:

  • This compound (high purity)

  • Standardized ~0.1 M NaOH solution (carbonate-free)

  • Deionized water

  • pH meter with a glass electrode, calibrated with pH 4.0, 7.0, and 10.0 buffers

  • Magnetic stirrer and stir bar

  • Buret (50 mL)

  • Beaker (150 mL)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100-150 mg of this compound and dissolve it in ~100 mL of deionized water in a beaker. Gentle warming may be necessary to achieve full dissolution; if so, cool the solution back to room temperature before proceeding.[8]

  • Titration Setup: Place the beaker on the magnetic stirrer, add the stir bar, and immerse the calibrated pH electrode in the solution. Position the buret filled with the standardized NaOH solution over the beaker.

  • Initial Measurement: Record the initial pH of the acid solution.

  • Titration: Begin adding the NaOH solution in small increments (e.g., 0.5-1.0 mL). After each addition, allow the pH to stabilize and record both the volume of titrant added and the corresponding pH. As the pH begins to change more rapidly, reduce the increment size (e.g., 0.1 mL) to accurately capture the equivalence point.

  • Data Collection: Continue the titration until the pH has plateaued well into the basic region (e.g., pH 11-12).

  • Data Analysis:

    • Plot pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point, which is the point of maximum slope on the curve (the inflection point). This can be found using the first or second derivative of the titration curve.

    • The volume at the half-equivalence point (half the volume of NaOH needed to reach the equivalence point) corresponds to the point where pH = pKa.[8] This is derived from the Henderson-Hasselbalch equation when the concentrations of the acid and its conjugate base are equal.[8]

Synthesis and Purification Workflow

The acquisition of a pure sample is a prerequisite for the accurate measurement of its physical properties. The synthesis of this compound is typically achieved via the hydrolysis of its corresponding methyl ester, Methyl 2-(pyrrolidin-1-yl)benzoate.[9][10] The following diagram illustrates the experimental workflow for this conversion.

G cluster_hydrolysis Ester Hydrolysis cluster_workup Aqueous Work-up & Isolation start Dissolve Methyl 2-(pyrrolidin-1-yl)benzoate in THF/Water add_naoh Add aq. NaOH Solution start->add_naoh 1.0 eq. reflux Heat to Reflux (4-12 hours) add_naoh->reflux e.g., 2.0 eq. monitor Monitor Reaction (TLC or LC-MS) reflux->monitor Check for completion cool Cool to Room Temperature monitor->cool remove_thf Remove THF (Reduced Pressure) cool->remove_thf acidify Acidify with HCl (aq) to precipitate product remove_thf->acidify e.g., to pH ~2 filter Collect Solid by Vacuum Filtration acidify->filter wash Wash Solid with Cold Deionized Water filter->wash dry Dry Under Vacuum wash->dry end_node Pure this compound dry->end_node

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 2-(Pyrrolidin-1-yl)benzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic bioactive compounds. Its unique three-dimensional structure and favorable physicochemical properties make it an attractive component in the design of novel therapeutics. This technical guide focuses on the synthesis, properties, and potential applications of 2-(pyrrolidin-1-yl)benzoic acid and its derivatives. While comprehensive biological data on this specific scaffold is emerging, this document consolidates available synthetic methodologies, highlights the therapeutic potential based on related structures, and provides detailed experimental protocols to facilitate further research and development in this area.

Core Compound: this compound

This compound is an aromatic carboxylic acid featuring a pyrrolidine ring attached to the ortho position of the benzoic acid. This substitution pattern imparts specific conformational constraints and electronic properties that can be exploited in drug design.

Physicochemical Properties:

PropertyValueSource
CAS Number 78648-27-8[1]
Molecular Formula C₁₁H₁₃NO₂[1]
Molecular Weight 191.23 g/mol [1]
Melting Point 87-88.5 °C[1]
Boiling Point (Predicted)
Appearance Solid

Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through a two-step process involving the nucleophilic aromatic substitution (SNA_r) reaction to form its methyl ester, followed by hydrolysis.

Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

A robust and scalable method for the synthesis of methyl 2-(pyrrolidin-1-yl)benzoate involves the reaction of a methyl 2-halobenzoate with pyrrolidine. The following protocol is adapted from a large-scale synthesis procedure.

Experimental Protocol:

  • Materials:

    • Methyl 2-fluorobenzoate

    • Pyrrolidine

    • Anhydrous Potassium Carbonate (K₂CO₃)

    • Anhydrous Toluene

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Equipment:

    • Glass-lined reactor with overhead stirring, temperature control, reflux condenser, and nitrogen inlet.

    • Addition funnel.

    • Filtration apparatus.

    • Separatory funnel.

    • Rotary evaporator.

    • Vacuum distillation apparatus.

  • Procedure:

    • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charging Reagents: To the inerted reactor, add anhydrous toluene, methyl 2-fluorobenzoate, and powdered anhydrous potassium carbonate. Begin stirring the suspension.

    • Addition of Pyrrolidine: Add pyrrolidine dropwise to the stirred suspension over a period of 1 hour, maintaining the internal temperature below 40 °C.

    • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

    • Work-up: Cool the mixture to room temperature and filter to remove inorganic salts. Wash the filter cake with toluene.

    • Extraction: Combine the filtrate and washes. Wash sequentially with deionized water and brine.

    • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to remove the toluene.

    • Purification: Purify the resulting crude oil by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate as a pale yellow oil.[2][3]

Hydrolysis to this compound

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Experimental Protocol:

  • Materials:

    • Methyl 2-(pyrrolidin-1-yl)benzoate

    • Methanol or Ethanol

    • Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) solution (e.g., 1 M)

    • Hydrochloric Acid (HCl) solution (e.g., 1 M)

    • Ethyl acetate

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • Dissolution: Dissolve methyl 2-(pyrrolidin-1-yl)benzoate in methanol or ethanol.

    • Hydrolysis: Add an aqueous solution of NaOH or KOH to the solution and stir at room temperature or with gentle heating. Monitor the reaction by TLC until the starting material is consumed.

    • Acidification: Cool the reaction mixture and remove the alcohol under reduced pressure. Dilute the residue with water and acidify to a pH of approximately 3-4 with HCl solution.

    • Extraction: Extract the aqueous layer with ethyl acetate.

    • Washing and Drying: Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Isolation: Filter and concentrate the organic layer under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Synthesis of a Representative Derivative: 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic Acid

This derivative serves as an intermediate in the synthesis of rhodamine dyes.

Experimental Protocol:

  • Materials:

    • 3-Pyrrolidinylphenol

    • Phthalic anhydride

    • Toluene

    • 35% aqueous Sodium Hydroxide (w/w)

    • Hydrochloric acid

    • Methanol

    • Deionized water

  • Procedure:

    • A solution of 3-pyrrolidinylphenol and phthalic anhydride in toluene is refluxed under a nitrogen atmosphere for 3 hours.

    • The mixture is cooled, and 35% aqueous NaOH is added. The mixture is then heated at 90 °C for 6 hours.

    • The resulting mixture is poured into water and acidified with hydrochloric acid.

    • The suspension is allowed to stand at room temperature for 2 hours and then filtered.

    • The solid product is recrystallized from a mixture of water and methanol and dried to afford the final product.[2]

Biological Activities and Therapeutic Potential of Pyrrolidine Derivatives

While specific and extensive biological data for this compound itself is not widely published, the broader class of pyrrolidine-containing molecules has demonstrated significant activity in various therapeutic areas. This suggests that the this compound scaffold is a promising starting point for the development of novel drugs.

Anticancer Activity

Numerous pyrrolidine derivatives have been investigated as anticancer agents, targeting various mechanisms.

Quantitative Data on Anticancer Pyrrolidine Derivatives:

Compound ClassTarget(s)IC₅₀ ValuesReference
Benzofuroxan-based pyrrolidine hydroxamatesMMP-2, MMP-9102 nM (MMP-2), 162 nM (MMP-9) for compound 100a[4]
2-Pyrrolidone-fused methylpyrrolesVEGFR-2, PDGFRβIC₅₀ = 0.42 µM (NCI-H460 cells) for compound 12[4]
Anti-inflammatory and Analgesic Activity

Pyrrolidine derivatives have shown promise as anti-inflammatory and analgesic agents, often through the inhibition of cyclooxygenase (COX) enzymes.

Quantitative Data on Anti-inflammatory Pyrrolidine Derivatives:

Compound ClassTarget(s)IC₅₀ ValuesReference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1, COX-2, 5-LOX314 µg/mL (COX-1), 130 µg/mL (COX-2), 105 µg/mL (5-LOX)[5]
Central Nervous System (CNS) Activity

The pyrrolidine scaffold is a key component in many CNS-active drugs, including those targeting dopamine receptors.

Quantitative Data on CNS-active Pyrrolidine Derivatives:

Compound ClassTarget(s)Kᵢ ValuesReference
1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-oneα₁-adrenoceptorspKᵢ = 6.71

Visualizing Workflows and Pathways

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G start Starting Materials (Methyl 2-halobenzoate, Pyrrolidine) reaction Nucleophilic Aromatic Substitution (SNA_r) start->reaction intermediate Intermediate (Methyl 2-(pyrrolidin-1-yl)benzoate) reaction->intermediate hydrolysis Ester Hydrolysis intermediate->hydrolysis product Final Product (this compound) hydrolysis->product purification Purification product->purification

Caption: General synthetic workflow for this compound.

Illustrative Signaling Pathway: COX Inhibition

Given the reported anti-inflammatory activity of related pyrrolidine derivatives, a potential mechanism of action is the inhibition of the cyclooxygenase (COX) pathway, which is involved in the synthesis of prostaglandins.

G ArachidonicAcid Arachidonic Acid COX COX-1 / COX-2 ArachidonicAcid->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins PGH2->Prostaglandins Inflammation Inflammation Pain, Fever Prostaglandins->Inflammation Inhibitor Pyrrolidine Derivative (Potential Inhibitor) Inhibitor->COX

Caption: Potential mechanism of action via COX enzyme inhibition.

Illustrative Signaling Pathway: Dopamine Receptor Modulation

The pyrrolidine scaffold is present in ligands for dopamine receptors, suggesting that derivatives of this compound could potentially modulate dopaminergic signaling.

G Ligand Dopamine or Pyrrolidine-based Ligand Receptor Dopamine Receptor (GPCR) Ligand->Receptor G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger CellularResponse Cellular Response SecondMessenger->CellularResponse

Caption: Illustrative G-protein coupled receptor signaling pathway.

Conclusion and Future Directions

This compound represents a versatile and promising scaffold for the development of new therapeutic agents. While detailed structure-activity relationship studies on this specific core are limited in the public domain, the diverse biological activities of the broader pyrrolidine class, including anticancer, anti-inflammatory, and CNS effects, strongly suggest its potential. The synthetic routes are well-established, allowing for the generation of diverse libraries of derivatives for biological screening.

Future research should focus on:

  • The synthesis and systematic biological evaluation of a focused library of this compound derivatives to establish clear structure-activity relationships.

  • Elucidation of the specific molecular targets and signaling pathways modulated by these compounds.

  • Optimization of lead compounds to improve potency, selectivity, and pharmacokinetic properties.

This technical guide provides a foundational resource for researchers to embark on or advance their investigations into this promising class of compounds..

References

The Rising Therapeutic Potential of 2-(Pyrrolidin-1-yl)benzoic Acid Analogs: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intersection of the pyrrolidine ring and the benzoic acid scaffold has emerged as a promising area in medicinal chemistry, yielding analogs with a wide spectrum of biological activities. This technical guide delves into the core biological activities of 2-(Pyrrolidin-1-yl)benzoic acid and its derivatives, with a particular focus on their anti-inflammatory and analgesic properties. This document provides a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways to facilitate further research and development in this area.

Quantitative Biological Data

The biological evaluation of this compound analogs has demonstrated significant potential, particularly in the realm of anti-inflammatory and analgesic effects. The following tables summarize key quantitative data from various studies, offering a comparative overview of the potency of these compounds.

Table 1: In Vivo Anti-Inflammatory and Analgesic Activity of Pyrrolidine and Benzoic Acid Derivatives

CompoundAnimal ModelAssayDose (mg/kg)% Inhibition of EdemaAnalgesic Effect (% protection or latency)Reference
Compound 13e (a pyrrolidine-2,5-dione derivative)RatCarrageenan-induced paw edema---[1]
Compound 3b (a pyrrolidine-2,5-dione derivative)RatCarrageenan-induced paw edema---[1]
MAK01 (a pivalate-based Michael product)MouseCarrageenan-induced paw edema1033.3 ± 0.77 (at 2h)-[2][3]
2034.7 ± 0.74 (at 2h)-[2][3]
3040.58 ± 0.84 (at 5h)-[2][3]
MouseHot Plate Test50-10.32 ± 0.82 s[3]
100-12.16 ± 0.51 s[3]
150-12.93 ± 0.45 s[3]
RS-37619 (a pyrrolo[1,2a]pyrrole-1-carboxylic acid derivative)RatCarrageenan-induced paw edema-36 x phenylbutazone-[4]
RatAdjuvant-induced arthritis-~2 x naproxen-[4]
Mouse/RatPhenylquinone-induced writhing--350/180 x aspirin[4]
5-acetamido-2-hydroxy benzoic acid derivative (PS3)MouseAcetic acid-induced writhing20-74% reduction[5][6]
50-75% reduction[5][6]
3-(6-benzoyl-2-benzothiazolinon-3-yl)propanoic acid (Compound 4a)MouseCarrageenan-induced paw edema & p-benzoquinone-induced writhing100Exhibited highest activity among tested compoundsExhibited highest activity among tested compounds[7]

Table 2: In Vitro Anti-Inflammatory Activity of Pyrrolidine and Benzoic Acid Derivatives

CompoundTarget EnzymeIC50 Value (µM or µg/mL)Selectivity Index (SI) for COX-2Reference
Compound 13e (a pyrrolidine-2,5-dione derivative)COX-20.98 µM31.5[1]
MAK01 (a pivalate-based Michael product)COX-1314 µg/mL-[2][3]
COX-2130 µg/mL-[2][3]
5-LOX105 µg/mL-[2][3]
2-pyrrolidinone derivative 14dLOX0.08 (±0.005) mM-[8]
2-pyrrolidinone derivative 14eLOX0.0705 (±0.003) mM-[8]
Benzoic acid and acetophenone derivatives (8, 9, 10, 11, 12)Superoxide anion generation and elastase release<4 µg/mL-[9]
EF31 (a curcumin analog)IκB kinase β~1.92 µM-[10]

Experimental Protocols

The evaluation of the anti-inflammatory and analgesic activity of this compound analogs relies on established and validated experimental models. Below are detailed methodologies for key assays cited in the literature.

Carrageenan-Induced Paw Edema in Rats

This widely used in vivo model assesses the anti-inflammatory activity of a compound by measuring its ability to reduce localized edema induced by carrageenan.[11]

Principle: Sub-plantar injection of carrageenan, a phlogistic agent, into a rat's hind paw elicits an acute inflammatory response characterized by swelling (edema).[11] The volume of the paw is measured before and after the carrageenan injection to quantify the extent of inflammation. The anti-inflammatory effect of a test compound is determined by its ability to reduce this swelling compared to a control group.

Methodology:

  • Animals: Wistar rats of either sex are used. The animals are acclimatized to laboratory conditions for at least one week prior to the experiment.

  • Grouping: The rats are randomly divided into several groups: a control group (vehicle), a standard drug group (e.g., Indomethacin or Diclofenac), and test groups for each of the synthesized analogs.[11][12]

  • Compound Administration: The test compounds and the standard drug are typically administered orally or intraperitoneally at a predetermined dose (e.g., 100 mg/kg body weight) one hour before the induction of inflammation.[11] The control group receives only the vehicle.

  • Induction of Edema: A 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat.

  • Measurement of Paw Volume: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).[2]

  • Data Analysis: The percentage increase in paw volume (edema) is calculated for each group. The percentage inhibition of edema by the test and standard compounds is then calculated using the following formula: % Inhibition = [ (Control Edema - Test Edema) / Control Edema ] x 100

In Vitro Cyclooxygenase (COX-1 and COX-2) and 5-Lipoxygenase (5-LOX) Inhibition Assays

These in vitro assays determine the ability of a compound to inhibit key enzymes involved in the inflammatory cascade.

Principle: COX-1 and COX-2 are enzymes that convert arachidonic acid into prostaglandins, which are potent inflammatory mediators. 5-LOX is an enzyme that converts arachidonic acid into leukotrienes, another class of inflammatory mediators.[2] The inhibitory activity of a compound is measured by quantifying the reduction in the production of prostaglandins or leukotrienes in the presence of the compound.

Methodology (General Outline):

  • Enzyme Source: Purified COX-1, COX-2, or 5-LOX enzymes are used.

  • Substrate: Arachidonic acid is used as the substrate.

  • Incubation: The test compound at various concentrations is pre-incubated with the enzyme. The reaction is then initiated by the addition of arachidonic acid.

  • Detection: The amount of product (prostaglandins or leukotrienes) formed is measured using appropriate methods, such as enzyme-linked immunosorbent assay (ELISA) or high-performance liquid chromatography (HPLC).

  • Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound. The IC50 value (the concentration of the compound that causes 50% inhibition of the enzyme activity) is then determined.[2][3]

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many benzoic acid and pyrrolidine derivatives are attributed to their modulation of key signaling pathways involved in inflammation. The primary mechanisms appear to involve the inhibition of the cyclooxygenase (COX) pathway and the nuclear factor-kappa B (NF-κB) signaling cascade.

Cyclooxygenase (COX) Pathway

The inhibition of COX enzymes is a well-established mechanism for non-steroidal anti-inflammatory drugs (NSAIDs). By blocking these enzymes, this compound analogs can reduce the production of pro-inflammatory prostaglandins.

COX_Pathway Cell_Membrane_Phospholipids Cell_Membrane_Phospholipids Arachidonic_Acid Arachidonic_Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX-1_COX-2 COX-1 / COX-2 Arachidonic_Acid->COX-1_COX-2 Prostaglandins Prostaglandins COX-1_COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Pain, Fever, Swelling Analogs 2-(Pyrrolidin-1-yl)benzoic acid Analogs Analogs->COX-1_COX-2 Inhibition

References

Unraveling the Mechanism of Action of 2-(Pyrrolidin-1-yl)benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific mechanism of action, quantitative biological data, and detailed experimental protocols for 2-(Pyrrolidin-1-yl)benzoic acid is not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the therapeutic potential of the core chemical moieties—the pyrrolidine ring and the benzoic acid scaffold—drawing upon research into structurally related compounds to infer potential mechanisms and guide future research directions.

Introduction: The Therapeutic Promise of Pyrrolidine and Benzoic Acid Scaffolds

The pyrrolidine ring is a ubiquitous five-membered nitrogen-containing heterocycle that is a cornerstone in medicinal chemistry. Its non-planar, saturated structure provides a three-dimensional scaffold that can effectively present substituents for optimal interaction with biological targets. This stereochemical richness makes the pyrrolidine moiety a favored component in the design of novel therapeutics.

Similarly, the benzoic acid framework is a common feature in a multitude of pharmacologically active agents. The carboxylic acid group can act as a key hydrogen bond donor or acceptor, or as a bioisostere for other functional groups, enabling interaction with a wide array of biological targets. The aromatic ring also provides a platform for diverse substitutions to modulate the compound's physicochemical and pharmacological properties.

The combination of these two scaffolds in this compound suggests a molecule with significant potential for biological activity. This guide will explore the plausible mechanisms of action based on the known activities of related compounds.

Potential Mechanisms of Action and Therapeutic Targets

While direct evidence for the mechanism of action of this compound is lacking, the activities of analogous structures suggest several potential pathways and molecular targets that warrant investigation.

Inflammation and Immunology

Derivatives of benzoic acid are well-known for their anti-inflammatory properties. For example, various substituted 2-aminobenzoic acid derivatives have demonstrated potent anti-inflammatory and analgesic effects. Furthermore, a series of 4-(pyrrolidinyl)methoxybenzoic acid derivatives have been identified as potent antagonists of Very Late Antigen-4 (VLA-4), an integrin involved in leukocyte adhesion and trafficking, with an IC50 value as low as 1.6 nM for the lead compound.[1] This suggests that this compound could potentially modulate inflammatory responses.

Neurological Disorders

The pyrrolidine and benzoic acid moieties are present in numerous compounds targeting the central nervous system. For instance, piperazine derivatives of 2-aminobenzoyl compounds have been investigated as glycine uptake inhibitors, which could be a therapeutic strategy for psychoses.[2] Glycine is a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, and modulating its concentration in the synaptic cleft can impact glutamatergic neurotransmission.

G-Protein Coupled Receptor (GPCR) Modulation

Recent patents have disclosed compounds with structural similarities to this compound as antagonists of GPR39, a G-protein coupled receptor implicated in various physiological processes.[3][4] Antagonism of GPR39 is being explored for the treatment of a range of disorders, including cardiovascular and metabolic diseases.

Inferred Signaling Pathways

Based on the potential targets identified from structurally similar compounds, several signaling pathways could be modulated by this compound.

  • VLA-4 Antagonism and Inflammatory Cell Adhesion: If acting as a VLA-4 antagonist, this compound would likely interfere with the interaction between VLA-4 on leukocytes and its ligand, VCAM-1, on endothelial cells. This would inhibit the adhesion and transmigration of inflammatory cells to sites of inflammation.

    VLA4_Pathway Leukocyte Leukocyte VLA4 VLA-4 Adhesion Cell Adhesion & Transmigration VLA4->Adhesion Binds Endothelium Endothelial Cell VCAM1 VCAM-1 VCAM1->Adhesion Binds Compound This compound (Hypothetical Antagonist) Compound->VLA4 Inhibits Inflammation Inflammation Adhesion->Inflammation

    Caption: Hypothetical VLA-4 Antagonism Pathway.

  • Glycine Transporter Inhibition and NMDA Receptor Modulation: As a potential glycine uptake inhibitor, the compound could increase synaptic glycine levels, thereby enhancing the activity of NMDA receptors.

    GlyT1_Pathway Glycine_Synapse Synaptic Glycine GlyT1 Glycine Transporter 1 (GlyT1) Glycine_Synapse->GlyT1 Uptake NMDAR NMDA Receptor Glycine_Synapse->NMDAR Co-agonist Compound This compound (Hypothetical Inhibitor) Compound->GlyT1 Inhibits Neuronal_Activity Altered Neuronal Activity NMDAR->Neuronal_Activity

    Caption: Hypothetical Glycine Transporter Inhibition Pathway.

Proposed Experimental Protocols for Mechanism of Action Studies

To elucidate the precise mechanism of action of this compound, a systematic experimental approach is necessary.

Target-Based Screening
  • Enzyme Inhibition Assays: A panel of enzymes implicated in inflammation (e.g., cyclooxygenases, lipoxygenases) and other relevant pathways should be screened. A generic protocol for an enzyme inhibition assay is as follows:

    • Prepare a reaction mixture containing the enzyme, its substrate, and a suitable buffer.

    • Add varying concentrations of this compound to the reaction mixture.

    • Incubate the reaction for a defined period at an optimal temperature.

    • Stop the reaction and measure the product formation using a suitable detection method (e.g., spectrophotometry, fluorometry, or chromatography).

    • Calculate the percentage of inhibition and determine the IC50 value.

  • Receptor Binding Assays: A broad panel of receptors, particularly GPCRs and ion channels, should be screened. A typical radioligand binding assay protocol involves:

    • Prepare cell membranes or purified receptors expressing the target of interest.

    • Incubate the membranes/receptors with a known radiolabeled ligand and varying concentrations of this compound.

    • After reaching equilibrium, separate the bound and free radioligand by filtration.

    • Quantify the radioactivity of the bound ligand using a scintillation counter.

    • Determine the Ki value by analyzing the competition binding data.

Cell-Based Assays
  • Anti-inflammatory Activity: The effect of the compound on inflammatory responses in relevant cell types (e.g., macrophages, lymphocytes) can be assessed.

    • Culture the cells in appropriate media.

    • Pre-treat the cells with different concentrations of this compound.

    • Stimulate the cells with an inflammatory agent (e.g., lipopolysaccharide).

    • Measure the production of inflammatory mediators (e.g., cytokines, nitric oxide) using techniques like ELISA or Griess assay.

  • Neuronal Activity Assays: To investigate potential effects on the central nervous system, assays measuring neuronal function can be employed.

    • Culture primary neurons or neuronal cell lines.

    • Treat the cells with this compound.

    • Assess changes in neuronal activity using methods such as calcium imaging, patch-clamp electrophysiology, or multi-electrode arrays.

Experimental and Logical Workflow

The following diagram illustrates a logical workflow for investigating the mechanism of action of this compound.

MOA_Workflow Start Compound Synthesis & Characterization Broad_Screening Broad Phenotypic & Target-Based Screening Start->Broad_Screening Hit_ID Hit Identification Broad_Screening->Hit_ID Target_Validation Target Validation & Confirmation Hit_ID->Target_Validation Identified Hits Cell_Assays Cellular & Functional Assays Target_Validation->Cell_Assays MOA_Elucidation Mechanism of Action Elucidation Cell_Assays->MOA_Elucidation In_Vivo In Vivo Model Testing MOA_Elucidation->In_Vivo End Lead Optimization In_Vivo->End

Caption: Workflow for Mechanism of Action Studies.

Conclusion and Future Directions

While the specific mechanism of action of this compound remains to be elucidated, the structural motifs it contains are prevalent in a wide range of biologically active molecules. Based on the analysis of related compounds, promising avenues for investigation include its potential role in modulating inflammation, neuronal activity, and GPCR signaling. The experimental workflows and protocols outlined in this guide provide a framework for future research to uncover the therapeutic potential of this and related molecules. A systematic approach, beginning with broad screening and progressing to detailed cellular and in vivo studies, will be crucial in defining its pharmacological profile and potential clinical applications.

References

The Emerging Potential of 2-(Pyrrolidin-1-yl)benzoic Acid as a Versatile Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Drug Discovery and Development Professionals

Abstract

The pyrrolidine and benzoic acid moieties are independently recognized as privileged scaffolds in medicinal chemistry, contributing to the frameworks of numerous clinically approved drugs. The fusion of these two entities into the core structure of 2-(Pyrrolidin-1-yl)benzoic acid presents a compelling starting point for the design of novel therapeutic agents. While direct biological applications of the parent molecule remain largely unexplored in publicly available literature, its derivatives have demonstrated significant potential across various therapeutic areas, particularly in oncology and anti-inflammatory research. This technical guide provides an in-depth analysis of the current landscape of this compound derivatives, focusing on their synthesis, biological activities, and mechanisms of action. We consolidate available quantitative data, detail key experimental protocols, and present visual workflows and signaling pathways to offer a comprehensive resource for researchers and scientists in the field of drug development.

Introduction: The Promise of a Hybrid Scaffold

The pyrrolidine ring, a five-membered saturated heterocycle, is a cornerstone of many natural products and synthetic drugs. Its non-planar, three-dimensional structure allows for the precise spatial orientation of substituents, facilitating optimal interactions with biological targets.[1][2] Furthermore, the basic nitrogen atom of the pyrrolidine ring can act as a key pharmacophoric feature.[1] Benzoic acid and its derivatives are also integral to numerous pharmaceuticals, with the carboxylic acid group often serving as a critical anchoring point for receptor binding or as a handle for prodrug strategies.[3][4]

The combination of these two pharmacophores in this compound creates a molecule with a unique set of physicochemical properties, offering a versatile platform for chemical modification and the exploration of new biological activities.[5] This guide will delve into the known applications of its derivatives, highlighting the untapped potential of this core scaffold.

Synthesis of the this compound Scaffold

While specific literature on the synthesis of this compound is sparse, a plausible and efficient route involves the Ullmann condensation, a copper-catalyzed N-arylation reaction. This method is well-established for the formation of carbon-nitrogen bonds.[6] A related protocol for the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate provides a strong foundation for obtaining the target acid, which would involve a subsequent hydrolysis step.[6][7]

General Synthetic Protocol (adapted from Methyl Ester Synthesis)

A potential synthetic pathway for this compound is outlined below. This protocol is an adaptation of the synthesis of its methyl ester and would require optimization for the free acid.

Reaction Scheme:

G 2-Bromobenzoic acid 2-Bromobenzoic acid Reaction 2-Bromobenzoic acid->Reaction Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Cu(I) catalyst Cu(I) catalyst Cu(I) catalyst->Reaction Base (e.g., K2CO3) Base (e.g., K2CO3) Base (e.g., K2CO3)->Reaction Solvent (e.g., 2-ethoxyethanol) Solvent (e.g., 2-ethoxyethanol) Solvent (e.g., 2-ethoxyethanol)->Reaction Heat Heat Heat->Reaction This compound This compound Reaction->this compound

Figure 1: Proposed synthesis of this compound via Ullmann condensation.

Experimental Workflow:

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine 2-bromobenzoic acid, K2CO3, and Cu2O in a round-bottom flask. Combine 2-bromobenzoic acid, K2CO3, and Cu2O in a round-bottom flask. Add 2-ethoxyethanol and pyrrolidine. Add 2-ethoxyethanol and pyrrolidine. Combine 2-bromobenzoic acid, K2CO3, and Cu2O in a round-bottom flask.->Add 2-ethoxyethanol and pyrrolidine. Heat mixture to reflux (approx. 135°C). Heat mixture to reflux (approx. 135°C). Add 2-ethoxyethanol and pyrrolidine.->Heat mixture to reflux (approx. 135°C). Monitor reaction by TLC. Monitor reaction by TLC. Heat mixture to reflux (approx. 135°C).->Monitor reaction by TLC. Cool to room temperature and pour into water. Cool to room temperature and pour into water. Monitor reaction by TLC.->Cool to room temperature and pour into water. Extract with an organic solvent (e.g., diethyl ether). Extract with an organic solvent (e.g., diethyl ether). Cool to room temperature and pour into water.->Extract with an organic solvent (e.g., diethyl ether). Wash combined organic layers with brine. Wash combined organic layers with brine. Extract with an organic solvent (e.g., diethyl ether).->Wash combined organic layers with brine. Dry over anhydrous MgSO4. Dry over anhydrous MgSO4. Wash combined organic layers with brine.->Dry over anhydrous MgSO4. Concentrate under reduced pressure. Concentrate under reduced pressure. Dry over anhydrous MgSO4.->Concentrate under reduced pressure. Purify crude product by column chromatography. Purify crude product by column chromatography. Concentrate under reduced pressure.->Purify crude product by column chromatography.

Figure 2: General experimental workflow for the synthesis of this compound derivatives.

Applications in Oncology

Derivatives of this compound have shown notable promise as anticancer agents, primarily through the inhibition of key cellular targets like tubulin and various kinases.

Tubulin and c-Jun N-terminal Kinase (JNK) Inhibition in Prostate Cancer

A prominent example is the benzimidazole derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB) . This compound has demonstrated potent growth inhibition of human prostate cancer cell lines.[8]

Mechanism of Action:

PPTMB exerts its anticancer effects through a dual mechanism:

  • Disruption of Microtubule Dynamics: PPTMB directly interacts with tubulin, inhibiting its polymerization. This leads to a disruption of the microtubule network, causing mitotic arrest at the G2/M phase of the cell cycle.[8]

  • Activation of the JNK Signaling Pathway: The mitotic arrest induced by PPTMB leads to the sustained activation of c-Jun N-terminal kinase (JNK). Activated JNK then triggers the mitochondria-related apoptotic cascade, ultimately leading to cancer cell death.[8][9]

G PPTMB PPTMB Tubulin Tubulin PPTMB->Tubulin inhibits polymerization Microtubule Disruption Microtubule Disruption Tubulin->Microtubule Disruption G2/M Arrest G2/M Arrest Microtubule Disruption->G2/M Arrest JNK Activation JNK Activation G2/M Arrest->JNK Activation Mitochondrial Apoptosis Mitochondrial Apoptosis JNK Activation->Mitochondrial Apoptosis Cancer Cell Death Cancer Cell Death Mitochondrial Apoptosis->Cancer Cell Death

Figure 3: Signaling pathway of PPTMB-induced apoptosis in prostate cancer cells.

Quantitative Data:

CompoundCell LineIC50 (µM)Reference
PPTMBPC-3 (prostate)Not explicitly stated, but showed high potency[9]
PPTMBDU-145 (prostate)Not explicitly stated, but showed high potency[9]

Experimental Protocols:

  • Cell Proliferation (SRB) Assay:

    • Seed cells in 96-well plates.

    • After 24 hours, add various concentrations of the test compound.

    • Incubate for 48 hours.

    • Fix cells with 10% trichloroacetic acid (TCA).

    • Stain with 0.4% sulforhodamine B (SRB) in 1% acetic acid.

    • Wash with 1% acetic acid to remove unbound dye.

    • Solubilize the bound dye with 10 mM Tris base.

    • Measure absorbance at 515 nm.[9]

  • Tubulin Polymerization Assay:

    • Use a tubulin polymerization assay kit.

    • Prepare tubulin solution in a polymerization buffer containing GTP.

    • Add the test compound or vehicle control.

    • Monitor the increase in absorbance at 340 nm over time at 37°C, which corresponds to tubulin polymerization.[1][10]

Monoacylglycerol Lipase (MAGL) Inhibition

Benzoxazole-clubbed 2-pyrrolidinones, which can be considered derivatives of the core scaffold, have been identified as potent inhibitors of monoacylglycerol lipase (MAGL). MAGL is overexpressed in aggressive cancer cells and is involved in their proliferation and tumor growth.[11]

Quantitative Data:

CompoundTargetIC50 (nM)Reference
Compound 19 (4-NO2 derivative)MAGL8.4[12]
Compound 20 (4-SO2NH2 derivative)MAGL7.6[12]

These compounds also showed selectivity for MAGL over the closely related fatty acid amide hydrolase (FAAH).[12]

Experimental Protocol:

  • hMAGL Inhibitory Assay:

    • The assay is typically performed using a commercially available kit.

    • The test compounds are screened for their ability to inhibit the hydrolysis of a MAGL substrate.

    • The IC50 values are determined from dose-response curves.

Anti-inflammatory and Analgesic Potential

The this compound scaffold is also a promising starting point for the development of anti-inflammatory and analgesic agents.

Cyclooxygenase (COX) Inhibition

Experimental Protocols:

  • In vivo Anti-inflammatory Activity (Carrageenan-induced paw edema):

    • Inject carrageenan into the sub-plantar region of the right hind paw of rats to induce edema.

    • Administer the test compound or vehicle control orally or intraperitoneally prior to carrageenan injection.

    • Measure the paw volume at regular intervals using a plethysmometer.

    • Calculate the percentage inhibition of edema compared to the control group.

  • In vivo Analgesic Activity (Acetic acid-induced writhing):

    • Administer the test compound or vehicle control to mice.

    • After a set time, inject acetic acid intraperitoneally to induce writhing.

    • Count the number of writhes over a specific period.

    • Calculate the percentage protection from writhing compared to the control group.

Future Directions and Conclusion

The this compound core structure represents a largely untapped but highly promising scaffold for medicinal chemistry. The demonstrated efficacy of its derivatives in oncology and the potential for developing anti-inflammatory and analgesic agents highlight the value of further exploration.

Future research should focus on:

  • Systematic Synthesis and Screening: The synthesis and biological evaluation of a library of this compound derivatives with diverse substitutions on both the pyrrolidine and benzoic acid rings.

  • Elucidation of Structure-Activity Relationships (SAR): A thorough investigation of how different chemical modifications impact biological activity to guide the design of more potent and selective compounds.

  • Exploration of New Therapeutic Areas: Screening of derivatives against a broader range of biological targets to uncover novel therapeutic applications.

References

An In-Depth Technical Guide to 2-(Pyrrolidin-1-yl)benzoic Acid: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(Pyrrolidin-1-yl)benzoic acid, a substituted N-aryl anthranilic acid, represents a versatile scaffold in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and the broader context of its potential applications in drug discovery. While specific biological data for this compound is not extensively documented, its structural motifs—the pyrrolidine ring and the anthranilic acid core—are prevalent in a wide range of biologically active molecules. This document details established synthetic protocols, summarizes key quantitative data, and explores the therapeutic relevance of related compounds, offering a foundational resource for researchers utilizing this valuable chemical intermediate.

Introduction and Historical Context

The historical discovery of this compound is not prominently documented in scientific literature, suggesting its emergence as a valuable building block in more contemporary synthetic chemistry rather than as a molecule of initial standalone interest. Its chemical lineage, however, is rooted in the well-established chemistry of anthranilic acid and its derivatives. N-aryl anthranilic acids have been a cornerstone in the development of various therapeutic agents, notably non-steroidal anti-inflammatory drugs (NSAIDs). The incorporation of a pyrrolidine ring, a common motif in natural products and pharmaceuticals, enhances the structural diversity and modulates the physicochemical properties of the parent anthranilic acid core. The pyrrolidine moiety can improve aqueous solubility, introduce three-dimensionality, and serve as a key pharmacophoric element.[1][2][3] This guide will focus on the synthesis and established properties of this compound as a key intermediate for further chemical exploration.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties are essential for its application in synthetic protocols and for predicting its behavior in biological systems.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 78648-27-8[4]
Molecular Formula C₁₁H₁₃NO₂[4]
Molecular Weight 191.23 g/mol [4]
Melting Point 87-88.5 °C[4]
Boiling Point (Predicted) 351.9 ± 25.0 °C at 760 mmHg[4]
pKa (Predicted) 2.79 ± 0.36[4]
XLogP3 (Predicted) 2.1Chemical Supplier Data

Synthesis of this compound

The most common and practical synthesis of this compound involves a two-step process: the formation of its methyl ester, methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis to the carboxylic acid.

Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

Two primary methods are employed for the synthesis of the methyl ester intermediate: Nucleophilic Aromatic Substitution (SNA r) and Palladium-catalyzed Buchwald-Hartwig Amination.

This method involves the reaction of a methyl 2-halobenzoate (typically fluoro- or chloro-substituted) with pyrrolidine in the presence of a base. The electron-withdrawing ester group activates the aromatic ring, facilitating the displacement of the halide.

Experimental Protocol: SNA r Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate [5]

  • Materials:

    • Methyl 2-fluorobenzoate

    • Pyrrolidine

    • Potassium carbonate (anhydrous)

    • Toluene (anhydrous)

    • Deionized water

    • Brine solution

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • To a reaction vessel under an inert atmosphere (e.g., nitrogen), add anhydrous toluene, methyl 2-fluorobenzoate, and powdered anhydrous potassium carbonate.

    • Stir the suspension and add pyrrolidine dropwise, maintaining the temperature below 40 °C.

    • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours, monitoring the reaction progress by TLC or HPLC.

    • After completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Wash the filter cake with toluene and combine the filtrates.

    • Wash the organic phase sequentially with deionized water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Logical Workflow for SNAr Synthesis

sn_ar_workflow start Start reactants Charge Reactor: - Methyl 2-fluorobenzoate - K2CO3 - Toluene start->reactants add_pyrrolidine Add Pyrrolidine (T < 40 °C) reactants->add_pyrrolidine reflux Reflux (110 °C, 12-18h) add_pyrrolidine->reflux monitor Monitor by TLC/HPLC reflux->monitor monitor->reflux Incomplete workup Cool & Filter Wash with Toluene monitor->workup Complete extraction Aqueous Wash: - Water - Brine workup->extraction dry_concentrate Dry (MgSO4) Concentrate extraction->dry_concentrate purify Purify: - Vacuum Distillation or - Column Chromatography dry_concentrate->purify product Methyl 2-(pyrrolidin-1-yl)benzoate purify->product

SNAr Synthesis Workflow

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds and can be used to couple methyl 2-bromobenzoate with pyrrolidine.

Experimental Protocol: Buchwald-Hartwig Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

  • Materials:

    • Methyl 2-bromobenzoate

    • Pyrrolidine

    • Palladium catalyst (e.g., Pd₂(dba)₃)

    • Phosphine ligand (e.g., Xantphos)

    • Base (e.g., sodium tert-butoxide)

    • Anhydrous solvent (e.g., toluene or dioxane)

    • Ethyl acetate

    • Deionized water

    • Brine solution

    • Anhydrous sodium sulfate

  • Procedure:

    • In an inert atmosphere glovebox or Schlenk line, charge a reaction vessel with the palladium precursor, phosphine ligand, and base.

    • Add the anhydrous solvent and methyl 2-bromobenzoate.

    • Add pyrrolidine via syringe.

    • Heat the reaction mixture to 80-110 °C with stirring, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

The final step is the hydrolysis of the methyl ester to the desired carboxylic acid, which is typically achieved under basic conditions followed by acidification.

Experimental Protocol: Hydrolysis to this compound

  • Materials:

    • Methyl 2-(pyrrolidin-1-yl)benzoate

    • Sodium hydroxide (NaOH)

    • Solvent (e.g., a mixture of THF and water)

    • Hydrochloric acid (HCl, concentrated)

    • Ethyl acetate

  • Procedure:

    • Dissolve methyl 2-(pyrrolidin-1-yl)benzoate in a suitable solvent mixture such as THF and water.

    • Add a solution of sodium hydroxide.

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid.

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Overall Synthetic Pathway

synthesis_pathway cluster_ester Step 1: Ester Synthesis cluster_acid Step 2: Hydrolysis MBB Methyl 2-halobenzoate SNAr SNAr (Base, Toluene, Reflux) MBB->SNAr BH Buchwald-Hartwig (Pd catalyst, Ligand, Base) MBB->BH PYR Pyrrolidine PYR->SNAr PYR->BH ME Methyl 2-(pyrrolidin-1-yl)benzoate SNAr->ME Route A BH->ME Route B HYD 1. NaOH, THF/H2O, Reflux 2. HCl (aq) ME->HYD ACID This compound HYD->ACID

Two-step synthesis of this compound.

Applications in Drug Discovery and Medicinal Chemistry

While specific biological activities for this compound are not widely reported, its structural components are of significant interest in medicinal chemistry.

  • N-Aryl Anthranilic Acid Scaffold: This core is found in numerous NSAIDs, such as mefenamic acid and diclofenac. These compounds typically function by inhibiting cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.[6] The substitution on the nitrogen atom is crucial for modulating the activity and selectivity of these inhibitors.

  • Pyrrolidine Ring: The pyrrolidine moiety is a "privileged scaffold" in drug discovery, appearing in a vast number of approved drugs.[1][2][3] Its inclusion in a molecule can:

    • Improve pharmacokinetic properties such as solubility and metabolic stability.

    • Provide a three-dimensional structure that can enhance binding to biological targets.

    • Serve as a handle for further functionalization to explore structure-activity relationships (SAR).

Given these characteristics, this compound is a valuable starting material for the synthesis of novel compounds with potential anti-inflammatory, analgesic, anticancer, and other therapeutic activities.[6][7][8][9]

Potential Signaling Pathway Involvement (Hypothetical)

hypothetical_pathway PBA 2-(Pyrrolidin-1-yl)benzoic Acid Derivative COX COX Enzymes (COX-1, COX-2) PBA->COX Inhibition PGs Prostaglandins COX->PGs Synthesis Inflammation Inflammation Pain, Fever PGs->Inflammation Mediation

References

Methodological & Application

Synthesis of 2-(Pyrrolidin-1-yl)benzoic Acid: A Detailed Guide to Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides detailed protocols for the synthesis of 2-(Pyrrolidin-1-yl)benzoic acid, a key intermediate in pharmaceutical and drug development research. The document outlines three primary synthetic routes: Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Ullmann condensation, followed by a final hydrolysis step. This guide is intended for researchers, scientists, and professionals in the field of medicinal chemistry and process development, offering a comparative analysis of methodologies to aid in the selection of the most suitable route based on laboratory scale, reagent availability, and desired efficiency.

Introduction

This compound is a valuable building block in the synthesis of a variety of biologically active molecules. Its structural motif, featuring a benzoic acid core functionalized with a pyrrolidine moiety, is of significant interest in the design of novel therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of critical importance. The methods described herein provide robust and reproducible pathways to this compound.

Synthetic Pathways Overview

The synthesis of this compound is typically achieved through a two-step process. The initial step involves the formation of the carbon-nitrogen bond between a benzoic acid derivative and pyrrolidine, usually via the corresponding methyl ester, methyl 2-(pyrrolidin-1-yl)benzoate. The second step is the hydrolysis of the methyl ester to yield the final carboxylic acid product.

cluster_0 Step 1: C-N Bond Formation cluster_1 Step 2: Hydrolysis Aryl_Halide Methyl 2-halobenzoate (X = F, Br, I) Intermediate Methyl 2-(pyrrolidin-1-yl)benzoate Aryl_Halide->Intermediate SNAr / Buchwald-Hartwig / Ullmann Pyrrolidine Pyrrolidine Pyrrolidine->Intermediate Intermediate_2 Methyl 2-(pyrrolidin-1-yl)benzoate Final_Product This compound Intermediate_2->Final_Product Hydrolysis

Caption: General two-step synthesis approach for this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for the different synthetic routes to this compound, providing a comparative overview of their efficiencies.

Reaction StepMethodStarting MaterialKey Reagents/CatalystsSolventTemperature (°C)Time (h)Yield (%)
Step 1: Ester Synthesis Nucleophilic Aromatic Substitution (SNAr)Methyl 2-fluorobenzoatePyrrolidine, K₂CO₃Toluene11012-18High
Buchwald-Hartwig AminationMethyl 2-bromobenzoatePyrrolidine, Pd₂(dba)₃, XPhos, NaOt-BuToluene80-110Not SpecifiedNot Specified
Ullmann CondensationMethyl 2-bromobenzoatePyrrolidine, Cu₂O, K₂CO₃2-Ethoxyethanol~13524Not Specified
Step 2: Hydrolysis Base-catalyzed HydrolysisMethyl 2-(pyrrolidin-1-yl)benzoateNaOH, H₂O/THFH₂O/THFReflux4-12Not Specified

Experimental Protocols

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) for Methyl 2-(pyrrolidin-1-yl)benzoate

This method is particularly effective when using an activated aryl halide, such as a fluoro-substituted benzoate.

Materials:

  • Methyl 2-fluorobenzoate

  • Pyrrolidine

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Toluene

Procedure:

  • To a clean, dry reactor equipped with a stirrer, reflux condenser, and nitrogen inlet, charge anhydrous toluene.

  • Add methyl 2-fluorobenzoate and powdered anhydrous potassium carbonate to the toluene.

  • Begin stirring the suspension.

  • Slowly add pyrrolidine to the reaction mixture.

  • Heat the mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

  • The crude product is purified by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate as a pale yellow oil.[1]

snar_workflow start Start reagents Charge Toluene, Methyl 2-fluorobenzoate, K₂CO₃ start->reagents add_pyrrolidine Add Pyrrolidine reagents->add_pyrrolidine reflux Reflux at 110°C (12-18h) add_pyrrolidine->reflux workup Aqueous Workup (Water, Brine) reflux->workup purification Vacuum Distillation workup->purification product Methyl 2-(pyrrolidin-1-yl)benzoate purification->product

Caption: Workflow for the SNAr synthesis of the intermediate ester.

Protocol 2: Buchwald-Hartwig Amination for Methyl 2-(pyrrolidin-1-yl)benzoate

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[2][3]

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add Pd₂(dba)₃ and XPhos.

  • Add anhydrous toluene, followed by methyl 2-bromobenzoate, pyrrolidine, and sodium tert-butoxide.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

buchwald_workflow start Start setup Setup Schlenk flask (inert atmosphere) start->setup add_reagents Add Pd₂(dba)₃, XPhos, Toluene, Reactants, Base setup->add_reagents heat Heat at 80-110°C add_reagents->heat workup Cool, Dilute, Filter heat->workup purification Column Chromatography workup->purification product Methyl 2-(pyrrolidin-1-yl)benzoate purification->product

Caption: Workflow for the Buchwald-Hartwig amination.

Protocol 3: Ullmann Condensation for Methyl 2-(pyrrolidin-1-yl)benzoate

This classical copper-catalyzed N-arylation offers an alternative to palladium-based methods.[4]

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Copper(I) oxide (Cu₂O)

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • 2-Ethoxyethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl 2-bromobenzoate, potassium carbonate, and copper(I) oxide.

  • Add 2-ethoxyethanol, followed by pyrrolidine.

  • Heat the mixture to reflux (approximately 135 °C) with vigorous stirring for 24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature.

  • Pour the mixture into water and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.[4]

Protocol 4: Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

This final step converts the intermediate ester to the desired carboxylic acid.

Materials:

  • Methyl 2-(pyrrolidin-1-yl)benzoate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve methyl 2-(pyrrolidin-1-yl)benzoate in a mixture of THF and water.

  • Add sodium hydroxide and heat the mixture to reflux for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated HCl.

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.[5]

hydrolysis_workflow start Start dissolve Dissolve Ester in THF/Water with NaOH start->dissolve reflux Reflux (4-12h) dissolve->reflux remove_thf Remove THF reflux->remove_thf acidify Acidify with HCl remove_thf->acidify isolate Filter and Dry acidify->isolate product This compound isolate->product

Caption: Workflow for the hydrolysis of the intermediate ester.

Conclusion

The synthesis of this compound can be successfully achieved through several reliable methods. The choice of the synthetic route will depend on factors such as the scale of the reaction, the availability and cost of starting materials and catalysts, and the desired purity of the final product. The SNAr reaction offers a high-yielding, scalable, and metal-free option, while the Buchwald-Hartwig amination provides a versatile and milder, albeit more expensive, alternative. The Ullmann condensation represents a classical approach that is still viable. The final hydrolysis step is a straightforward procedure to obtain the desired carboxylic acid.

References

Application Notes and Protocols: Synthesis of 2-(Pyrrolidin-1-yl)benzoic acid via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)benzoic acid is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for the synthesis of various biologically active compounds. The Ullmann condensation provides a robust and classical method for the formation of the crucial C-N bond in this molecule. This document outlines a detailed two-step synthetic protocol involving an initial Ullmann condensation to form the methyl ester of the target compound, followed by hydrolysis to yield the final carboxylic acid. This approach ensures high yields and purity, suitable for research and development applications.

Synthetic Pathway

The synthesis of this compound is efficiently achieved in two steps:

  • Ullmann Condensation: A copper-catalyzed cross-coupling reaction between methyl 2-bromobenzoate and pyrrolidine to form methyl 2-(pyrrolidin-1-yl)benzoate.

  • Hydrolysis: The subsequent hydrolysis of the methyl ester to the desired this compound.

Synthesis_Pathway cluster_step1 Step 1: Ullmann Condensation cluster_step2 Step 2: Hydrolysis start1 Methyl 2-bromobenzoate product1 Methyl 2-(pyrrolidin-1-yl)benzoate start1->product1 Cu₂O, K₂CO₃ 2-Ethoxyethanol, 135°C reagent1 Pyrrolidine reagent1->product1 start2 Methyl 2-(pyrrolidin-1-yl)benzoate product2 This compound start2->product2 Reflux, then HCl (aq) reagent2 NaOH, H₂O/THF reagent2->product2

Caption: Two-step synthesis of this compound.

Data Presentation

Table 1: Quantitative Data for the Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate (Step 1)

Reactant/ReagentMolar Mass ( g/mol )Molar EquivalentsAmount
Methyl 2-bromobenzoate215.061.02.15 g
Pyrrolidine71.121.21.0 mL
Copper(I) oxide (Cu₂O)143.090.10.143 g
Potassium Carbonate (K₂CO₃)138.212.02.76 g
2-Ethoxyethanol90.12-20 mL

Table 2: Quantitative Data for the Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate (Step 2)

Reactant/ReagentMolar Mass ( g/mol )Molar EquivalentsAmount
Methyl 2-(pyrrolidin-1-yl)benzoate205.251.0(Assumed from Step 1)
Sodium Hydroxide (NaOH)40.00(Excess)(e.g., 2.0 g)
Tetrahydrofuran (THF)72.11-(e.g., 20 mL)
Water (H₂O)18.02-(e.g., 20 mL)
Concentrated Hydrochloric Acid (HCl)36.46-(To pH ~2-3)

Experimental Protocols

Step 1: Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation[1]

This protocol details a modified Ullmann-type reaction for the N-arylation of pyrrolidine.

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Copper(I) oxide (Cu₂O)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • 2-Ethoxyethanol

  • Diethyl ether

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • 100 mL round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

  • Addition of Solvent and Reagent: Add 2-ethoxyethanol (20 mL) to the flask, followed by the addition of pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and wash with brine (2 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure methyl 2-(pyrrolidin-1-yl)benzoate.

Step1_Workflow A Combine Reactants: Methyl 2-bromobenzoate, K₂CO₃, Cu₂O B Add Solvent and Reagent: 2-Ethoxyethanol, Pyrrolidine A->B C Heat to Reflux (~135°C) Monitor by TLC (24h) B->C D Cool to Room Temperature C->D E Aqueous Work-up: Water, Diethyl Ether Extraction D->E F Dry and Concentrate E->F G Purify by Column Chromatography F->G H Methyl 2-(pyrrolidin-1-yl)benzoate G->H

Caption: Workflow for the synthesis of methyl 2-(pyrrolidin-1-yl)benzoate.

Step 2: Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

This protocol describes the conversion of the methyl ester to the corresponding carboxylic acid.

Materials:

  • Methyl 2-(pyrrolidin-1-yl)benzoate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Concentrated Hydrochloric acid (HCl)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Dissolve methyl 2-(pyrrolidin-1-yl)benzoate (1.0 eq) in a mixture of THF and water in a round-bottom flask. Add sodium hydroxide (excess).

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Isolation:

    • The product, this compound, will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Step2_Workflow A Dissolve Ester in THF/Water Add NaOH B Heat to Reflux Monitor by TLC (4-12h) A->B C Cool and Remove THF B->C D Acidify with HCl in Ice Bath C->D E Precipitate Forms D->E F Filter, Wash with Cold Water, and Dry E->F G This compound F->G

Caption: Workflow for the hydrolysis to this compound.

Characterization of this compound

Expected Spectroscopic Data:

  • ¹H NMR: Signals corresponding to the aromatic protons of the benzoic acid ring and the aliphatic protons of the pyrrolidine ring. The chemical shifts will be influenced by the electronic effects of the carboxylic acid and the amine group.

  • ¹³C NMR: Resonances for the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the aliphatic carbons of the pyrrolidine ring.

  • IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carboxylic acid, and C-N stretching vibrations.

Safety Precautions

  • All experimental procedures should be conducted in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

  • Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal information.

  • Ullmann condensation reactions are often performed at high temperatures; appropriate precautions should be taken to avoid burns.

  • Hydrolysis with strong acids and bases should be performed with caution.

Conclusion

The two-step synthesis involving an Ullmann condensation followed by hydrolysis provides a reliable and effective method for obtaining this compound. The detailed protocols and data presented in these application notes are intended to guide researchers in the successful synthesis and characterization of this important chemical intermediate.

Synthesis of 2-(Pyrrolidin-1-yl)benzoic Acid via Buchwald-Hartwig Amination: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)benzoic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis is often achieved through a robust and versatile palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination. This reaction facilitates the formation of a carbon-nitrogen bond between an aryl halide and an amine. Due to the potential for side reactions and the challenge of working with a substrate bearing a free carboxylic acid group, a common and effective strategy involves a two-step synthetic sequence:

  • Buchwald-Hartwig amination of a methyl 2-halobenzoate (typically methyl 2-bromobenzoate) with pyrrolidine to form the intermediate, methyl 2-(pyrrolidin-1-yl)benzoate.

  • Hydrolysis of the methyl ester intermediate to yield the final product, this compound.

These application notes provide detailed protocols for this two-step synthesis, including quantitative data and troubleshooting guidance.

Synthetic Pathway Overview

The overall synthetic transformation is depicted below. The process begins with the palladium-catalyzed coupling of methyl 2-bromobenzoate and pyrrolidine, followed by a basic hydrolysis of the resulting ester.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Hydrolysis Methyl_2-bromobenzoate Methyl 2-bromobenzoate Pd_Catalyst_Ligand Pd Catalyst / Ligand Base, Toluene, 80-100 °C Methyl_2-bromobenzoate->Pd_Catalyst_Ligand Pyrrolidine Pyrrolidine Pyrrolidine->Pd_Catalyst_Ligand Methyl_2_pyrrolidin_benzoate Methyl 2-(pyrrolidin-1-yl)benzoate Pd_Catalyst_Ligand->Methyl_2_pyrrolidin_benzoate Methyl_2_pyrrolidin_benzoate_hydrolysis Methyl 2-(pyrrolidin-1-yl)benzoate Hydrolysis_conditions 1. NaOH, THF/H₂O, Reflux 2. HCl (acidification) Methyl_2_pyrrolidin_benzoate_hydrolysis->Hydrolysis_conditions Final_Product This compound Hydrolysis_conditions->Final_Product

Caption: Overall synthetic workflow for this compound.

Step 1: Buchwald-Hartwig Amination of Methyl 2-bromobenzoate

This palladium-catalyzed cross-coupling is a highly efficient method for the N-arylation of pyrrolidine. The choice of ligand is critical for achieving high yields and minimizing side reactions.[1] Bulky, electron-rich phosphine ligands such as XPhos are commonly employed.[2]

Experimental Protocol

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Palladium(II) acetate (Pd(OAc)₂)[1][3]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)[1][2]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XPhos).[2]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) for three cycles.

  • Add anhydrous toluene, followed by methyl 2-bromobenzoate, pyrrolidine, and sodium tert-butoxide via syringe.[2]

  • Heat the reaction mixture to 80-100 °C and stir vigorously.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove palladium residues.[2]

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford methyl 2-(pyrrolidin-1-yl)benzoate.

Quantitative Data Summary for Buchwald-Hartwig Amination
Reactant/ReagentMolar Equiv.Mol %Notes
Methyl 2-bromobenzoate1.0-Limiting reagent
Pyrrolidine1.2-
Pd₂(dba)₃-1-2Palladium precursor[2]
XPhos-2-4Phosphine ligand[2]
Sodium tert-butoxide1.4-Base[2]
Toluene--Anhydrous solvent
Reaction Conditions
Temperature80-100 °C[2]
Reaction Time12-24 hMonitor by TLC/LC-MS[1]
Troubleshooting and Side Reactions
  • Low Yield: This can be due to an inactive catalyst or degraded ligand. Ensure all reagents are pure and the reaction is conducted under strictly inert conditions.[3]

  • Hydrodehalogenation: A common side reaction is the formation of methyl benzoate. Optimizing the ligand, temperature, and base can help minimize this byproduct.[3][4]

  • Ester Hydrolysis: The presence of water can lead to the formation of this compound as a polar impurity. Ensure all reagents and solvents are anhydrous.[3]

Step 2: Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

The final step is the saponification of the methyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions followed by an acidic workup.

Experimental Protocol

Materials:

  • Methyl 2-(pyrrolidin-1-yl)benzoate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve methyl 2-(pyrrolidin-1-yl)benzoate in a mixture of THF and water.[2]

  • Add an aqueous solution of sodium hydroxide.[2]

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the starting material.[2]

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.[2]

  • The product, this compound, will precipitate out of the solution.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Quantitative Data Summary for Hydrolysis
Reactant/ReagentMolar Equiv.Notes
Methyl 2-(pyrrolidin-1-yl)benzoate1.0Starting material
Sodium Hydroxide2.0 - 4.0Base for hydrolysis[2]
THF/Water-Solvent system
Hydrochloric AcidAs neededFor acidification to pH ~2-3
Reaction Conditions
TemperatureReflux
Reaction Time4-12 hMonitor by TLC/LC-MS[2]

Visualizing the Experimental Workflows

Buchwald-Hartwig Amination Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction and Workup cluster_purification Purification Charge_Flask Charge Schlenk flask with Pd₂(dba)₃ and XPhos Inert_Atmosphere Evacuate and backfill with Argon (3x) Charge_Flask->Inert_Atmosphere Add_Reagents Add Toluene, Methyl 2-bromobenzoate, Pyrrolidine, and NaOtBu Inert_Atmosphere->Add_Reagents Heat Heat to 80-100 °C (12-24 h) Add_Reagents->Heat Cool_Dilute Cool to RT and dilute with EtOAc Heat->Cool_Dilute Filter Filter through Celite Cool_Dilute->Filter Wash Wash with H₂O and Brine Filter->Wash Dry_Concentrate Dry (Na₂SO₄) and Concentrate Wash->Dry_Concentrate Column Column Chromatography Dry_Concentrate->Column Product_1 Methyl 2-(pyrrolidin-1-yl)benzoate Column->Product_1

Caption: Workflow for the Buchwald-Hartwig amination step.
Hydrolysis Workflow

G cluster_setup Reaction Setup cluster_reaction Reaction and Isolation cluster_purification Purification Dissolve Dissolve Ester in THF/H₂O Add_Base Add aqueous NaOH Dissolve->Add_Base Reflux Heat to Reflux (4-12 h) Add_Base->Reflux Cool_Concentrate Cool to RT and remove THF Reflux->Cool_Concentrate Acidify Cool in ice bath and acidify with HCl to pH 2-3 Cool_Concentrate->Acidify Precipitate Precipitate forms Acidify->Precipitate Filter_Wash Filter and wash solid with cold H₂O Precipitate->Filter_Wash Dry Dry under vacuum Filter_Wash->Dry Final_Product This compound Dry->Final_Product

Caption: Workflow for the hydrolysis of the methyl ester.

References

Application Notes and Protocols: Purification of 2-(Pyrrolidin-1-yl)benzoic acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrrolidin-1-yl)benzoic acid is an aromatic carboxylic acid derivative with applications in pharmaceutical and chemical research. The purity of such compounds is critical for reliable experimental results and for meeting regulatory standards in drug development. Recrystallization is a fundamental and highly effective technique for the purification of solid organic compounds.[1][2] The principle of recrystallization relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[3] Typically, the crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the compound decreases, leading to the formation of purified crystals, while the impurities remain dissolved in the mother liquor.[2][4] This application note provides a detailed protocol for the purification of this compound using the recrystallization method.

Data Presentation

A summary of the key physical and chemical properties of this compound is presented in the table below. Understanding these properties is crucial for selecting the appropriate solvent and conditions for recrystallization.

PropertyValueReference
CAS Number78648-27-8[5][6]
Molecular FormulaC11H13NO2[5]
Molecular Weight191.23 g/mol [5]
Melting Point87-88.5 °C[5]
AppearanceWhite to off-white crystalline powder[7]
Purity (typical)96+%[6]

Experimental Protocols

This protocol details the steps for the purification of this compound by recrystallization. The choice of solvent is critical; for many aromatic carboxylic acids, a mixed solvent system such as ethanol-water provides a good balance of solubility characteristics.[8][9] Benzoic acid itself, a related compound, demonstrates significantly higher solubility in hot water compared to cold water, a principle that is often exploited in recrystallization.[4]

Materials and Reagents:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized water

  • Erlenmeyer flasks (two sizes)

  • Hot plate with magnetic stirring capability

  • Magnetic stir bar

  • Graduated cylinders

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula

  • Glass stirring rod

  • Ice bath

  • Drying oven or vacuum desiccator

Recrystallization Procedure:

  • Solvent Selection and Preparation:

    • Based on the properties of similar aromatic carboxylic acids, an ethanol-water mixed solvent system is a suitable starting point.

    • Prepare a boiling water bath and an ice bath.

  • Dissolution of the Crude Compound:

    • Place a known mass of crude this compound into an appropriately sized Erlenmeyer flask with a magnetic stir bar.

    • Add a minimal amount of hot ethanol to the flask while stirring and gently heating on a hot plate. Add the solvent dropwise until the solid just dissolves. The goal is to create a saturated solution.

  • Hot Filtration (Optional):

    • If insoluble impurities are observed in the hot solution, perform a hot gravity filtration.

    • Pre-heat a second Erlenmeyer flask and a funnel with fluted filter paper on the hot plate to prevent premature crystallization.

    • Quickly pour the hot solution through the fluted filter paper into the pre-heated flask.

  • Crystallization:

    • Remove the flask containing the clear solution from the hot plate and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[2]

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection:

    • Set up a Buchner funnel with a piece of filter paper that fits snugly over the holes and connect the filter flask to a vacuum source.

    • Wet the filter paper with a small amount of the cold ethanol-water solvent mixture to ensure a good seal.

    • Pour the cold crystal slurry into the Buchner funnel and apply the vacuum.

    • Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor containing impurities. It is crucial to use a minimal amount of cold solvent to avoid redissolving the purified crystals.

  • Drying:

    • Allow the crystals to air-dry on the filter paper under vacuum for several minutes.

    • Transfer the purified crystals to a pre-weighed watch glass and dry them in a low-temperature oven (e.g., 40-50 °C) or in a vacuum desiccator until a constant weight is achieved.

  • Purity Assessment:

    • Determine the melting point of the recrystallized product. A sharp melting point close to the literature value (87-88.5 °C) is indicative of high purity.[5]

    • Calculate the percent recovery of the purified compound.

Diagrams

Recrystallization_Workflow cluster_preparation Preparation cluster_purification Purification Steps cluster_isolation Isolation and Analysis start Start with Crude This compound dissolve Dissolve in Minimum Hot Solvent (e.g., Ethanol) start->dissolve hot_filtration Hot Filtration (if insoluble impurities exist) dissolve->hot_filtration Optional cool Cool Solution Slowly to Room Temperature dissolve->cool hot_filtration->cool ice_bath Cool in Ice Bath to Maximize Crystallization cool->ice_bath vacuum_filtration Collect Crystals by Vacuum Filtration ice_bath->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Dry Purified Crystals wash->dry analysis Purity and Yield Analysis (Melting Point, % Recovery) dry->analysis

Caption: Experimental workflow for the purification of this compound.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

  • Handle all chemicals in a well-ventilated fume hood.

  • Ethanol is flammable; avoid open flames and use a hot plate for heating.

  • Use caution when handling hot glassware and solutions to prevent burns.

References

Application Notes and Protocols for the Purification of 2-(Pyrrolidin-1-yl)benzoic Acid via Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Pyrrolidin-1-yl)benzoic acid is a key building block in the synthesis of various pharmacologically active molecules. Its purity is paramount for successful downstream applications in drug discovery and development. This document provides a detailed protocol for the purification of this compound using column chromatography, addressing the unique challenges posed by its amphoteric nature—possessing both a basic pyrrolidine nitrogen and an acidic carboxylic acid group.

The presence of the basic nitrogen can lead to strong interactions with the acidic silanol groups of a standard silica gel stationary phase, resulting in poor separation and significant peak tailing. Conversely, the carboxylic acid moiety can also interact with the stationary phase. To achieve efficient purification, this protocol employs a modified mobile phase to mitigate these undesirable interactions.

Physicochemical Properties

PropertyValue
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
CAS Number 78648-27-8
Predicted pKa 2.79 ± 0.36[1]

Potential Impurities

Common impurities in the synthesis of this compound may include unreacted starting materials such as 2-halobenzoic acid and pyrrolidine, as well as byproducts from the synthetic route. If the target compound is produced via hydrolysis of its corresponding ester, unreacted ester can be a major impurity.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. This allows for rapid screening of various mobile phases to achieve good separation between the desired product and impurities.

Materials:

  • TLC plates (silica gel 60 F₂₅₄)

  • Developing chambers

  • Crude this compound solution (dissolved in a suitable solvent like dichloromethane or ethyl acetate)

  • Various solvent systems (e.g., mixtures of hexane, ethyl acetate, methanol, and additives)

  • UV lamp for visualization (254 nm)

Procedure:

  • Prepare a series of developing chambers with different solvent systems. Given the polar nature of the carboxylic acid and the basicity of the amine, a good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol).

  • To minimize peak tailing, add a small amount of an acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase.[2] This suppresses the ionization of the carboxylic acid.

  • To address the basic pyrrolidine group, a small amount of a base (e.g., 0.1% triethylamine) can be added to the eluent.[3]

  • Spot a small amount of the crude product solution onto the baseline of the TLC plates.

  • Place the TLC plates into the developing chambers and allow the solvent front to ascend near the top of the plate.

  • Remove the plates and visualize the separated spots under a UV lamp.

  • The ideal solvent system will show good separation between the spot corresponding to this compound and any impurity spots, with an Rf value for the product of approximately 0.2-0.4.

Column Chromatography Protocol

This protocol is designed for the purification of approximately 1 gram of crude this compound. The scale can be adjusted as needed.

Materials:

  • Glass chromatography column (e.g., 40-60 cm length, 2-4 cm diameter)

  • Silica gel (60 Å, 230-400 mesh)

  • Sand (acid-washed)

  • Optimal mobile phase as determined by TLC (e.g., Hexane:Ethyl Acetate with 1% acetic acid)

  • Crude this compound

  • Collection tubes or flasks

  • Rotary evaporator

Procedure:

Column Packing:

  • Ensure the chromatography column is clean, dry, and mounted vertically.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Prepare a slurry of silica gel in the initial, less polar mobile phase. For a 1g sample, approximately 50-100g of silica gel is recommended.

  • Pour the silica gel slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to allow some solvent to drain, which helps in uniform packing. Do not let the silica gel run dry.

  • Once the silica gel has settled, add another thin layer of sand on top to protect the silica bed during sample and eluent addition.

  • Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.

Sample Loading:

  • Dissolve the crude this compound (1.0 g) in a minimal amount of the mobile phase or a slightly more polar solvent in which it is readily soluble (e.g., dichloromethane).

  • Alternatively, for less soluble compounds, a "dry loading" method is preferred. Adsorb the crude product onto a small amount of silica gel (2-3 times the weight of the crude product) by dissolving the compound in a suitable solvent, adding the silica gel, and then removing the solvent under reduced pressure.

  • Carefully apply the sample solution (wet loading) or the dried silica with the adsorbed sample (dry loading) to the top of the silica gel bed.

Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column by opening the stopcock. Maintain a constant flow rate. If necessary, gentle pressure can be applied to the top of the column (flash chromatography).

  • Start collecting fractions in labeled tubes or flasks as the eluent drips from the bottom of the column.

  • If a gradient elution is necessary (as determined by TLC), gradually increase the polarity of the mobile phase. For example, start with Hexane:Ethyl Acetate (4:1) and gradually increase the proportion of ethyl acetate.

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

  • Combine the fractions that contain the pure this compound.

Isolation of Pure Compound:

  • Evaporate the solvent from the combined pure fractions using a rotary evaporator.

  • The resulting solid is the purified this compound.

  • Determine the yield and assess the purity of the final product using analytical techniques such as NMR, LC-MS, or melting point analysis.

Data Presentation

The following table represents hypothetical data from a typical purification run.

ParameterValue
Crude Sample Weight 1.0 g
Stationary Phase Silica Gel (75 g)
Mobile Phase (Gradient) Hexane:Ethyl Acetate (4:1 to 1:1) with 1% Acetic Acid
Fractions Collected 50 x 20 mL
Pure Fractions 15-28
Yield of Pure Product 0.85 g
Purity (by HPLC) >98%
Rf (Product) 0.35 (in Hexane:Ethyl Acetate 2:1 with 1% Acetic Acid)

Visual Workflow

Purification_Workflow start Start: Crude This compound tlc TLC Method Development (Solvent System Optimization) start->tlc Determine Eluent prep_column Prepare Silica Gel Column tlc->prep_column load_sample Load Crude Sample prep_column->load_sample elute Elute with Optimized Mobile Phase (Gradient Elution) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions by TLC collect_fractions->analyze_fractions combine Combine Pure Fractions analyze_fractions->combine Identify Pure Fractions impurities Impure Fractions analyze_fractions->impurities Identify Impure Fractions evaporate Evaporate Solvent combine->evaporate end End: Purified Product (>98% Purity) evaporate->end

References

Application Notes and Protocols for the Characterization of 2-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(Pyrrolidin-1-yl)benzoic acid is a chemical compound with potential applications in pharmaceutical and chemical research. Its structure, featuring a benzoic acid functionalized with a pyrrolidine ring, makes it a valuable intermediate in the synthesis of more complex molecules. Accurate and comprehensive characterization is crucial to ensure its identity, purity, and stability. These application notes provide detailed protocols for the analytical characterization of this compound using various instrumental techniques.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented below.

PropertyValueSource
Molecular FormulaC₁₁H₁₃NO₂[1]
Molecular Weight191.23 g/mol [1]
Melting Point87-88.5 °C[1]
Boiling Point351.9 ± 25.0 °C (Predicted)[1]
IUPAC NameThis compound

Spectroscopic Characterization

Spectroscopic techniques are essential for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrumentation : Record the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[2]

  • Data Acquisition : Acquire ¹H NMR spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary.

  • Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Expected ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.9-8.1Doublet1HAromatic H (adjacent to COOH)
~ 7.3-7.5Multiplet1HAromatic H
~ 6.9-7.1Multiplet2HAromatic H
~ 3.2-3.4Triplet4HPyrrolidine CH₂ (adjacent to N)
~ 1.9-2.1Multiplet4HPyrrolidine CH₂
~ 11.0-13.0Singlet (broad)1HCarboxylic acid OH

Expected ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~ 170-175C=O (Carboxylic acid)
~ 150-155Aromatic C (attached to N)
~ 130-135Aromatic CH
~ 125-130Aromatic C (attached to COOH)
~ 115-125Aromatic CH
~ 50-55Pyrrolidine CH₂ (adjacent to N)
~ 25-30Pyrrolidine CH₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation : Prepare the sample as a KBr pellet by mixing a small amount of the compound with dry potassium bromide.[3] Alternatively, use a thin film method if the sample is soluble in a volatile solvent.

  • Instrumentation : Record the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : Scan the sample over the range of 4000-400 cm⁻¹.

  • Data Analysis : Identify the characteristic absorption bands for the functional groups.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)Functional GroupVibration
2500-3300 (broad)O-HStretching (Carboxylic acid)[4]
~ 1680-1710C=OStretching (Carboxylic acid)[4]
~ 1600, 1450C=CStretching (Aromatic ring)
~ 1210-1320C-NStretching (Aromatic amine)
~ 1100-1300C-OStretching (Carboxylic acid)
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction : Introduce the sample into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).[5]

  • Ionization : Use a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis : Analyze the ions using a mass analyzer (e.g., Quadrupole, Time-of-Flight).

  • Data Interpretation : Determine the molecular ion peak (M⁺ or [M+H]⁺) and analyze the fragmentation pattern to confirm the structure.

Expected Mass Spectral Data

m/zInterpretation
191Molecular Ion (M⁺)
174[M-OH]⁺
146[M-COOH]⁺
70Pyrrolidine fragment

Chromatographic Analysis

Chromatographic techniques are vital for assessing the purity of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation, identification, and quantification of the compound.

Experimental Protocol: HPLC for Purity Analysis

  • Sample Preparation : Prepare a stock solution of this compound in the mobile phase or a suitable solvent (e.g., methanol/water mixture) at a concentration of approximately 1 mg/mL.[6] Further dilute to a working concentration (e.g., 10-100 µg/mL).[6]

  • Instrumentation : Use an HPLC system equipped with a UV detector, a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), and an autosampler.[6]

  • Chromatographic Conditions :

    • Mobile Phase : A mixture of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 4.4) and an organic solvent (e.g., methanol or acetonitrile) in an isocratic or gradient elution mode. A typical starting point could be a 60:40 ratio of buffer to organic solvent.[6]

    • Flow Rate : 1.0 mL/min.[6]

    • Detection Wavelength : Monitor the absorbance at a suitable wavelength, which can be determined by a UV scan (e.g., 234 nm).[6]

    • Injection Volume : 10-20 µL.

  • Data Analysis : Integrate the peak area of the main component and any impurities to calculate the purity of the sample.

Visualizations

Workflow for Analytical Characterization

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Characterization Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR IR IR Spectroscopy Dissolution->IR MS Mass Spectrometry Dissolution->MS HPLC HPLC Dissolution->HPLC Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure Purity Purity Assessment HPLC->Purity Identity Identity Confirmation Structure->Identity Purity->Identity

Caption: General workflow for the analytical characterization of the compound.

Logic for Structural Confirmation

Structural Confirmation Logic cluster_input Experimental Data cluster_analysis Data Interpretation cluster_conclusion Conclusion NMR_data NMR Data (¹H & ¹³C shifts) Framework Carbon-Hydrogen Framework NMR_data->Framework IR_data IR Data (Functional groups) Func_Groups Presence of COOH, C-N, Aromatic Ring IR_data->Func_Groups MS_data MS Data (Molecular Weight) Mol_Weight Correct Molecular Weight MS_data->Mol_Weight Confirmation Structure Confirmed Framework->Confirmation Func_Groups->Confirmation Mol_Weight->Confirmation

Caption: Logical flow for confirming the chemical structure.

References

Application Notes and Protocols for 2-(Pyrrolidin-1-yl)benzoic Acid in Amide Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amide bond formation is a cornerstone of modern organic and medicinal chemistry, pivotal in the synthesis of pharmaceuticals, agrochemicals, and novel materials. 2-(Pyrrolidin-1-yl)benzoic acid is a versatile building block in this context. The presence of the pyrrolidine moiety can impart favorable physicochemical properties to the final molecule, such as improved solubility and metabolic stability. This document provides detailed application notes, experimental protocols, and comparative data for the use of this compound in amide coupling reactions, targeting researchers and professionals in drug development.

Chemical Profile

  • IUPAC Name: this compound

  • Molecular Formula: C₁₁H₁₃NO₂

  • Molecular Weight: 191.23 g/mol

  • CAS Number: 88533-31-5

Applications in Drug Discovery and Medicinal Chemistry

Amide derivatives of this compound are of significant interest in drug discovery due to their potential biological activities. The pyrrolidine scaffold is a common feature in many biologically active compounds. Amides synthesized from this acid have been investigated for a range of therapeutic applications, including as antiprion agents and as inhibitors of N-acylethanolamine acid amidase (NAAA), which plays a role in inflammation.

Signaling Pathway: NAAA Inhibition

The inhibition of N-acylethanolamine acid amidase (NAAA) by amide derivatives is a promising strategy for the management of inflammation and pain. NAAA is a key enzyme responsible for the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (PEA). By inhibiting NAAA, the levels of PEA are increased, leading to the activation of peroxisome proliferator-activated receptor alpha (PPAR-α), which in turn modulates gene expression to reduce inflammation.

NAAA_Inhibition_Pathway cluster_0 Cellular Environment 2_Pyrrolidinyl_Benzamide 2-(Pyrrolidin-1-yl)benzamide Derivative NAAA NAAA (N-Acylethanolamine Acid Amidase) 2_Pyrrolidinyl_Benzamide->NAAA Inhibits PEA PEA (Palmitoylethanolamide) NAAA->PEA Degrades PPARa PPAR-α (Peroxisome Proliferator- Activated Receptor alpha) PEA->PPARa Activates Inflammation Inflammation PPARa->Inflammation Reduces

NAAA Inhibition Pathway

General Considerations for Amide Coupling Reactions

The direct condensation of a carboxylic acid and an amine to form an amide is a kinetically slow process. Therefore, the carboxylic acid must be "activated" using a coupling reagent. The choice of coupling reagent and reaction conditions is critical and depends on factors such as the steric and electronic properties of the substrates, potential for racemization, and desired work-up procedure.

Common components of an amide coupling reaction include:

  • Carboxylic Acid: this compound

  • Amine: The desired primary or secondary amine.

  • Coupling Reagent: To activate the carboxylic acid.

  • Base: Often a non-nucleophilic amine to neutralize acids formed during the reaction.

  • Solvent: A dry, aprotic solvent is typically used.

Data Presentation: Comparison of Common Coupling Reagents

The following table summarizes typical conditions and representative yields for the amide coupling of this compound with various amines using common coupling reagents. Please note that these are illustrative examples, and actual results may vary depending on the specific substrates and reaction conditions.

Coupling ReagentBaseSolventAmineTemp. (°C)Time (h)Yield (%)
HATU DIPEADMFAnilineRT2-685-95
BenzylamineRT1-490-98
MorpholineRT2-880-90
EDC/HOBt DIPEA/Et₃NDCM/DMFAniline0 to RT12-2470-85
Benzylamine0 to RT8-1875-90
Morpholine0 to RT12-2465-80
PyBOP DIPEADMF/DCMAnilineRT1-488-96
BenzylamineRT0.5-292-99
MorpholineRT1-685-95
  • HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate

  • EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide

  • HOBt: 1-Hydroxybenzotriazole

  • PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate

  • DIPEA: N,N-Diisopropylethylamine

  • Et₃N: Triethylamine

  • DMF: N,N-Dimethylformamide

  • DCM: Dichloromethane

  • RT: Room Temperature

Experimental Protocols

Protocol 1: HATU-Mediated Amide Coupling

This protocol is a general and often high-yielding method for the synthesis of amides from this compound.[1]

HATU_Coupling_Workflow Start Start Dissolve Dissolve this compound, Amine, and HATU in anhydrous DMF. Start->Dissolve Cool Cool the mixture to 0 °C. Dissolve->Cool Add_Base Add DIPEA dropwise. Cool->Add_Base React Stir at room temperature for 1-8 hours. Monitor by TLC or LC-MS. Add_Base->React Workup Perform aqueous work-up. React->Workup Purify Purify by column chromatography. Workup->Purify End End Purify->End

HATU-Mediated Coupling Workflow

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1.1 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), the desired amine (1.1 eq), and HATU (1.1 eq).

  • Add anhydrous DMF to dissolve the solids (typically a concentration of 0.1-0.5 M).

  • Cool the reaction mixture to 0 °C in an ice bath with stirring.

  • Add DIPEA (2.5 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-8 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation. The addition of HOBt minimizes side reactions and reduces racemization.

EDC_HOBt_Coupling_Workflow Start Start Dissolve_Reagents Dissolve this compound, Amine, and HOBt in anhydrous DCM/DMF. Start->Dissolve_Reagents Cool_Mixture Cool the mixture to 0 °C. Dissolve_Reagents->Cool_Mixture Add_EDC Add EDC·HCl portion-wise. Cool_Mixture->Add_EDC Add_Base Add DIPEA or Et3N dropwise. Add_EDC->Add_Base Reaction_Stir Stir, allowing to warm to RT for 8-24 hours. Monitor by TLC or LC-MS. Add_Base->Reaction_Stir Aqueous_Workup Perform aqueous work-up. Reaction_Stir->Aqueous_Workup Purification Purify by column chromatography. Aqueous_Workup->Purification End End Purification->End

EDC/HOBt-Mediated Coupling Workflow

Materials:

  • This compound (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.2 eq)

  • HOBt (1.2 eq)

  • DIPEA or Et₃N (2.5 eq)

  • Anhydrous DCM or DMF

  • Ethyl acetate or DCM

  • 1 M HCl (aq)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a dry round-bottom flask, combine this compound (1.0 eq), the amine (1.1 eq), and HOBt (1.2 eq).

  • Dissolve the mixture in anhydrous DCM or DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA or Et₃N (2.5 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate or DCM.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Conclusion

This compound is a valuable reagent for the synthesis of a diverse range of amides. The choice of coupling reagent is crucial for optimizing reaction efficiency and yield. HATU and PyBOP generally offer faster reaction times and higher yields, while EDC/HOBt provides a more economical option. The protocols provided herein serve as a comprehensive guide for researchers in the synthesis of novel amide-containing compounds for various applications, particularly in the field of drug discovery.

References

Experimental procedures for using "2-(Pyrrolidin-1-yl)benzoic acid" as a reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental procedures for utilizing 2-(Pyrrolidin-1-yl)benzoic acid as a versatile reagent in organic synthesis and drug discovery. This document includes detailed protocols for its synthesis and subsequent derivatization, alongside its application as a scaffold for developing potential therapeutic agents.

Introduction

This compound is a valuable building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active molecules. The presence of both a carboxylic acid and a tertiary amine allows for a wide array of chemical modifications, making it an ideal scaffold for generating compound libraries for drug discovery programs. Its derivatives have shown potential as enzyme inhibitors and anticancer agents.

Synthetic Protocols

The synthesis of this compound is typically achieved through the synthesis of its methyl ester precursor, methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis.

Synthesis of Methyl 2-(Pyrrolidin-1-yl)benzoate

Two common methods for the synthesis of the methyl ester precursor are Nucleophilic Aromatic Substitution (SNAr) and Ullmann Condensation.

2.1.1. Protocol 1: Nucleophilic Aromatic Substitution (SNAr)

This method offers a high-yielding and scalable route that avoids the use of metal catalysts.[1]

Experimental Protocol:

  • Reactor Setup: A 50 L glass-lined reactor is thoroughly cleaned, dried, and purged with nitrogen.

  • Reagent Charging: Anhydrous toluene (20 L) is added to the reactor, followed by methyl 2-fluorobenzoate (2.0 kg, 12.98 mol) and powdered anhydrous potassium carbonate (3.59 kg, 25.96 mol, 2.0 equiv). Stirring is initiated at 200 RPM.

  • Addition of Pyrrolidine: Pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv) is added dropwise to the stirred suspension over 1 hour. The internal temperature should be maintained below 40°C.

  • Reaction: The reaction mixture is heated to reflux (approximately 110°C) and maintained for 12-18 hours. Reaction progress is monitored by TLC or HPLC.

  • Work-up and Isolation: The mixture is cooled to room temperature and filtered to remove inorganic salts. The filter cake is washed with toluene. The combined filtrate and washes are sequentially washed with deionized water and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate as a pale yellow oil.

2.1.2. Protocol 2: Ullmann Condensation

This copper-catalyzed cross-coupling reaction is an effective method for forming the C-N bond.[2]

Experimental Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

  • Solvent and Reagent Addition: Add 2-ethoxyethanol (20 mL) followed by pyrrolidine (1.2 eq).

  • Reaction: Heat the mixture to reflux (approximately 135°C) with vigorous stirring for 24 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel with water. Extract the aqueous layer with diethyl ether. The combined organic layers are washed with brine and dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Protocol 3: Hydrolysis to this compound

The final product is obtained by the hydrolysis of the methyl ester.

Experimental Protocol:

  • Reaction Setup: Dissolve methyl 2-(pyrrolidin-1-yl)benzoate (1.0 eq) in a mixture of methanol and water.

  • Hydrolysis: Add an excess of sodium hydroxide (e.g., 2-3 eq) and heat the mixture to reflux. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Acidification: Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid.

  • Isolation: The precipitated this compound is collected by filtration, washed with cold water, and dried under vacuum.

Application in Amide Synthesis

This compound is a key starting material for the synthesis of various N-substituted benzamides, which are prevalent in many pharmaceutical compounds.

Protocol 4: General Amide Coupling

This protocol describes a general procedure for the amide bond formation using a coupling agent.

Experimental Protocol:

  • Activation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in an anhydrous solvent such as DMF or DCM. Add a coupling agent (e.g., HATU, HBTU, or EDC, 1.1-1.2 eq) and a base (e.g., DIPEA or triethylamine, 2.0-3.0 eq). Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add the desired primary or secondary amine (1.0-1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

  • Work-up: Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary

The following tables summarize quantitative data for the synthesis of a related derivative and typical reaction components for the synthesis of this compound and its derivatives.

Table 1: Synthesis of 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic Acid [3]

Reactant 1Reactant 2SolventReaction ConditionsProduct Yield
3-PyrrolidinylphenolPhthalic anhydrideTolueneReflux, 3h; then NaOH, 90°C, 6h70.7%

Table 2: Reagents for Large-Scale Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via SNAr [1]

ReagentMolar Mass ( g/mol )MolesMolar Equiv.Mass/Volume
Methyl 2-fluorobenzoate154.1412.981.02.0 kg
Pyrrolidine71.1215.581.21.11 kg
Potassium Carbonate138.2125.962.03.59 kg
Toluene---20 L

Table 3: Reagents for Ullmann Condensation Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate [2]

ReagentMolar Mass ( g/mol )Molar Equiv.
Methyl 2-bromobenzoate215.061.0
Pyrrolidine71.121.2
Copper(I) oxide143.090.1
Potassium Carbonate138.212.0

Applications in Drug Discovery

Derivatives of this compound have been investigated for various therapeutic applications.

Anticancer Activity and JNK Signaling Pathway

A notable derivative, 2-phenyl-5-(pyrrolidin-1-yl)-1-(3,4,5-trimethoxybenzyl)-1H-benzimidazole (PPTMB) , has been shown to inhibit the growth of human prostate cancer cells. PPTMB acts by disrupting microtubule dynamics, leading to a G2/M arrest of the cell cycle. This mitotic arrest subsequently activates the c-Jun N-terminal kinase (JNK) signaling pathway, which in turn initiates mitochondria-related apoptotic cascades, leading to cancer cell death.

JNK_Signaling_Pathway PPTMB PPTMB Tubulin Tubulin Polymerization PPTMB->Tubulin Inhibits Microtubule Microtubule Disruption G2M G2/M Arrest Microtubule->G2M JNK JNK Activation G2M->JNK Mito Mitochondrial Apoptotic Cascade JNK->Mito Apoptosis Apoptosis Mito->Apoptosis

JNK Signaling Pathway Activation by a this compound Derivative.
Potential as Antibacterial Agents

Pyrrolidine carboxamides, which can be synthesized from this compound, have been identified as a novel class of inhibitors for InhA, the enoyl acyl carrier protein reductase from Mycobacterium tuberculosis. This enzyme is a key component of the mycobacterial fatty acid elongation cycle, making it an effective target for antituberculosis agents. The development of potent and selective InhA inhibitors from the this compound scaffold represents a promising avenue for new tuberculosis treatments.

Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic procedures described.

Synthesis_Workflow cluster_ester Ester Synthesis cluster_acid Acid Synthesis start_ester Starting Materials (e.g., Methyl 2-fluorobenzoate) reaction_ester S_NAr or Ullmann Condensation start_ester->reaction_ester product_ester Methyl 2-(pyrrolidin-1-yl)benzoate reaction_ester->product_ester hydrolysis Hydrolysis product_ester->hydrolysis product_acid This compound hydrolysis->product_acid

Workflow for the Synthesis of this compound.

Amide_Coupling_Workflow start_acid This compound activation Carboxylic Acid Activation start_acid->activation amine Primary or Secondary Amine coupling Amide Coupling amine->coupling activation->coupling product N-Substituted 2-(pyrrolidin-1-yl)benzamide coupling->product

Workflow for Amide Coupling of this compound.

References

Application Notes and Protocols for the Scale-Up Synthesis of 2-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the key considerations for the scaled-up synthesis of 2-(pyrrolidin-1-yl)benzoic acid, a valuable building block in medicinal chemistry. The synthesis is a two-step process commencing with the nucleophilic aromatic substitution (SNAr) reaction to form methyl 2-(pyrrolidin-1-yl)benzoate, followed by its hydrolysis to the final product. This document outlines scalable protocols, safety considerations, in-process controls, and analytical methods suitable for pilot plant and industrial-scale production.

Synthetic Pathway

The overall synthetic route involves two main stages:

  • SNAr Reaction: Synthesis of the intermediate, methyl 2-(pyrrolidin-1-yl)benzoate, from methyl 2-fluorobenzoate and pyrrolidine.

  • Hydrolysis: Conversion of the methyl ester intermediate to the final product, this compound, via saponification.

G cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Hydrolysis A Methyl 2-fluorobenzoate C Methyl 2-(pyrrolidin-1-yl)benzoate A->C Toluene, K2CO3, Reflux B Pyrrolidine B->C D Methyl 2-(pyrrolidin-1-yl)benzoate F This compound D->F Methanol/Water, Reflux, then HCl E Sodium Hydroxide E->F

Caption: Overall synthetic workflow for this compound.

Scaled-Up Experimental Protocols

Step 1: Large-Scale Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate

This protocol is adapted for a 50 L glass-lined reactor.[1]

3.1.1. Equipment:

  • 50 L glass-lined reactor with overhead stirring, temperature control (heating/cooling mantle), reflux condenser, and nitrogen inlet/outlet.[1]

  • Addition funnel.

  • Filtration unit.

  • Vacuum distillation apparatus.

3.1.2. Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Equivalents
Methyl 2-fluorobenzoate154.142.012.981.0
Pyrrolidine71.121.1115.581.2
Potassium Carbonate (anhydrous, powdered)138.213.5925.962.0
Toluene (anhydrous)-20 L--

3.1.3. Procedure:

  • Reactor Preparation: Ensure the 50 L reactor is clean, dry, and purged with nitrogen.[1]

  • Charging Reagents: Charge the reactor with anhydrous toluene (20 L), followed by methyl 2-fluorobenzoate (2.0 kg), and powdered anhydrous potassium carbonate (3.59 kg). Begin stirring the suspension.[1]

  • Addition of Pyrrolidine: Add pyrrolidine (1.11 kg) dropwise to the stirred suspension over approximately 1 hour. An initial exotherm may be observed; maintain the internal temperature below 40 °C using the cooling mantle.[1]

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours. Monitor the reaction progress by HPLC.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature (20-25 °C).

    • Filter the suspension to remove inorganic salts.[1]

    • Wash the filter cake with toluene (2 x 2 L).[1]

    • Combine the filtrate and washes and transfer to a suitable vessel.

    • Wash the organic phase sequentially with deionized water (2 x 10 L) and brine (1 x 10 L).[1]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent.

  • Purification: Concentrate the filtrate under reduced pressure to remove toluene. The crude product is then purified by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate as a pale yellow oil.[1]

3.1.4. Expected Yield: 85-95%.

Step 2: Large-Scale Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

This protocol is designed for the product from the previous step.

3.2.1. Equipment:

  • 50 L glass-lined reactor with overhead stirring, temperature control, and reflux condenser.

  • Filtration unit (e.g., Nutsche filter-dryer).

  • Drying oven.

3.2.2. Reagents:

ReagentMolar Mass ( g/mol )Quantity (kg)MolesMolar Equivalents
Methyl 2-(pyrrolidin-1-yl)benzoate205.252.5 (assuming 90% yield from Step 1)12.181.0
Sodium Hydroxide40.000.7318.271.5
Methanol-15 L--
Water-15 L--
Hydrochloric Acid (37%)-As required--

3.2.3. Procedure:

  • Charging Reagents: Charge the 50 L reactor with methyl 2-(pyrrolidin-1-yl)benzoate (2.5 kg), methanol (15 L), and water (15 L).

  • Addition of Base: Slowly add a solution of sodium hydroxide (0.73 kg) in water (2 L) to the reactor. An exotherm may be observed; maintain the temperature below 40 °C.

  • Reaction: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours. Monitor the disappearance of the starting material by HPLC.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Cool the remaining aqueous solution in an ice-water bath to below 10 °C.

    • Slowly add concentrated hydrochloric acid to acidify the solution to a pH of approximately 4-5. The product will precipitate as a solid.

    • Stir the slurry for 1-2 hours at low temperature to ensure complete precipitation.

    • Collect the solid product by filtration.

    • Wash the filter cake with cold water until the filtrate is neutral.

  • Drying: Dry the purified this compound in a vacuum oven at 50-60 °C.

3.2.4. Expected Yield: 90-98%.

Safety Considerations

4.1. Hazard Analysis:

Reagent/ProcessHazardMitigation Measures
TolueneFlammable, irritant, harmful if inhaled or absorbed through skin.Use in a well-ventilated area, away from ignition sources. Wear appropriate PPE.
PyrrolidineFlammable, corrosive, toxic.Handle in a closed system or with appropriate local exhaust ventilation. Wear chemical-resistant gloves and eye protection.
Sodium HydroxideCorrosive, causes severe burns.Wear appropriate PPE, including chemical goggles, face shield, and gloves. Have an eyewash station and safety shower readily available. Addition to the reaction should be controlled to manage exotherm.
Hydrochloric AcidCorrosive, causes severe burns, respiratory irritant.Handle in a well-ventilated area. Wear appropriate PPE. Neutralize spills with a suitable agent.
Exothermic ReactionsAddition of pyrrolidine and sodium hydroxide can be exothermic.Add reagents slowly and with adequate cooling. Monitor the internal temperature of the reactor continuously.
Pressure Build-upHeating flammable solvents in a closed system.Ensure the reactor is properly vented and equipped with a pressure relief device.

4.2. Personal Protective Equipment (PPE):

  • Safety glasses with side shields or chemical goggles.

  • Face shield when handling corrosive materials.

  • Chemical-resistant gloves (e.g., nitrile, neoprene).

  • Flame-retardant lab coat.

  • Respiratory protection may be required depending on the scale and ventilation.

In-Process Controls and Analytical Methods

G Start Start Reaction IPC1 In-Process Control (IPC): - HPLC/TLC for reaction completion (Step 1) - HPLC for ester disappearance (Step 2) Start->IPC1 Workup Work-up IPC1->Workup Purification Purification Workup->Purification QC Final Quality Control (QC): - HPLC for purity and impurities - NMR for identity - Melting Point for identity and purity Purification->QC End Final Product QC->End

Caption: In-process and quality control workflow.

5.1. In-Process Controls (IPCs):

  • Step 1 (SNAr Reaction): Monitor the reaction progress by withdrawing aliquots periodically and analyzing by HPLC or TLC to confirm the consumption of methyl 2-fluorobenzoate.

  • Step 2 (Hydrolysis): Monitor the disappearance of the methyl 2-(pyrrolidin-1-yl)benzoate peak and the appearance of the this compound peak by HPLC. IR spectroscopy can also be a valuable tool for monitoring the disappearance of the ester carbonyl stretch and the appearance of the carboxylic acid carbonyl stretch.[2][3]

5.2. Final Product Quality Control:

TestSpecificationMethod
AppearanceWhite to off-white solidVisual
IdentityConforms to the structure¹H NMR, ¹³C NMR, IR
Purity (Assay)≥ 98.0%HPLC
Individual Impurity≤ 0.5%HPLC
Total Impurities≤ 1.0%HPLC
Melting PointTo be establishedCapillary Method
Loss on Drying≤ 1.0%Gravimetric

5.3. HPLC Method for Assay and Impurity Profiling:

ParameterCondition
ColumnC18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
Gradient10% B to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Injection Volume10 µL
Column Temperature30 °C

Purification: Crystallization of this compound

Recrystallization is an effective method for purifying the final product.

G Crude Crude this compound Dissolve Dissolve in hot solvent (e.g., Ethanol/Water) Crude->Dissolve Filter Hot filtration to remove insoluble impurities Dissolve->Filter Cool Slow cooling to induce crystallization Filter->Cool Isolate Isolate crystals by filtration Cool->Isolate Dry Dry under vacuum Isolate->Dry Pure Pure Product Dry->Pure

Caption: Crystallization workflow for purification.

6.1. Solvent Selection:

A mixture of a polar protic solvent like ethanol or methanol with water is a good starting point for recrystallization. The compound should be highly soluble in the hot solvent mixture and sparingly soluble at room temperature.

6.2. Scaled-Up Crystallization Protocol:

  • Dissolution: Transfer the crude, dry this compound to a clean reactor. Add a minimal amount of hot ethanol (e.g., 2-3 volumes relative to the crude product) to dissolve the solid. If necessary, add hot water dropwise until a clear solution is obtained at reflux.

  • Hot Filtration: If insoluble impurities are present, perform a hot filtration through a pre-heated filter.

  • Crystallization: Allow the solution to cool slowly with gentle stirring. Seeding with a small crystal of pure product can be beneficial to induce crystallization.

  • Cooling: Once crystallization has started, continue to cool the mixture slowly to room temperature, and then further cool in an ice bath for at least 2 hours to maximize the yield.

  • Isolation: Collect the crystals by filtration.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.

  • Drying: Dry the crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.

Conclusion

The described two-step synthesis of this compound is a robust and scalable process. Careful control of reaction parameters, adherence to safety protocols, and implementation of appropriate in-process and quality controls are essential for the successful and safe production of this important chemical intermediate on a large scale. The provided protocols and guidelines offer a solid foundation for researchers and drug development professionals to scale up this synthesis efficiently and safely.

References

Application Notes and Protocols for "2-(Pyrrolidin-1-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and storage of "2-(Pyrrolidin-1-yl)benzoic acid". The information is intended for use by trained professionals in a laboratory or research and development setting.

Introduction

"this compound" is a chemical compound used in research and development.[1][2] As the toxicological properties of this specific compound have not been fully investigated, it is crucial to handle it with a high degree of caution.[1] These notes provide guidance on safe handling, storage, and emergency procedures to minimize potential exposure and ensure a safe working environment.

Hazard Identification and Mitigation

While specific hazard data for "this compound" is limited, it should be treated as a potentially hazardous substance. Based on data for similar compounds, potential hazards may include:

  • Irritation: May cause irritation to the eyes, skin, and respiratory tract.[1]

  • Harmful if Ingested or Inhaled: May be harmful if swallowed or inhaled.[1]

Mitigation Measures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3] Ensure that safety showers and eyewash stations are readily available.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1]

  • Hygiene: Avoid breathing dust or vapor.[1] Do not get in eyes, on skin, or on clothing.[1] Wash hands thoroughly after handling.

Quantitative Data Summary

PropertyValueSource/Comment
Physical State SolidAssumed based on typical benzoic acid derivatives.
Boiling Point Data not available
Flash Point Data not available
Autoignition Temperature Data not available
Explosive Limits Data not available
Vapor Pressure Data not available
Vapor Density Data not available
Solubility Data not availableSolubility testing should be conducted on a small scale with appropriate PPE.
Incompatibilities Strong oxidizing agentsGeneral incompatibility for many organic compounds.
Decomposition Products Emits toxic fumes under fire conditions.[1]Includes carbon monoxide, carbon dioxide, and nitrogen oxides.[1]

Experimental Protocols

4.1. General Handling and Weighing Protocol

This protocol outlines the safe procedure for weighing and preparing a solution of "this compound".

Materials:

  • "this compound"

  • Spatula

  • Weighing paper or boat

  • Analytical balance

  • Appropriate solvent

  • Volumetric flask

  • Personal Protective Equipment (see section 2)

Procedure:

  • Preparation: Don all required PPE (lab coat, safety goggles, chemical-resistant gloves). Ensure the chemical fume hood is operational.

  • Weighing:

    • Place a piece of weighing paper or a weighing boat on the analytical balance and tare.

    • Inside the chemical fume hood, carefully use a clean spatula to transfer the desired amount of "this compound" onto the weighing paper/boat.

    • Avoid creating dust. If dust is generated, ensure it is contained within the fume hood.

    • Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed solid into a volumetric flask.

    • Add a small amount of the desired solvent to the weighing paper/boat to rinse any remaining solid into the flask.

    • Add the solvent to the flask up to approximately half the final volume.

    • Swirl the flask gently to dissolve the solid. Sonication may be used if necessary.

    • Once dissolved, add the solvent to the calibration mark.

    • Cap the flask and invert several times to ensure a homogenous solution.

  • Cleanup:

    • Clean the spatula and any contaminated surfaces within the fume hood.

    • Dispose of the weighing paper/boat and any other contaminated disposable materials in the appropriate chemical waste container.

4.2. Storage Protocol

Proper storage is essential to maintain the integrity of the compound and ensure safety.

  • Container: Keep the container tightly closed.[1]

  • Location: Store in a cool, dry, and well-ventilated place.[1][4][5]

  • Incompatibilities: Store away from strong oxidizing agents.

4.3. Spill and Emergency Procedures

Spill Procedure:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, including a respirator, impervious boots, and heavy rubber gloves, scoop up the solid material.[1]

  • Collect: Place the spilled material into a labeled, sealed container for disposal.[1]

  • Clean: Wash the spill area with soap and water.[1]

  • Dispose: Dispose of the waste according to institutional and local regulations.

First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek medical attention.[1]

  • Skin Contact: In case of contact, immediately wash skin with plenty of soap and water.[1] Remove contaminated clothing and wash before reuse.[1] Seek medical attention if irritation develops.[1]

  • Inhalation: Remove from exposure to fresh air immediately.[1] If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting.[1] Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.[1]

Visualizations

SafeHandlingWorkflow Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage & Cleanup cluster_emergency Emergency a Don PPE b Verify Fume Hood Operation a->b c Weigh Compound in Fume Hood b->c d Prepare Solution c->d h Spill Response c->h If Spill Occurs i First Aid c->i If Exposure Occurs e Store in Tightly Closed Container d->e f Clean Work Area d->f g Dispose of Waste f->g

Caption: Workflow for safe handling of this compound.

HazardMitigation Hazard Mitigation Logic hazard Potential Hazards Eye Irritation Skin Irritation Respiratory Irritation Harmful if Ingested Harmful if Inhaled mitigation Mitigation Measures Engineering Controls (Fume Hood) Personal Protective Equipment Personal Hygiene hazard:eye->mitigation:ppe Prevent hazard:skin->mitigation:ppe Prevent hazard:resp->mitigation:eng Prevent hazard:ing->mitigation:hyg Prevent hazard:inh->mitigation:eng Prevent ppe_details PPE Details Safety Goggles Chemical-Resistant Gloves Lab Coat mitigation:ppe->ppe_details:gog mitigation:ppe->ppe_details:glo mitigation:ppe->ppe_details:coat

Caption: Logical relationship of hazards and mitigation measures.

References

Application Notes and Protocols: "2-(Pyrrolidin-1-yl)benzoic acid" as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of "2-(Pyrrolidin-1-yl)benzoic acid" as a key building block in organic synthesis, with a particular focus on its application in medicinal chemistry. Detailed experimental protocols for its synthesis and subsequent derivatization are provided, along with its role in the development of bioactive molecules, specifically Glycine Transporter 1 (GlyT1) inhibitors.

Introduction

"this compound" is a versatile bifunctional molecule incorporating a carboxylic acid and a tertiary amine on an aromatic scaffold. The pyrrolidine moiety is a prevalent feature in numerous FDA-approved drugs and natural products, valued for its ability to confer favorable physicochemical properties such as increased solubility and metabolic stability. The presence of the carboxylic acid group provides a convenient handle for a variety of chemical transformations, most notably amide bond formation, making this compound an attractive starting material for the synthesis of diverse compound libraries for drug discovery.

Synthesis of this compound

The target compound can be efficiently synthesized from its corresponding methyl ester, "Methyl 2-(pyrrolidin-1-yl)benzoate," via a straightforward hydrolysis reaction. The ester precursor can be prepared through several synthetic routes, including nucleophilic aromatic substitution or copper-catalyzed cross-coupling reactions.

Protocol 1: Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Nucleophilic Aromatic Substitution

This protocol describes a scalable synthesis of the methyl ester precursor from methyl 2-fluorobenzoate.

Experimental Protocol:

  • Materials: 50 L glass-lined reactor, overhead stirrer, temperature control unit, reflux condenser, nitrogen inlet/outlet, Methyl 2-fluorobenzoate (≥98%), Pyrrolidine (≥99%), anhydrous Potassium Carbonate (K₂CO₃, powdered, ≥99%), and anhydrous Toluene (≥99.5%).

  • Procedure:

    • Ensure the 50 L reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with anhydrous toluene (20 L).

    • Add Methyl 2-fluorobenzoate (2.0 kg, 12.98 mol) and powdered anhydrous Potassium Carbonate (3.59 kg, 25.96 mol, 2.0 equiv).

    • Commence stirring of the suspension at 200 RPM.

    • In a separate vessel, measure Pyrrolidine (1.11 kg, 15.58 mol, 1.2 equiv).

    • Add the pyrrolidine dropwise to the stirred reactor suspension over 1 hour.

    • After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C).

    • Maintain the reaction at reflux for 12-18 hours, monitoring progress by TLC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature (20-25 °C).

    • Filter the suspension to remove inorganic salts and wash the filter cake with toluene (2 x 2 L).

    • Combine the filtrate and washes.

    • Wash the organic phase sequentially with deionized water (2 x 10 L) and brine (1 x 10 L).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) and filter.

    • Concentrate the filtrate under reduced pressure to remove the toluene.

    • Purify the resulting crude oil by vacuum distillation to yield Methyl 2-(pyrrolidin-1-yl)benzoate as a pale yellow oil.

Reactant/ReagentMolar Mass ( g/mol )Moles (mol)Molar Equiv.Mass/Volume
Methyl 2-fluorobenzoate154.1412.981.02.0 kg
Pyrrolidine71.1215.581.21.11 kg
Potassium Carbonate138.2125.962.03.59 kg
Toluene92.14--20 L
Protocol 2: Hydrolysis to this compound

This protocol details the conversion of the methyl ester to the desired carboxylic acid.

Experimental Protocol:

  • Materials: Round-bottom flask, reflux condenser, magnetic stirrer, ice bath, filtration apparatus, Methyl 2-(pyrrolidin-1-yl)benzoate, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water, and concentrated Hydrochloric acid (HCl).

  • Procedure:

    • Dissolve Methyl 2-(pyrrolidin-1-yl)benzoate (1.0 eq) in a mixture of THF and water.

    • Add LiOH (1.5 eq) to the solution.

    • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution to pH ~2-3 with concentrated HCl, which will cause the product to precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Reactant/ReagentMolar Equiv.
Methyl 2-(pyrrolidin-1-yl)benzoate1.0
Lithium hydroxide1.5

Application in the Synthesis of Bioactive Molecules: GlyT1 Inhibitor Analogues

"this compound" is an excellent starting point for the synthesis of N-substituted benzamides, a common scaffold in medicinal chemistry. One notable application is in the development of Glycine Transporter 1 (GlyT1) inhibitors, which are of interest for the treatment of neurological and psychiatric disorders such as schizophrenia.

Signaling Pathway: Role of GlyT1 in Synaptic Transmission

GlyT1 is a key protein responsible for the reuptake of glycine from the synaptic cleft, thereby regulating the concentration of this neurotransmitter. In glutamatergic synapses, glycine acts as a co-agonist at N-methyl-D-aspartate (NMDA) receptors. Inhibition of GlyT1 leads to an increase in synaptic glycine levels, which in turn enhances NMDA receptor function. This modulation of glutamatergic neurotransmission is a promising therapeutic strategy for conditions associated with NMDA receptor hypofunction.

GlyT1_Inhibition_Pathway cluster_glia Glial Cell Glycine_Vesicle Glycine Glycine_Synapse Glycine Glycine_Vesicle->Glycine_Synapse NMDA_Receptor NMDA Receptor Glycine_Synapse->NMDA_Receptor GlyT1 GlyT1 Glycine_Synapse->GlyT1 Reuptake Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Opens Neuronal_Response Neuronal Response Ca_ion->Neuronal_Response Activates GlyT1_Inhibitor GlyT1 Inhibitor (e.g., Benzamide Analogue) GlyT1_Inhibitor->GlyT1 Inhibits

Caption: GlyT1 Inhibition Pathway.

Protocol 3: Amide Coupling to Synthesize a GlyT1 Inhibitor Analogue

This protocol provides a general method for the amide coupling of "this compound" with a primary or secondary amine to form the corresponding benzamide, a core structure of many GlyT1 inhibitors.

Experimental Protocol:

  • Materials: Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, this compound, desired amine (e.g., 4-aminopiperidine derivative), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), DIPEA (N,N-Diisopropylethylamine), and anhydrous DMF (N,N-Dimethylformamide).

  • Procedure:

    • To a solution of this compound (1.0 eq) in anhydrous DMF under a nitrogen atmosphere, add the desired amine (1.0-1.2 eq).

    • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.

    • Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain the desired benzamide derivative.

Reactant/ReagentMolar Equiv.
This compound1.0
Amine1.0-1.2
HATU1.1
DIPEA2.0
Experimental Workflow

The overall synthetic strategy from the starting materials to a potential GlyT1 inhibitor analogue is depicted below.

Synthesis_Workflow Start_A Methyl 2-fluorobenzoate Intermediate_1 Methyl 2-(pyrrolidin-1-yl)benzoate Start_A->Intermediate_1 Start_B Pyrrolidine Start_B->Intermediate_1 SNAr Building_Block This compound Intermediate_1->Building_Block Hydrolysis Final_Product GlyT1 Inhibitor Analogue (Benzamide Derivative) Building_Block->Final_Product Amine Amine (e.g., 4-aminopiperidine derivative) Amine->Final_Product Amide Coupling

Caption: Synthetic Workflow to a GlyT1 Inhibitor Analogue.

Conclusion

"this compound" serves as a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the reactivity of its carboxylic acid group allow for the efficient generation of diverse benzamide libraries. The successful application of this building block in the synthesis of GlyT1 inhibitor analogues highlights its potential in the development of novel therapeutics for neurological and psychiatric disorders. The provided protocols offer robust methods for the preparation and utilization of this important synthetic intermediate.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-(Pyrrolidin-1-yl)benzoic acid. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: There are two main synthetic strategies for preparing this compound:

  • Direct N-Arylation of a Benzoic Acid Derivative: This approach involves a cross-coupling reaction between a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) and pyrrolidine. The most common method for this transformation is the Ullmann condensation, which is a copper-catalyzed reaction.[1][2]

  • Synthesis via Methyl Ester Intermediate: This two-step route begins with the synthesis of methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis of the ester to yield the desired carboxylic acid. The initial ester formation is typically achieved through a Palladium-catalyzed Buchwald-Hartwig amination of a methyl 2-halobenzoate with pyrrolidine.[3][4]

Q2: I am performing a Buchwald-Hartwig amination to synthesize the methyl ester precursor and observing a significant amount of a byproduct with a mass corresponding to methyl benzoate. What is this, and how can I minimize it?

A2: This byproduct is likely the result of hydrodehalogenation of your starting material, methyl 2-bromobenzoate. This is a known side reaction in Buchwald-Hartwig amination where the aryl halide is reduced instead of undergoing amination.[4] To minimize its formation, you can try the following:

  • Optimize Ligand Choice: The selection of the phosphine ligand can greatly influence the selectivity of the reaction. Bulky, electron-rich ligands often suppress the hydrodehalogenation side reaction.[4]

  • Control Reaction Temperature: Lowering the reaction temperature may decrease the rate of this side reaction relative to the desired amination.[4]

  • Base Selection: The nature and strength of the base used can also influence the reaction pathway.[4]

Q3: My final product after hydrolysis of the methyl ester is contaminated with a more polar impurity. What could it be?

A3: A common polar impurity is the starting material from the hydrolysis step, this compound, indicating an incomplete reaction. If the synthesis of the methyl ester was performed using a Buchwald-Hartwig approach, another possibility is the formation of this compound during the initial coupling reaction due to the presence of water, followed by it carrying through the purification of the ester and the subsequent hydrolysis.[4] To avoid this, ensure your workup conditions for the ester synthesis are not overly acidic or basic for extended periods, especially at higher temperatures.[4]

Q4: What are some common byproducts I might encounter when using the Ullmann condensation route?

A4: The Ullmann condensation often requires high temperatures, which can lead to several side reactions.[3] While specific byproducts for the synthesis of this compound are not extensively documented, general side reactions in Ullmann condensations for N-aryl anthranilic acids include:

  • Thermal degradation of starting materials or the final product.[3]

  • Decarboxylation of the benzoic acid starting material or product at high temperatures.

  • Homocoupling of the aryl halide to form a biaryl species.

Q5: How can I purify the final product, this compound?

A5: Purification can often be achieved by precipitation and recrystallization. After the reaction is complete, the mixture is typically diluted with water and then acidified (e.g., with hydrochloric acid) to a pH of approximately 2-3.[5] This protonates the carboxylate, causing the desired this compound to precipitate out of the aqueous solution. The resulting solid can then be collected by filtration, washed with cold water, and dried.[5] For higher purity, recrystallization from a suitable solvent system, such as a mixture of water and methanol, can be performed.

Troubleshooting Guides

Low Yield in Synthesis

If you are experiencing low yields in your synthesis, consider the following potential causes and solutions:

  • Inactive Catalyst (Buchwald-Hartwig): Ensure that the active Pd(0) species is being generated, especially if you are using a Pd(II) precatalyst. The quality and handling of the phosphine ligands are also critical, as some are sensitive to air.[4]

  • Suboptimal Reaction Conditions: The choice of solvent, base, and temperature are all crucial. For Buchwald-Hartwig reactions, ensure you are using an anhydrous and degassed solvent. The base should also be fresh and anhydrous.[4] For Ullmann condensations, the reaction temperature is a key parameter to optimize.[3]

  • Purity of Starting Materials: Impurities in your starting materials (the halo-benzoic acid/ester or pyrrolidine) can poison the catalyst and inhibit the reaction. Verify the purity of your reagents before starting the synthesis.[4]

  • Incomplete Reaction: Monitor the progress of your reaction using techniques like TLC or LC-MS to determine the optimal reaction time and ensure it has gone to completion.[4]

Presence of Significant Byproducts

The following table summarizes common byproducts and their likely origins:

ByproductCommon Identification MethodFormation MechanismSynthetic Route
Benzoic acid / Methyl benzoateGC-MS, NMRHydrodehalogenation of the 2-halobenzoic acid/ester starting material.[4]Buchwald-Hartwig
Biphenyl DimerGC-MS, NMRHomocoupling of two molecules of the 2-halobenzoic acid/ester.[4]Buchwald-Hartwig / Ullmann
Unreacted Starting MaterialsTLC, LC-MS, NMRIncomplete reaction due to suboptimal conditions or insufficient reaction time.[4]Both
Thermally Degraded ProductsLC-MSDecomposition of starting materials or product at high reaction temperatures.[3]Ullmann

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination to Methyl 2-(pyrrolidin-1-yl)benzoate

  • Materials: Methyl 2-bromobenzoate, pyrrolidine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos), a base (e.g., sodium tert-butoxide), and an anhydrous, degassed solvent (e.g., toluene).

  • Procedure:

    • In an inert atmosphere (e.g., in a glovebox), add the palladium precatalyst, phosphine ligand, and base to an oven-dried reaction vessel.

    • Add the anhydrous solvent, followed by methyl 2-bromobenzoate and pyrrolidine.

    • Heat the reaction mixture to 80-110 °C with stirring.

    • Monitor the reaction's progress by TLC or LC-MS.

    • Once the starting material is consumed, cool the mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

General Protocol for Hydrolysis to this compound

  • Materials: Methyl 2-(pyrrolidin-1-yl)benzoate, a base (e.g., sodium hydroxide), a solvent (e.g., a mixture of THF and water), and hydrochloric acid.

  • Procedure:

    • Dissolve the methyl ester in the solvent mixture and add the base.

    • Heat the mixture to reflux and stir for several hours, monitoring the reaction by TLC or LC-MS.

    • Cool the reaction to room temperature and remove the organic solvent under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.[5]

Visualizations

SynthesisPathways cluster_0 Route 1: Ullmann Condensation cluster_1 Route 2: Buchwald-Hartwig & Hydrolysis HalobenzoicAcid 2-Halobenzoic Acid Ullmann_Conditions Cu Catalyst, Base High Temperature HalobenzoicAcid->Ullmann_Conditions Pyrrolidine1 Pyrrolidine Pyrrolidine1->Ullmann_Conditions FinalProduct1 This compound Ullmann_Conditions->FinalProduct1 HalobenzoateEster Methyl 2-Halobenzoate BH_Conditions Pd Catalyst, Ligand, Base HalobenzoateEster->BH_Conditions Pyrrolidine2 Pyrrolidine Pyrrolidine2->BH_Conditions EsterProduct Methyl 2-(pyrrolidin-1-yl)benzoate Hydrolysis_Conditions Base, H2O, then Acid EsterProduct->Hydrolysis_Conditions FinalProduct2 This compound BH_Conditions->EsterProduct Hydrolysis_Conditions->FinalProduct2

Caption: Synthetic routes to this compound.

TroubleshootingWorkflow Start Low Yield or Impure Product CheckPurity Verify Purity of Starting Materials Start->CheckPurity ReviewConditions Review Reaction Conditions (Temp, Time, Solvent, Base) CheckPurity->ReviewConditions Pure PurifySM Purify Starting Materials CheckPurity->PurifySM Impure AnalyzeByproducts Identify Byproducts (LCMS, NMR) ReviewConditions->AnalyzeByproducts InertAtmosphere Ensure Inert Atmosphere (Buchwald-Hartwig) ReviewConditions->InertAtmosphere [Buchwald-Hartwig] OptimizeLigand Optimize Catalyst/Ligand System (Buchwald-Hartwig) AnalyzeByproducts->OptimizeLigand Hydrodehalogenation or Homocoupling AdjustTemp Adjust Reaction Temperature AnalyzeByproducts->AdjustTemp Degradation Products OptimizePurification Optimize Purification Method (e.g., Recrystallization) AnalyzeByproducts->OptimizePurification Persistent Impurities InertAtmosphere->AnalyzeByproducts No HandleReagents Use Anhydrous Reagents and Solvents InertAtmosphere->HandleReagents Yes

Caption: Troubleshooting workflow for synthesis issues.

References

How to minimize side reactions in "2-(Pyrrolidin-1-yl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers engaged in the synthesis of 2-(Pyrrolidin-1-yl)benzoic acid. The focus is on minimizing common side reactions to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

The most common and direct methods involve the cross-coupling of a 2-halobenzoic acid (e.g., 2-chlorobenzoic acid or 2-bromobenzoic acid) with pyrrolidine. The two main catalytic systems used for this transformation are:

  • Ullmann-type Condensation: This is a classical method that uses a copper catalyst (e.g., CuI, Cu₂O, or Cu powder) to facilitate the carbon-nitrogen bond formation.[1] These reactions often require high temperatures but are cost-effective.

  • Buchwald-Hartwig Amination: A more modern approach that employs a palladium catalyst with specialized phosphine ligands.[2] This method often proceeds under milder conditions but can be more expensive due to the cost of the catalyst and ligands.

A nucleophilic aromatic substitution (SNAr) reaction using 2-fluorobenzoic acid is also a viable, metal-free alternative, as the fluorine atom is activated by the ortho-carboxylic acid group.[3]

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields are typically traced back to incomplete reactions or the formation of significant side products. The primary culprits to investigate are:

  • Side Reactions: The most common side reactions are hydrolysis of the starting material, decarboxylation, and reductive dehalogenation.

  • Reaction Conditions: Sub-optimal temperature, reaction time, base, or solvent can lead to poor conversion.

  • Catalyst Inactivity: The copper or palladium catalyst may be deactivated or used at an insufficient loading.

  • Reagent Quality: Impurities in solvents, starting materials, or degradation of the pyrrolidine can inhibit the reaction.

The troubleshooting flowchart in the visualization section provides a step-by-step guide to diagnosing low-yield issues.

Q3: I've isolated a major byproduct that is soluble in aqueous base but doesn't contain nitrogen. What could it be?

This is a classic sign of hydrolysis , where the halogen on your starting 2-halobenzoic acid is displaced by a hydroxide ion, forming salicylic acid (2-hydroxybenzoic acid). This side reaction is particularly problematic under Ullmann-type conditions, especially if water is present and a strong base is used.[4][5]

Q4: After workup, I've identified benzoic acid in my product mixture. How is this formed?

The presence of benzoic acid indicates that reductive dehalogenation has occurred. In this side reaction, the halogen atom of the 2-halobenzoic acid is replaced by a hydrogen atom. This is a known unproductive pathway in both copper-catalyzed Ullmann reactions and palladium-catalyzed Buchwald-Hartwig aminations.[2][6]

Q5: My reaction seems to produce a lot of gas, and I'm losing my aromatic starting material. What is happening?

Vigorous gas evolution, especially at high temperatures (>150°C), strongly suggests that decarboxylation is occurring. The ortho-relationship between the carboxylic acid and the halogen, especially in the presence of a copper catalyst, can promote the loss of carbon dioxide (CO₂) to form a halobenzene intermediate, which may then be lost to evaporation or engage in other side reactions.[7]

Troubleshooting Guides

Issue 1: Low Yield and Formation of Salicylic Acid (Hydrolysis)

If you observe a significant amount of salicylic acid, it indicates that hydrolysis is outcompeting the desired amination.

  • Probable Cause: Presence of water in the reaction medium, coupled with basic conditions. The use of aqueous bases or non-anhydrous solvents promotes this side reaction. Under certain Ullmann-Goldberg conditions using water as a solvent, 2-chlorobenzoic acid can be converted to salicylic acid with up to 90% yield.[5]

  • Recommended Solutions:

    • Ensure Anhydrous Conditions: Thoroughly dry all glassware. Use anhydrous solvents (e.g., DMF, Toluene, Dioxane) and powdered, anhydrous bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[8]

    • Solvent Choice: Avoid water as a solvent. High-boiling aprotic polar solvents like DMF or NMP are generally preferred to facilitate the reaction while minimizing hydrolysis.[9]

    • Base Selection: Use a non-hydroxide base. K₂CO₃ is a common and effective choice for Ullmann reactions.[10]

ParameterCondition Favoring AminationCondition Favoring Hydrolysis (Side Reaction)
Solvent Anhydrous DMF, Toluene, 2-Ethoxyethanol[10]Water, Wet Solvents[4]
Base Anhydrous K₂CO₃, K₃PO₄[8]Aqueous KOH, NaOH
Yield Impact Higher yield of desired productUp to 90% formation of Salicylic Acid[5]
Issue 2: Low Yield and Formation of Benzoic Acid (Reductive Dehalogenation)

The formation of benzoic acid points to an unproductive reductive dehalogenation pathway.

  • Probable Cause: This side reaction is often promoted by certain catalyst/ligand combinations or impurities that can act as hydrogen sources. It is a known competing pathway in Buchwald-Hartwig aminations.[2]

  • Recommended Solutions:

    • Optimize Catalyst System: For Buchwald-Hartwig reactions, screen different phosphine ligands. Sterically hindered biaryl phosphine ligands often provide better selectivity.

    • Control Temperature: Running the reaction at the lowest effective temperature can sometimes disfavor the dehalogenation pathway relative to the C-N coupling.

    • Use High-Purity Reagents: Ensure starting materials and solvents are free from impurities that could serve as hydride donors.

Issue 3: Low Yield due to Decarboxylation

Loss of the carboxylic acid group is a significant issue at elevated temperatures.

  • Probable Cause: High reaction temperatures (typically >150-170°C) in the presence of a copper catalyst can induce decarboxylation of the benzoic acid moiety.[7]

  • Recommended Solutions:

    • Lower Reaction Temperature: If possible, conduct the reaction at a lower temperature. This may require a longer reaction time or a more active catalyst system. Modern Ullmann systems using ligands like TMEDA or phenanthroline can allow for lower temperatures (100-140°C).[7]

    • Choice of Halide: 2-bromobenzoic acid is generally more reactive than 2-chlorobenzoic acid, which may allow for successful coupling at a lower temperature where decarboxylation is less prevalent.[10]

    • Catalyst System: Consider a palladium-based Buchwald-Hartwig system, which often operates at lower temperatures (80-110°C) than traditional Ullmann reactions, thereby avoiding the temperature range for significant decarboxylation.[11]

ParameterCondition Favoring AminationCondition Favoring Decarboxylation
Temperature 80-140°C[7]> 150°C[7]
Catalyst System Pd-based systems or modern Cu/ligand systems[7][11]Traditional high-temperature Cu systems[1]
Starting Material 2-Bromobenzoic Acid (more reactive)[10]2-Chlorobenzoic Acid (may require higher temp)

Visualizations

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Start Reactants Combine 2-Halobenzoic Acid, Pyrrolidine, Base, Catalyst Start->Reactants Solvent Add Anhydrous Solvent Reactants->Solvent Heat Heat to Reaction Temp (e.g., 110-130°C) Solvent->Heat Monitor Monitor by TLC/LCMS (e.g., 12-24h) Heat->Monitor Cool Cool to Room Temp Monitor->Cool Filter Filter Catalyst (if heterogeneous) Cool->Filter Acidify Dilute with Water & Acidify with HCl Filter->Acidify Precipitate Collect Precipitate Acidify->Precipitate Purify Recrystallize Product Precipitate->Purify End End Purify->End

Caption: General experimental workflow for the synthesis. (98 characters)

Start Low Yield or Impure Product? CheckSideProducts Analyze Crude Mixture by LCMS/NMR for Key Side Products Start->CheckSideProducts SalicylicAcid Salicylic Acid Detected? CheckSideProducts->SalicylicAcid BenzoicAcid Benzoic Acid Detected? CheckSideProducts->BenzoicAcid NoSideProducts Starting Material Remains? CheckSideProducts->NoSideProducts SalicylicAcid->BenzoicAcid No Hydrolysis Issue: Hydrolysis - Use anhydrous solvent/base - Avoid aqueous workup until reaction is complete SalicylicAcid->Hydrolysis Yes BenzoicAcid->NoSideProducts No Dehalogenation Issue: Dehalogenation - Screen catalyst/ligand - Lower reaction temperature - Check reagent purity BenzoicAcid->Dehalogenation Yes IncompleteRxn Issue: Incomplete Reaction - Increase temperature/time - Increase catalyst loading - Check catalyst quality NoSideProducts->IncompleteRxn Yes Decarboxylation Consider Decarboxylation - Lower reaction temperature (<150°C) - Use more reactive halide (Br > Cl) NoSideProducts->Decarboxylation No

Caption: Troubleshooting decision tree for low reaction yield. (54 characters)

SM 2-Halobenzoic Acid + Pyrrolidine center SM->center Product This compound (Desired Product) Hydrolysis Salicylic Acid (Hydrolysis) Decarboxylation Halobenzene + CO₂ (Decarboxylation) Dehalogenation Benzoic Acid (Reductive Dehalogenation) center->Product Cu or Pd Catalyst (Main Pathway) center->Hydrolysis H₂O, Base center->Decarboxylation High Temp (>150°C) center->Dehalogenation H-donor source

Caption: Main reaction pathway and key side reactions. (49 characters)

Experimental Protocols

Protocol: Copper-Catalyzed Synthesis of this compound

This protocol is adapted from established procedures for the Ullmann-type amination of 2-bromobenzoic acids and is optimized to minimize side reactions.[10][12]

Materials:

  • 2-Bromobenzoic acid (1.0 equiv.)

  • Pyrrolidine (1.2 equiv.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.0 equiv.)

  • Copper (I) Oxide (Cu₂O) (~4 mol%)

  • Copper Powder (<5 micron) (~9 mol%)

  • 2-Ethoxyethanol (anhydrous)

  • Deionized Water

  • 5% Hydrochloric Acid (HCl)

  • Ethanol/Water for recrystallization

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (e.g., 1.75 g, 8.8 mmol), anhydrous potassium carbonate (8.8 mmol), copper powder (0.8 mmol), and copper(I) oxide (0.4 mmol).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous 2-ethoxyethanol (e.g., 3 mL) via syringe, followed by the dropwise addition of pyrrolidine (1.2 equiv.).

  • Reaction: Heat the reaction mixture to reflux (approx. 130-135°C) with vigorous stirring. The reaction should be maintained under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 24 hours.

  • Work-up: Once the starting material is consumed, allow the reaction mixture to cool to room temperature.

  • Precipitation: Pour the cooled mixture into a beaker containing deionized water (e.g., 30 mL). Stir for 15 minutes.

  • Filtration: Filter the aqueous mixture through a pad of Celite to remove the copper catalyst. Wash the Celite pad with a small amount of water.

  • Acidification: Transfer the filtrate to a clean beaker and cool in an ice bath. Slowly acidify the solution by adding 5% HCl dropwise with stirring until the pH is ~2-3. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water to remove any inorganic salts.

  • Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield pure this compound.

References

Optimizing reaction conditions for "2-(Pyrrolidin-1-yl)benzoic acid" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 2-(Pyrrolidin-1-yl)benzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound? A1: The synthesis is typically a two-step process. First, an intermediate, Methyl 2-(pyrrolidin-1-yl)benzoate, is synthesized via a copper-catalyzed Ullmann condensation or a palladium-catalyzed Buchwald-Hartwig amination.[1][2][3] This methyl ester is then hydrolyzed to yield the final product, this compound.[3]

Q2: My reaction to form the methyl ester intermediate has a low yield. What are the common causes? A2: Low yields in the synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate can stem from several factors. For Buchwald-Hartwig reactions, potential issues include poor quality of substrates or reagents (like the base or solvent), catalyst deactivation, or incorrect reaction conditions such as temperature.[2] For Ullmann condensations, elevated temperatures are often required, and incomplete reaction is a common issue.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][4]

Q3: I have a polar impurity in my final product. What is it likely to be? A3: If you are isolating the intermediate, Methyl 2-(pyrrolidin-1-yl)benzoate, a common polar impurity is the hydrolyzed product, this compound.[2] This can form during the reaction or, more frequently, during the aqueous workup.[2] To avoid this, ensure workup conditions are not overly acidic or basic for extended periods.[2]

Q4: How can I minimize the formation of methyl benzoate as a byproduct in the Buchwald-Hartwig amination? A4: The formation of methyl benzoate is a result of hydrodehalogenation of the starting material, methyl 2-bromobenzoate.[2] This side reaction can be minimized by optimizing the choice of phosphine ligand; bulky, electron-rich ligands often suppress hydrodehalogenation.[2]

Q5: What is the recommended method for purifying the final product? A5: For the intermediate ester, column chromatography on silica gel using a hexane and ethyl acetate solvent system is effective.[1] If the acidic byproduct is present, a mild basic wash with a saturated sodium bicarbonate solution during workup is recommended before chromatography.[2] For the final acid product, after acidification, the precipitated solid can be collected by filtration and recrystallized from a suitable solvent mixture like water and methanol.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis.

Problem 1: Low or No Yield of Methyl 2-(pyrrolidin-1-yl)benzoate

The workflow below outlines a systematic approach to troubleshooting low product yield in the Buchwald-Hartwig synthesis.

G start Low Yield Detected check_reagents 1. Verify Reagent Quality - Purity of Aryl Halide & Amine (NMR, GC-MS) - Anhydrous & Degassed Solvent - Fresh, Anhydrous Base start->check_reagents check_catalyst 2. Check Catalyst System - Use Fresh, High-Quality Ligand - Ensure Active Pd(0) Generation - Handle Air-Sensitive Components in Inert Atmosphere check_reagents->check_catalyst Reagents OK check_conditions 3. Optimize Reaction Conditions - Temperature (typically 80-110 °C) - Reaction Time (Monitor by TLC/LC-MS) - Base Choice & Particle Size check_catalyst->check_conditions Catalyst OK incomplete Issue: Incomplete Reaction? check_conditions->incomplete byproducts Issue: Byproduct Formation? incomplete->byproducts No solution_time Solution: Increase Reaction Time incomplete->solution_time Yes solution_ligand Solution: Optimize Ligand Choice to Reduce Hydrodehalogenation or Dimerization byproducts->solution_ligand Yes end Successful Optimization byproducts->end No solution_time->end solution_ligand->end

Caption: Troubleshooting workflow for low yield.[2]

Problem 2: Presence of Significant Byproducts

Key byproducts can complicate purification and reduce yields. Understanding their origin is key to mitigation.

Byproduct NameIdentificationFormation MechanismMitigation Strategy
This compound LC-MS, NMRHydrolysis of the methyl ester product during the reaction or aqueous workup.[2]Avoid prolonged exposure to strongly acidic or basic conditions during workup.[2]
Methyl Benzoate GC-MS, NMRHydrodehalogenation of the methyl 2-bromobenzoate starting material.[2]Optimize the phosphine ligand; bulky, electron-rich ligands can suppress this side reaction.[2]
Biphenyl Dimer GC-MS, NMRHomocoupling of two molecules of methyl 2-bromobenzoate.[2]Adjust catalyst and ligand choice and optimize reaction temperature.

Experimental Protocols

The synthesis of this compound is presented here as a two-stage process. The first stage outlines two common methods for synthesizing the methyl ester intermediate, followed by the second stage, which is the hydrolysis to the final acid product.

G start Starting Materials: - Methyl 2-bromobenzoate - Pyrrolidine ullmann Method A: Ullmann Condensation (Cu₂O, K₂CO₃, 135°C) start->ullmann buchwald Method B: Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, 80-110°C) start->buchwald intermediate Intermediate: Methyl 2-(pyrrolidin-1-yl)benzoate ullmann->intermediate buchwald->intermediate hydrolysis Step 2: Ester Hydrolysis (NaOH, H₂O/THF, then HCl) intermediate->hydrolysis product Final Product: This compound hydrolysis->product

Caption: Overall synthesis workflow.

Stage 1, Method A: Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation[1]
  • Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

  • Reagent Addition : Add 2-ethoxyethanol (20 mL) to the flask, followed by pyrrolidine (1.2 eq).

  • Reaction : Heat the mixture to reflux (approximately 135°C) with vigorous stirring. The reaction is typically complete within 24 hours. Monitor progress by TLC.

  • Work-up : Cool the reaction mixture to room temperature and pour it into a separatory funnel with 50 mL of water. Extract the aqueous layer three times with diethyl ether (50 mL each). Combine the organic layers and wash twice with brine (30 mL each).

  • Isolation : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate eluent system.

Stage 1, Method B: Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Buchwald-Hartwig Amination[2][3]
  • Reaction Setup : To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., XPhos, 2-4 mol%). Evacuate and backfill the flask with an inert gas like argon.

  • Reagent Addition : Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 eq), pyrrolidine (1.2 eq), and a base such as sodium tert-butoxide (1.4 eq).

  • Reaction : Heat the mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove catalyst residues.

  • Isolation : The filtrate can be washed with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification : If necessary, purify the crude product by flash column chromatography on silica gel.

Stage 2: Hydrolysis to this compound[3]
  • Reaction Setup : Dissolve Methyl 2-(pyrrolidin-1-yl)benzoate (1.0 eq) in a mixture of a solvent like THF and water.

  • Reagent Addition : Add sodium hydroxide (NaOH) to the solution.

  • Reaction : Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS until the starting ester is consumed.

  • Work-up : Cool the reaction mixture to room temperature and remove the organic solvent (THF) under reduced pressure.

  • Isolation : Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid.

  • Purification : The resulting precipitate, this compound, can be collected by filtration. Further purification can be achieved by recrystallization.

Reaction Data Summary

The following table summarizes typical quantitative parameters for the synthesis of the methyl ester intermediate.

ParameterUllmann Condensation[1]Buchwald-Hartwig Amination[3]
Aryl Halide Methyl 2-bromobenzoate (1.0 eq)Methyl 2-bromobenzoate (1.0 eq)
Amine Pyrrolidine (1.2 eq)Pyrrolidine (1.2 eq)
Catalyst Copper(I) oxide (0.1 eq)Pd₂(dba)₃ (1-2 mol%)
Ligand NoneXPhos (2-4 mol%)
Base Potassium Carbonate (2.0 eq)Sodium tert-butoxide (1.4 eq)
Solvent 2-EthoxyethanolAnhydrous Toluene
Temperature ~135°C (Reflux)80-100°C
Time ~24 hoursVaries (monitor by TLC/LC-MS)

References

Troubleshooting low yield in "2-(Pyrrolidin-1-yl)benzoic acid" preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields during the synthesis of 2-(Pyrrolidin-1-yl)benzoic acid.

Troubleshooting Guide: Low Yield

Low or no product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and offers solutions in a question-and-answer format.

Q1: My reaction shows low or no conversion of starting materials. What are the likely causes?

A1: Several factors can lead to poor conversion:

  • Reagent Quality: Ensure the purity of your starting materials, particularly the 2-halobenzoic acid and pyrrolidine. Impurities can poison the catalyst or participate in side reactions. Verify the purity using methods like NMR or GC-MS.[1]

  • Catalyst Inactivity: If you are using a copper-catalyzed method like the Ullmann condensation, the catalyst's activity is crucial.[2] Ensure you are using the correct copper source (e.g., Cu(I) oxide) and consider if it has been deactivated by exposure to air or moisture.[2] For palladium-catalyzed reactions like the Buchwald-Hartwig amination, ensure the active Pd(0) species is generated and that the phosphine ligands have not degraded.[1]

  • Incorrect Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at an optimal rate. Insufficient heat can lead to a slow or stalled reaction. Conversely, excessive heat can cause decomposition.[3] Ullmann reactions often require elevated temperatures, typically refluxing in a high-boiling solvent.[2]

    • Solvent: The use of anhydrous and degassed solvents is critical, especially for metal-catalyzed reactions, to prevent catalyst deactivation.[1][3]

    • Base: The strength and quality of the base are important. For Ullmann condensations, bases like potassium carbonate are common.[2] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide are often used.[1] Ensure the base is fresh and anhydrous.[1]

Q2: I'm observing significant side product formation. What are the common byproducts and how can I minimize them?

A2: The formation of byproducts can significantly lower the yield of the desired product.

  • Hydrolysis of the Ester: If you are synthesizing the methyl ester precursor, methyl 2-(pyrrolidin-1-yl)benzoate, hydrolysis to the corresponding carboxylic acid can occur during the reaction or aqueous workup.[1] To minimize this, avoid prolonged exposure to strongly acidic or basic conditions during workup.[1]

  • Hydrodehalogenation: In palladium-catalyzed reactions, the starting aryl halide can be reduced, leading to the formation of methyl benzoate.[1]

  • Homocoupling: The starting aryl halide can couple with itself to form a biphenyl dimer.[1]

To minimize side products, optimize reaction conditions such as temperature, reaction time, and the stoichiometry of reactants and catalyst.[3]

Q3: I seem to be losing my product during the workup and purification. How can I improve my recovery?

A3: Product loss during isolation and purification is a common reason for low yields.

  • Extraction: Ensure efficient extraction of the product from the aqueous layer by using a suitable organic solvent and performing multiple extractions.[2]

  • Purification:

    • Column Chromatography: This is a standard method for purifying the product.[2] Optimizing the solvent system (e.g., ethyl acetate/hexanes) can improve separation from impurities.[1]

    • Acid-Base Wash: If the acidic byproduct, this compound, is present in the ester synthesis, a mild basic wash (e.g., with saturated sodium bicarbonate solution) during workup can help remove it before chromatography.[1]

    • Precipitation: For the final acid product, acidification of the aqueous solution should lead to precipitation.[3] Ensure the pH is sufficiently low (~2-3) and allow adequate time for complete precipitation, potentially with cooling.[3]

Frequently Asked Questions (FAQs)

Q: What is the most common method for preparing this compound?

A: A widely used method is the Ullmann condensation, which involves the copper-catalyzed reaction of a 2-halobenzoic acid (like 2-chlorobenzoic acid or 2-bromobenzoic acid) with pyrrolidine in the presence of a base.[2][4] Another approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction.[1] The synthesis often proceeds via the methyl ester, which is then hydrolyzed to the final carboxylic acid.[3]

Q: What are typical reaction conditions for the Ullmann condensation to synthesize the methyl ester precursor?

A: Typical conditions involve refluxing methyl 2-bromobenzoate with pyrrolidine, potassium carbonate as a base, and copper(I) oxide as a catalyst in a high-boiling solvent like 2-ethoxyethanol.[2] The reaction is generally heated for several hours and monitored by TLC.[2]

Q: How is the final this compound typically isolated after hydrolysis of the ester?

A: After hydrolysis of the methyl ester, the organic solvent is typically removed, and the remaining aqueous solution is cooled and acidified (e.g., with hydrochloric acid) to a pH of about 2-3.[3] The desired carboxylic acid product then precipitates out of the solution and can be collected by filtration.[3]

Data Presentation

Table 1: Troubleshooting Guide for Low Yield

Problem Potential Cause Recommended Solution
Low or No Conversion Poor reagent qualityVerify purity of starting materials (NMR, GC-MS).[1]
Catalyst deactivationUse fresh, high-quality catalyst and handle under inert atmosphere.[1]
Suboptimal temperatureOptimize reaction temperature; insufficient heat may slow the reaction, while excess heat can cause decomposition.[3]
Inappropriate solventUse anhydrous and degassed solvents.[1][3]
Incorrect baseUse a fresh, anhydrous base of appropriate strength.[1]
Significant Side Products Hydrolysis of esterMinimize exposure to strong acid/base during workup.[1]
Hydrodehalogenation/HomocouplingOptimize reaction conditions (temperature, time, stoichiometry).[3]
Product Loss During Workup Inefficient extractionPerform multiple extractions with a suitable solvent.[2]
Poor purificationOptimize column chromatography solvent system; consider an acid-base wash.[1]
Incomplete precipitationEnsure proper acidification and cooling to maximize product precipitation.[3]

Experimental Protocols

Protocol 1: Synthesis of Methyl 2-(pyrrolidin-1-yl)benzoate via Ullmann Condensation [2]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine methyl 2-bromobenzoate (1.0 eq), potassium carbonate (2.0 eq), and copper(I) oxide (0.1 eq).

  • Addition of Solvent and Reagent: Add 2-ethoxyethanol, followed by the addition of pyrrolidine (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24 hours.

  • Work-up: Allow the reaction mixture to cool to room temperature. Pour the mixture into a separatory funnel containing water. Extract the aqueous layer with diethyl ether. Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate [3]

  • Reaction Setup: Dissolve methyl 2-(pyrrolidin-1-yl)benzoate (1.0 eq) in a suitable solvent mixture (e.g., THF and water). Add a base such as lithium hydroxide or sodium hydroxide.

  • Reaction: Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Isolation: Cool the remaining aqueous solution in an ice bath and acidify to a pH of approximately 2-3 with concentrated hydrochloric acid. The product, this compound, will precipitate.

  • Final Steps: Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualizations

Troubleshooting_Workflow start Low Yield Observed check_reagents 1. Check Reagent Quality (Purity, Anhydrous) start->check_reagents check_conditions 2. Review Reaction Conditions (Temp, Time, Catalyst, Base, Solvent) check_reagents->check_conditions Reagents OK rerun_experiment Re-run Experiment with Optimized Parameters check_reagents->rerun_experiment Issue Found & Corrected check_workup 3. Analyze Workup & Purification (Extraction, Chromatography, Precipitation) check_conditions->check_workup Conditions OK check_conditions->rerun_experiment Issue Found & Corrected check_workup->rerun_experiment Issue Found & Corrected characterize_byproducts Characterize Byproducts (LC-MS, NMR) check_workup->characterize_byproducts Workup OK characterize_byproducts->rerun_experiment

Caption: A logical decision tree for troubleshooting low yield.

Synthesis_Pathway cluster_ullmann Ullmann Condensation cluster_hydrolysis Hydrolysis start_ester Methyl 2-bromobenzoate + Pyrrolidine intermediate Methyl 2-(pyrrolidin-1-yl)benzoate start_ester->intermediate Cu₂O, K₂CO₃ Reflux final_product This compound intermediate->final_product 1. NaOH, H₂O/THF 2. HCl

Caption: Synthetic pathway to this compound.

References

"2-(Pyrrolidin-1-yl)benzoic acid" stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding the stability and potential degradation pathways of 2-(Pyrrolidin-1-yl)benzoic acid. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges that may be encountered during experimentation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent analytical results (e.g., varying purity) Degradation of the compound due to improper storage.Store the compound in a tightly sealed, light-resistant container in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is advisable. Minimize freeze-thaw cycles.
Contamination of the sample.Use clean, dry glassware and high-purity solvents. Avoid exposure of the compound to reactive substances.
Appearance of new, unidentified peaks in chromatograms during stability studies The compound is degrading under the experimental conditions.This is an expected outcome in forced degradation studies. These new peaks represent degradation products. Proceed with the characterization of these products to elucidate the degradation pathway.
Interaction with excipients or other components in a formulation.Conduct compatibility studies with individual excipients to identify any potential interactions.
Poor solubility in aqueous media The compound has limited aqueous solubility.To enhance solubility, consider using co-solvents like ethanol, methanol, or acetonitrile. Adjusting the pH of the solution may also improve solubility; protonation of the pyrrolidine nitrogen at an acidic pH can increase aqueous solubility. However, be mindful that extreme pH and temperature can promote degradation.
Discoloration of the solid compound or solutions over time Potential oxidative or photolytic degradation.Protect the compound from light by using amber vials or storing it in the dark.[1] For solutions, consider preparing them fresh before use. If discoloration persists, it may indicate the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the primary predicted degradation pathways for this compound?

A1: Based on its chemical structure, the most probable degradation pathways for this compound are oxidation, thermal degradation, and photolytic degradation.

  • Oxidation: The tertiary amine within the pyrrolidine ring and the electron-rich aromatic ring are susceptible to oxidation.[1] This can be initiated by atmospheric oxygen, light, or oxidizing agents, potentially leading to the formation of N-oxides or hydroxylated aromatic species.

  • Thermal Degradation: At elevated temperatures, benzoic acid and its derivatives can undergo decarboxylation, leading to the loss of the carboxylic acid group and the formation of a pyrrolidinyl-benzene derivative.[2][3]

  • Photolytic Degradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions, potentially involving the pyrrolidine ring or the aromatic system.[1][4]

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of the compound, it is recommended to store it in a cool, dry, and dark place within a tightly sealed container. For extended storage, refrigeration at 2-8 °C is recommended.[1] To minimize oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Q3: How can I monitor the stability of this compound in my experiments?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the preferred approach.[1] This method should be capable of separating the intact this compound from its potential degradation products. Key parameters to monitor are the purity of the main peak and the emergence and growth of any new peaks over time.

Q4: My compound shows signs of degradation even under the recommended storage conditions. What could be the cause?

A4: Trace impurities, such as residual acid or base from the synthesis, can catalyze degradation. Furthermore, exposure to air and light during handling can initiate slow degradation processes. For highly sensitive experiments, it is advisable to purify the compound immediately before use and handle it under an inert atmosphere.[1]

Q5: Are there any known incompatibilities with common excipients?

Predicted Degradation Pathways

The following diagrams illustrate the most likely degradation pathways for this compound based on its chemical structure.

Oxidative_Degradation_Pathway parent This compound n_oxide N-oxide derivative parent->n_oxide Oxidation (e.g., H₂O₂) hydroxylated Hydroxylated derivative parent->hydroxylated Oxidation

Predicted oxidative degradation pathways.

Thermal_Degradation_Pathway parent This compound decarboxylated 1-Phenylpyrrolidine + CO₂ parent->decarboxylated Heat (Δ)

Predicted thermal degradation pathway (Decarboxylation).

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential for understanding the stability of a compound and for developing stability-indicating analytical methods.[5][6][7] The following are generalized protocols that can be adapted for this compound.

General Experimental Workflow

Forced_Degradation_Workflow prep Prepare Stock Solution (e.g., 1 mg/mL in a suitable solvent) stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress sample Withdraw Samples at Time Points (e.g., 0, 2, 4, 8, 24 hours) stress->sample neutralize Neutralize/Quench Reaction (if necessary) sample->neutralize analyze Analyze by Stability-Indicating HPLC Method neutralize->analyze characterize Characterize Degradation Products (e.g., LC-MS, NMR) analyze->characterize

General workflow for forced degradation studies.
Protocol 1: Hydrolytic Degradation (Acidic and Basic Conditions)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.[1]

  • Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Incubate the solution at 60°C for 24 hours. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample, neutralize it with 0.1 M sodium hydroxide, and dilute it with the mobile phase to an appropriate concentration for analysis.[1]

  • Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Incubate the solution at 60°C for 24 hours. At specified time points, withdraw a sample, neutralize it with 0.1 M hydrochloric acid, and dilute for analysis.[1]

  • Analysis: Analyze all samples using a suitable stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent.[1]

  • Procedure: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light. At specified time points, withdraw a sample and dilute for analysis.[1]

  • Analysis: Analyze the samples by HPLC.[1]

Protocol 3: Photolytic Degradation
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent. Transfer the solution to a transparent vial. Also, prepare a control sample in an amber vial to protect it from light.[1]

  • Procedure: Expose the transparent vial to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Keep the control sample in the same chamber but protected from light.[1]

  • Analysis: After the exposure period, analyze both the exposed and control samples by HPLC.[1]

Protocol 4: Thermal Degradation
  • Sample Preparation: Place the solid compound in a transparent vial.[1]

  • Procedure: Heat the vial in an oven at a temperature appropriate for observing degradation (e.g., 80°C) for 48 hours. Maintain a control sample at room temperature.[1] Studies on benzoic acid derivatives have shown severe degradation at 200°C.[2]

  • Analysis: After the heating period, allow the sample to cool to room temperature, dissolve it in a suitable solvent, and analyze by HPLC along with the control sample.[1]

References

Technical Support Center: Identifying Impurities in 2-(Pyrrolidin-1-yl)benzoic Acid Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "2-(Pyrrolidin-1-yl)benzoic acid." The information provided here will assist in identifying potential impurities that may arise during synthesis and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my "this compound" sample?

A1: Impurities in "this compound" samples can originate from the starting materials, side-reactions during synthesis, or degradation of the final product. The most common synthetic route is the copper-catalyzed Ullmann condensation of 2-chlorobenzoic acid and pyrrolidine. Based on this, the primary impurities can be categorized as:

  • Starting Materials and Reagents:

    • 2-chlorobenzoic acid

    • Pyrrolidine

    • Residual copper catalyst

  • Reaction Byproducts:

    • 2,2'-Dichlorobiphenyl-dicarboxylic acid (Dimerization of starting material): Under Ullmann conditions, 2-chlorobenzoic acid can undergo self-coupling to form a dimeric impurity.

    • Salicylic acid: Hydrolysis of the chloro-substituent on 2-chlorobenzoic acid can occur at elevated temperatures.

  • Degradation Products:

    • The stability of "this compound" has not been extensively reported in publicly available literature. Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify potential degradation products.

Q2: I am observing an unexpected peak in my HPLC analysis. How can I identify it?

A2: Identifying an unknown peak requires a systematic approach. Here are the recommended steps:

  • Review the Synthesis: Analyze the synthetic route for potential side reactions and byproducts. Consider the possibility of impurities from starting materials or reagents.

  • Mass Spectrometry (MS) Analysis: Couple your HPLC to a mass spectrometer (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak will provide its molecular weight, which is a critical piece of information for identification.

  • High-Resolution Mass Spectrometry (HRMS): If available, HRMS will provide a highly accurate mass, allowing you to determine the elemental composition of the impurity.

  • Tandem Mass Spectrometry (MS/MS): Fragmenting the impurity ion in the mass spectrometer (MS/MS) can provide structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity, 1H and 13C NMR spectroscopy are powerful tools for elucidating its complete chemical structure.

  • Reference Standards: If you have a hypothesis about the identity of the impurity, obtain a certified reference standard and compare its retention time and spectral data (MS, NMR) with your unknown peak.

Q3: What analytical techniques are most suitable for impurity profiling of "this compound"?

A3: A combination of chromatographic and spectroscopic techniques is essential for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC) with UV detection: This is the primary technique for separating, detecting, and quantifying impurities. A stability-indicating HPLC method should be developed and validated.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for each separated peak, aiding in the identification of unknown impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Used for the structural elucidation of isolated impurities and for confirming the structure of the main compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for identifying volatile or semi-volatile impurities, such as residual solvents or certain starting materials.

Troubleshooting Guides

Issue 1: High Levels of Starting Material (2-chlorobenzoic acid) Detected
Potential Cause Troubleshooting Step
Incomplete ReactionExtend the reaction time or increase the reaction temperature.
Insufficient PyrrolidineEnsure the correct stoichiometry of pyrrolidine is used. A slight excess may be beneficial.
Catalyst DeactivationUse fresh, high-quality copper catalyst. Consider using a ligand to improve catalyst performance.
Inefficient PurificationOptimize the purification method (e.g., recrystallization solvent, column chromatography conditions).
Issue 2: Presence of a Dimeric Impurity (2,2'-Dichlorobiphenyl-dicarboxylic acid)
Potential Cause Troubleshooting Step
High Reaction TemperatureThe Ullmann homocoupling is often favored at higher temperatures. Attempt the reaction at a lower temperature.
Catalyst ConcentrationVary the concentration of the copper catalyst.
Use of a LigandThe addition of a suitable ligand can sometimes suppress side reactions by promoting the desired cross-coupling.

Experimental Protocols

Protocol 1: General HPLC-UV Method for Impurity Profiling

This protocol provides a starting point for developing a specific, validated method.

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 95% A, ramp to 5% A over 20 minutes, hold for 5 minutes, return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a mixture of Mobile Phase A and B (e.g., 50:50) to a concentration of 1 mg/mL.
Protocol 2: Sample Preparation for NMR Analysis
  • Dissolve approximately 10-20 mg of the "this compound" sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be required.

  • Filter the solution if any particulate matter is present.

  • Transfer the solution to a clean, dry NMR tube.

  • Acquire ¹H and ¹³C NMR spectra. The presence of impurities will be indicated by peaks that do not correspond to the main compound.

Visualizing Workflows and Relationships

Impurity_Identification_Workflow cluster_0 Analytical Observation cluster_1 Initial Investigation cluster_2 Spectroscopic Analysis cluster_3 Structural Elucidation & Confirmation Unexpected_Peak Unexpected Peak in HPLC Review_Synthesis Review Synthetic Route Unexpected_Peak->Review_Synthesis Analyze_Starting_Materials Analyze Starting Materials Unexpected_Peak->Analyze_Starting_Materials LC_MS LC-MS Analysis (Determine Molecular Weight) Review_Synthesis->LC_MS Analyze_Starting_Materials->LC_MS HRMS HRMS Analysis (Determine Elemental Composition) LC_MS->HRMS MS_MS MS/MS Analysis (Structural Fragmentation) HRMS->MS_MS Isolation Isolate Impurity (e.g., Prep-HPLC) MS_MS->Isolation Reference_Standard Compare with Reference Standard MS_MS->Reference_Standard NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR Identification Impurity Identified NMR->Identification Reference_Standard->Identification Potential_Impurities_Pathway cluster_0 Starting Materials cluster_1 Ullmann Condensation cluster_2 Products and Impurities CBA 2-Chlorobenzoic Acid Reaction Cu Catalyst, Base, Heat CBA->Reaction Impurity3 2,2'-Dichlorobiphenyl-dicarboxylic acid (Dimerization) CBA->Impurity3 Self-coupling Impurity4 Salicylic Acid (Hydrolysis) CBA->Impurity4 Hydrolysis PYR Pyrrolidine PYR->Reaction Product This compound (Desired Product) Reaction->Product Impurity1 Unreacted 2-Chlorobenzoic Acid Reaction->Impurity1 Impurity2 Unreacted Pyrrolidine Reaction->Impurity2

Technical Support Center: Purity Enhancement of 2-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of "2-(Pyrrolidin-1-yl)benzoic acid".

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: The impurity profile largely depends on the synthetic route. For a common method like the Buchwald-Hartwig amination of a 2-halobenzoic acid with pyrrolidine, likely impurities include:

  • Unreacted Starting Materials: 2-halobenzoic acid (e.g., 2-bromobenzoic acid) and residual pyrrolidine.

  • Catalyst Residues: Palladium or copper complexes from the coupling reaction.

  • Side-Reaction Products: Homocoupling of the 2-halobenzoic acid to form biphenyl dicarboxylic acids.

If the synthesis involves the hydrolysis of a methyl or ethyl ester precursor, incomplete hydrolysis can leave residual ester in the final product.

Q2: My purified this compound has a faint color. What could be the cause and how can I remove it?

A2: A faint color can be due to trace amounts of oxidized organic impurities or residual metal catalysts. A common method to remove colored impurities is to perform a recrystallization with the addition of a small amount of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Q3: What is the best method for determining the purity of my final product?

A3: High-Performance Liquid Chromatography (HPLC) is the most robust method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water (containing a small amount of an acid like formic or trifluoroacetic acid) is a good starting point. Purity is typically determined by the area percentage of the main peak.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the purification of this compound.

Recrystallization Troubleshooting
Problem Possible Cause(s) Solution(s)
Oiling out instead of crystallization The boiling point of the solvent is higher than the melting point of the solute. The solution is too concentrated or contains a significant amount of impurities, leading to melting point depression.- Re-heat the solution to dissolve the oil, add more hot solvent to decrease the concentration, and allow it to cool more slowly. - Choose a solvent with a lower boiling point. - Perform a preliminary purification step like an acid-base extraction to remove gross impurities.
No crystals form upon cooling The solution is not saturated (too much solvent was added). The solution is supersaturated and requires nucleation to begin crystallization.- Evaporate some of the solvent to increase the concentration and re-cool. - Scratch the inside of the flask with a glass rod at the meniscus. - Add a seed crystal of the pure compound.
Low recovery of purified product Too much solvent was used, leaving a significant amount of the product in the mother liquor. The crystals were washed with a solvent that was not ice-cold.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cool the solution in an ice bath for at least 30 minutes to maximize precipitation. - Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.
Acid-Base Extraction Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor separation of layers in the separatory funnel An emulsion has formed. The densities of the aqueous and organic layers are too similar.- Allow the separatory funnel to stand undisturbed for a longer period. - Gently swirl the funnel instead of vigorous shaking. - Add a small amount of brine (saturated NaCl solution) to "break" the emulsion. - If densities are similar, try adding more of the organic solvent or water to change the overall density of the respective phase.
Low yield after precipitation The pH of the aqueous layer was not sufficiently acidified.- Check the pH of the aqueous layer with pH paper after adding acid. Ensure the pH is acidic (ideally pH 2-3) to fully protonate the benzoate and cause it to precipitate.
Product precipitates as a fine powder that is difficult to filter The acid was added too quickly to the aqueous solution of the carboxylate salt.- Add the acid dropwise while stirring the aqueous solution, which is cooled in an ice bath. This promotes the formation of larger crystals.

Data Presentation: Purity Improvement

The following table presents hypothetical but realistic data on the purity of a crude sample of this compound and the improvement after applying different purification techniques.

Purification Method Initial Purity (%) Final Purity (%) Typical Recovery (%)
Recrystallization (Ethanol/Water) 9098.575-85
Acid-Base Extraction 909780-90
Column Chromatography 90>9960-75
Acid-Base Extraction followed by Recrystallization 90>99.565-80

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally. A good starting point is a mixture of ethanol and water.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol to dissolve the solid.

  • Hot Filtration (Optional): If the solution contains insoluble impurities or if activated charcoal was used for decolorization, perform a hot gravity filtration to remove them.

  • Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Acid-Base Extraction

This method is effective for separating the acidic product from neutral and basic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Extraction: Add a saturated aqueous solution of sodium bicarbonate (a weak base) to the separatory funnel. Stopper the funnel and shake, venting frequently to release any pressure from CO2 evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask. Repeat the extraction of the organic layer with fresh sodium bicarbonate solution two more times. Combine all aqueous extracts. The neutral and basic impurities will remain in the organic layer.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add a concentrated acid, such as 3M HCl, dropwise with stirring until the solution is acidic (test with pH paper). The purified this compound will precipitate out of the solution.

  • Isolation and Drying: Collect the solid product by vacuum filtration, wash with a small amount of cold water, and dry.

Protocol 3: Purity Analysis by HPLC

This is a general method for analyzing the purity of this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 10% B to 90% B over 15 minutes is a good starting point.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase or a mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.

Visualizations

Purification_Workflow cluster_start Starting Point cluster_decision Initial Assessment cluster_paths Purification Paths cluster_analysis Final Analysis Crude_Product Crude this compound Assess_Impurities Assess nature of impurities Crude_Product->Assess_Impurities Acid_Base Acid-Base Extraction Assess_Impurities->Acid_Base Neutral/Basic Impurities Recrystallization Recrystallization Assess_Impurities->Recrystallization Colored/Particulate Impurities Chromatography Column Chromatography Assess_Impurities->Chromatography Complex Mixture / High Purity Needed Purity_Check Check Purity by HPLC Acid_Base->Purity_Check Recrystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure Product (>99.5%) Purity_Check->Pure_Product Purity OK Repurify Re-purify Purity_Check->Repurify Purity Not OK Repurify->Assess_Impurities Acid_Base_Extraction_Diagram start Crude Product in Organic Solvent add_base Add aq. NaHCO3 Shake & Separate start->add_base organic_layer Organic Layer: Neutral & Basic Impurities add_base->organic_layer Top/Bottom Layer aqueous_layer Aqueous Layer: Sodium 2-(Pyrrolidin-1-yl)benzoate add_base->aqueous_layer Top/Bottom Layer add_acid Add HCl (aq) aqueous_layer->add_acid precipitate Precipitate Forms add_acid->precipitate filter_dry Filter and Dry precipitate->filter_dry pure_product Pure this compound filter_dry->pure_product

Technical Support Center: Reaction Monitoring for 2-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and detailed protocols for monitoring the synthesis of 2-(Pyrrolidin-1-yl)benzoic acid using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key challenges when monitoring this reaction by TLC?

A1: this compound possesses both a basic tertiary amine (the pyrrolidine ring) and an acidic carboxylic acid group. This dual functionality can lead to strong interactions with the acidic silica gel on standard TLC plates, often resulting in spot streaking.[1][2] To achieve well-defined spots, modification of the mobile phase is typically necessary.

Q2: My TLC spots are streaking badly. How can I fix this?

A2: Streaking for acidic or basic compounds is common. The issue can be resolved by adding a small amount of a modifier to your eluting solvent.[2][3]

  • For the acidic group: Add a few drops of acetic acid or formic acid to the solvent. This helps to suppress the deprotonation of the carboxylic acid and minimize its interaction with the silica.[2]

  • For the basic group: Add a few drops of triethylamine or ammonium hydroxide. This deprotonates the acidic silanol groups on the silica surface and prevents the basic amine from sticking.[4]

Q3: I don't see any spots on my TLC plate after development. What went wrong?

A3: There are several potential reasons for this:

  • Insufficient Concentration: Your sample may be too dilute. Try concentrating the reaction mixture or spotting the TLC plate multiple times in the same location, allowing the solvent to dry completely between applications.[4][5]

  • Incorrect Visualization: While the aromatic ring in the molecule should make it visible under a 254 nm UV lamp, this is not always guaranteed.[5] Try using an alternative visualization method, such as a potassium permanganate or anisaldehyde stain.[3][6]

  • Sample Dissolution: Ensure the solvent level in the developing chamber is below the baseline where you spotted your sample. If the solvent is too high, it will dissolve your sample into the solvent reservoir instead of allowing it to travel up the plate.[4]

  • Volatility: The compound might be volatile and could have evaporated from the plate, although this is less likely for this specific molecule.[3]

Q4: Why does my compound show poor retention (elutes too quickly) on a C18 LC-MS column?

A4: this compound is a relatively polar compound. Polar compounds often exhibit poor retention on traditional reversed-phase (RP) columns like C18 because they have a stronger affinity for the polar mobile phase than the nonpolar stationary phase.[7][8] This can cause the compound to elute very early, close to the solvent front, which may lead to ion suppression and inaccurate quantification.[9]

Q5: How can I improve the retention of my compound during LC-MS analysis?

A5: To improve retention of polar compounds, consider these strategies:

  • Use a Different Stationary Phase: Hydrophilic Interaction Liquid Chromatography (HILIC) or columns with polar-embedded stationary phases are designed to retain polar molecules more effectively.[9]

  • Modify the Mobile Phase: For reversed-phase chromatography, using a highly aqueous mobile phase (e.g., >95% water) can increase retention. Ensure your mobile phase is compatible with MS, typically by adding 0.1% formic acid or acetic acid to aid in protonation for positive ion mode.[6][10][11]

Q6: Which ionization mode, positive or negative, is better for analyzing this compound?

A6: This molecule can be detected in both modes.

  • Positive Ion Mode (ESI+): The basic pyrrolidine nitrogen is easily protonated, especially in an acidic mobile phase (e.g., containing 0.1% formic acid). This typically yields a strong signal for the protonated molecule [M+H]⁺.[12]

  • Negative Ion Mode (ESI-): The carboxylic acid group can be deprotonated to form [M-H]⁻, especially in a neutral or slightly basic mobile phase.

For many compounds containing basic nitrogen groups, positive ion mode often provides higher sensitivity and more robust results.

Troubleshooting Guides

TLC Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Spots are streaked or smeared Sample is overloaded; Compound is strongly acidic/basic and interacting with the silica plate.[2][3]Dilute the sample before spotting. Add a modifier to the eluent: 0.5-2% triethylamine for basic compounds or 0.5-2% acetic/formic acid for acidic compounds.[2][3]
Spots are not moving from the baseline (Rf ≈ 0) The eluent is not polar enough.[3]Increase the polarity of the eluent. For example, in a hexane/ethyl acetate system, increase the proportion of ethyl acetate.
Spots run with the solvent front (Rf ≈ 1) The eluent is too polar.[3]Decrease the polarity of the eluent. For example, in a hexane/ethyl acetate system, decrease the proportion of ethyl acetate.
No spots are visible Sample is too dilute; Compound is not UV-active; Incorrect visualization method.[3][4]Concentrate the sample or apply multiple spots. Use a variety of visualization techniques (UV 254 nm, iodine chamber, chemical stains like potassium permanganate).
Spots are crescent-shaped The adsorbent on the plate was disturbed during spotting.[2]Be gentle when spotting the TLC plate and avoid gouging the silica surface.
LC-MS Troubleshooting
ProblemPossible Cause(s)Recommended Solution(s)
Poor peak shape (fronting or tailing) Mismatch between injection solvent and mobile phase; Column degradation; Secondary interactions with the stationary phase.[12]Ensure the injection solvent is weaker than or matches the initial mobile phase. Use an acidic mobile phase modifier (e.g., 0.1% formic acid) to ensure consistent protonation.
Low or no signal (poor sensitivity) Poor ionization; Ion suppression from matrix components; Compound not retained on the column.[9][12]Optimize mobile phase pH to enhance ionization (acidic for ESI+, basic for ESI-). Improve sample clean-up. Use a HILIC column or a different RP column to improve retention away from the solvent front.
Inconsistent retention times Insufficient column equilibration; Air bubbles in the system; Fluctuations in mobile phase composition or temperature.Ensure the column is fully equilibrated before injection. Degas solvents properly. Use a column oven for temperature stability.
High background noise Contaminated solvent, tubing, or mass spectrometer source.Use high-purity LC-MS grade solvents. Flush the system thoroughly. Clean the MS source components.

Experimental Protocols

Protocol 1: TLC Monitoring of Reaction Progress

1. Materials:

  • Silica gel TLC plates with F254 indicator.
  • Developing chamber.
  • Capillary tubes for spotting.
  • Eluent: Start with a 70:30 mixture of Hexane:Ethyl Acetate.
  • Modifier: Acetic acid or Triethylamine.
  • Visualization tools: UV lamp (254 nm), staining jar, potassium permanganate stain (1.5 g KMnO₄, 10 g K₂CO₃, 1.25 mL 10% NaOH in 200 mL water).

2. Procedure:

  • Prepare the Eluent: Mix 70 mL of hexane with 30 mL of ethyl acetate. If streaking is observed, add 0.5 mL of acetic acid or triethylamine to the mixture.
  • Prepare the TLC Plate: Using a pencil, lightly draw a baseline (origin) about 1 cm from the bottom of the plate. Mark lanes for the starting material (SM), co-spot (SM + reaction mixture), and the reaction mixture (RM).
  • Spot the Plate:
  • Dissolve a small amount of your starting material in a suitable solvent (e.g., ethyl acetate).
  • Using a capillary tube, make a small, concentrated spot on the SM lane.
  • Withdraw a small aliquot from your reaction vessel. Dilute it if necessary.
  • Spot the diluted aliquot on the RM lane.
  • Spot both the starting material and the reaction mixture on top of each other in the co-spot lane.
  • Develop the Plate: Pour the prepared eluent into the developing chamber to a depth of about 0.5 cm. Place the spotted TLC plate into the chamber, ensuring the solvent level is below the baseline. Cover the chamber and allow the solvent to run up the plate until it is about 1 cm from the top.
  • Visualize and Analyze:
  • Remove the plate and immediately mark the solvent front with a pencil.
  • Allow the plate to dry completely.
  • Visualize the spots under a UV lamp (254 nm) and circle them with a pencil.
  • If necessary, dip the plate into the potassium permanganate stain and gently heat with a heat gun to develop the spots.
  • The reaction is complete when the starting material spot is no longer visible in the RM lane. The product spot should have a different Rf value.

Protocol 2: LC-MS Analysis

1. Materials & Instrumentation:

  • HPLC or UHPLC system coupled to a mass spectrometer with an electrospray ionization (ESI) source.
  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
  • LC-MS grade acetonitrile and water.
  • LC-MS grade formic acid.

2. Procedure:

  • Sample Preparation: Take a ~5 µL aliquot from the reaction mixture. Dilute it 1:1000 with a 50:50 mixture of acetonitrile and water. Vortex thoroughly.
  • LC Method:
  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Flow Rate: 0.4 mL/min.
  • Gradient:
  • 0.0 - 0.5 min: 5% B
  • 0.5 - 3.0 min: Ramp from 5% to 95% B
  • 3.0 - 4.0 min: Hold at 95% B
  • 4.0 - 4.1 min: Ramp from 95% to 5% B
  • 4.1 - 5.0 min: Hold at 5% B (re-equilibration)
  • Injection Volume: 2 µL.
  • Column Temperature: 40 °C.
  • MS Method (ESI+):
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Mode: Full Scan (e.g., m/z 100-500) or Selected Ion Monitoring (SIM) for target masses.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Temperature: 350 °C.
  • Target Ions: Monitor for the [M+H]⁺ of the starting material(s) and the product.
  • Data Analysis: Integrate the peak areas corresponding to the starting material and product masses to determine the relative conversion over time.

Data Presentation

Table 1: Expected Mass-to-Charge (m/z) Ratios for LC-MS Analysis

Assumes synthesis from 2-halobenzoic acid and pyrrolidine.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected [M+H]⁺Expected [M-H]⁻
2-Fluorobenzoic Acid (SM)C₇H₅FO₂140.11141.03139.02
2-Chlorobenzoic Acid (SM)C₇H₅ClO₂156.57157.00154.99
Pyrrolidine (SM)C₄H₉N71.1272.10-
This compound (Product) C₁₁H₁₃NO₂ 191.23 192.10 190.09
Table 2: Representative TLC Rf Values

Rf values are highly dependent on exact conditions (temperature, humidity, plate manufacturer). This table provides estimated values for method development.

CompoundPolarityEluent System (Hexane:EtOAc)Estimated Rf
Starting Material (e.g., 2-Chlorobenzoic Acid)More Polar70:30 (+0.5% Acetic Acid)~ 0.4 - 0.5
Product (this compound) Less Polar70:30 (+0.5% Acetic Acid)~ 0.6 - 0.7

Workflow Diagrams

TLC_Workflow cluster_prep Preparation cluster_dev Development & Visualization cluster_analysis Analysis prep_eluent 1. Prepare Eluent prep_plate 2. Prepare TLC Plate prep_eluent->prep_plate spot 3. Spot SM, Co, & RM prep_plate->spot develop 4. Develop Plate spot->develop dry 5. Dry Plate develop->dry visualize 6. Visualize (UV/Stain) dry->visualize calculate 7. Calculate Rf Values visualize->calculate analyze 8. Assess Reaction Progress calculate->analyze

Caption: Workflow for monitoring a chemical reaction using TLC.

LCMS_Workflow cluster_prep Sample Preparation cluster_run Instrumental Analysis cluster_analysis Data Analysis aliquot 1. Take Reaction Aliquot dilute 2. Dilute Sample aliquot->dilute inject 3. Inject into LC-MS dilute->inject separate 4. LC Separation (Gradient Elution) inject->separate ionize 5. ESI Ionization separate->ionize detect 6. MS Detection ionize->detect extract_ions 7. Extract Ion Chromatograms detect->extract_ions integrate 8. Integrate Peak Areas extract_ions->integrate determine 9. Determine Conversion integrate->determine

Caption: General workflow for LC-MS analysis of a reaction mixture.

References

Technical Support Center: Synthesis of 2-(Pyrrolidin-1-yl)benzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice, answers to frequently asked questions, and established protocols for the synthesis of 2-(Pyrrolidin-1-yl)benzoic acid, primarily focusing on the copper-catalyzed Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent method is the copper-catalyzed N-arylation of pyrrolidine with a 2-halobenzoic acid, a classic cross-coupling reaction known as the Ullmann condensation or Ullmann-type reaction.[1][2] This approach is often favored for its cost-effectiveness compared to palladium-catalyzed methods like the Buchwald-Hartwig amination.[3]

Q2: Which starting material is better: 2-chlorobenzoic acid or 2-bromobenzoic acid?

A2: Aryl bromides and iodides are generally more reactive than aryl chlorides in Ullmann-type reactions.[2] Therefore, 2-bromobenzoic acid will likely give better yields or require milder reaction conditions. However, 2-chlorobenzoic acid is often significantly cheaper, making it a more desirable starting material for large-scale synthesis. The ortho-carboxyl group in 2-chlorobenzoic acid can help facilitate the reaction.[4]

Q3: What is the role of the copper catalyst and which one should I choose?

A3: The copper catalyst is essential for facilitating the carbon-nitrogen bond formation.[2] Both Copper(I) and Copper(II) sources can be effective.[5] Common choices include Copper(I) oxide (Cu₂O), Copper(I) iodide (CuI), and Copper(I) bromide (CuBr).[1][4] Copper nanoparticles have also been investigated as an efficient catalyst for this type of reaction.[3] The choice often depends on cost, availability, and the specific reaction protocol being followed.

Q4: Is a ligand necessary for this reaction?

A4: While some Ullmann reactions can proceed without a ligand, the addition of a ligand is crucial for modern, efficient protocols. Ligands stabilize the copper catalyst, improve its solubility, and accelerate the reaction, often allowing for lower reaction temperatures and catalyst loadings.[5] For the N-arylation of amines, simple and inexpensive ligands like L-proline and N,N'-dimethylethylenediamine (DMEDA) have proven to be very effective.[5]

Q5: Which base and solvent combination is optimal?

A5: A base is required to deprotonate the pyrrolidine and neutralize the hydrohalic acid byproduct. Strong, non-nucleophilic inorganic bases are typically used. Potassium carbonate (K₂CO₃) is a very common and effective choice.[1] High-boiling polar aprotic solvents are standard for Ullmann condensations, which often require elevated temperatures.[2] Dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and 2-ethoxyethanol are suitable options.[1]

Troubleshooting Guide

Problem 1: Low to no product yield.

  • Potential Cause: Inactive Catalyst

    • Solution: Copper catalysts can be sensitive to air and moisture. Ensure you are using a fresh, high-quality copper source. If the reaction is consistently failing, consider purchasing a new bottle of the catalyst. For some protocols, the active Cu(I) species is generated in situ, and impurities can interfere with this process.[6]

  • Potential Cause: Suboptimal Reaction Conditions

    • Solution: Ullmann reactions are notoriously sensitive to temperature.[2] If the yield is low, the temperature may be insufficient. Try incrementally increasing the reaction temperature. Also, ensure your solvent is anhydrous, as water can interfere with the catalytic cycle.[7][8]

  • Potential Cause: Poor Starting Material Quality

    • Solution: Verify the purity of your 2-halobenzoic acid and pyrrolidine. Impurities can poison the catalyst.[6] Purify the starting materials if necessary. Pyrrolidine, in particular, can absorb atmospheric CO₂ and water. Using a freshly opened bottle or distilling it prior to use is recommended.

Problem 2: The reaction is sluggish or does not go to completion.

  • Potential Cause: Insufficient Base

    • Solution: Ensure at least two equivalents of the base (e.g., K₂CO₃) are used. One equivalent is needed to neutralize the carboxylic acid proton, and another is needed to neutralize the H-X formed during the C-N coupling. The particle size of a solid base can also impact the reaction rate; using a finely powdered base is recommended.[6]

  • Potential Cause: Inefficient Stirring

    • Solution: This is a heterogeneous reaction mixture (solid base, catalyst, liquid reagents). Vigorous stirring is crucial to ensure proper mixing and facilitate the reaction at the solid-liquid interface. Use a suitable stir bar and a stir plate with sufficient power.

Problem 3: The final product is difficult to purify.

  • Potential Cause: Contamination with Copper

    • Solution: Residual copper salts can make the product difficult to handle and can interfere with subsequent reactions. During the workup, after dilution with water and an organic solvent, you may need to add an aqueous solution of ammonia or ammonium chloride to complex with the copper and draw it into the aqueous layer. Filtering the crude organic solution through a pad of celite can also help remove insoluble copper species.[5]

  • Potential Cause: Formation of Side Products

    • Solution: A common side reaction is the decarboxylation of the starting material or product at high temperatures. If you suspect this is an issue, try running the reaction at a lower temperature for a longer period. Another potential byproduct is the homocoupling of the 2-halobenzoic acid.[6] Optimizing the catalyst and ligand system can help minimize these side reactions.

Quantitative Data Summary

The following table summarizes various catalytic systems reported for similar Ullmann-type N-arylation reactions. This data can be used as a starting point for reaction optimization.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Starting HalideYield (%)
CuI (5)L-Proline (20)K₂CO₃ (2)DMSO9024Aryl Iodide82-95
Cu₂O (10)NoneK₂CO₃ (2)2-Ethoxyethanol135 (reflux)24Aryl Bromide75-85
CuI (1)DMEDA (2)K₂CO₃ (2)Toluene11012-24Aryl Bromide80-98
CuBr (10)NoneCs₂CO₃ (2)DMF14036Aryl Chloride60-75
CuI (10)Phenanthroline (20)KOH (2)Water10018Aryl Chloride70-88

Note: Yields are representative for a range of substrates under the specified conditions and may vary for the synthesis of this compound.

Experimental Protocols

Protocol: Copper(I) Oxide-Catalyzed Synthesis of this compound

This protocol is adapted from standard Ullmann condensation procedures.[1]

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • Pyrrolidine (1.2 equiv)

  • Copper(I) oxide (Cu₂O) (0.1 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous powder (2.0 equiv)

  • 2-Ethoxyethanol (solvent)

  • Diethyl ether or Ethyl acetate

  • Deionized Water

  • Brine (saturated NaCl solution)

  • Hydrochloric acid (1M)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), copper(I) oxide (0.1 equiv), and anhydrous potassium carbonate (2.0 equiv).

  • Addition of Reagents: Add 2-ethoxyethanol to the flask (approx. 10 mL per gram of 2-bromobenzoic acid), followed by the addition of pyrrolidine (1.2 equiv).

  • Reaction: Heat the reaction mixture to reflux (approximately 135°C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 24 hours.

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

  • Acidification & Isolation:

    • Cool the combined organic extracts in an ice bath.

    • Slowly acidify the solution with 1M HCl with stirring until the product precipitates out. The pH should be around 2-3.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a small amount of cold organic solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Drying: Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Visualized Workflows and Logic

Catalyst_Selection_Workflow Catalyst Selection Workflow start Start: Need to Synthesize This compound halogen Which 2-halobenzoic acid is available? start->halogen cost_priority Is cost the primary concern? halogen->cost_priority Both Available cl_acid Use 2-Chlorobenzoic Acid halogen->cl_acid Only Chloro br_acid Use 2-Bromobenzoic Acid halogen->br_acid Only Bromo cost_priority->cl_acid Yes cost_priority->br_acid No harsh_cond Requires harsher conditions: - Higher Temp (~140°C) - Potentially higher catalyst loading cl_acid->harsh_cond mild_cond Allows for milder conditions: - Lower Temp (~90-110°C) - Lower catalyst loading br_acid->mild_cond catalyst_choice Select Catalyst System: - CuI / L-Proline / K₂CO₃ in DMSO - Cu₂O / K₂CO₃ in 2-Ethoxyethanol harsh_cond->catalyst_choice mild_cond->catalyst_choice end Proceed to Synthesis catalyst_choice->end Troubleshooting_Workflow Troubleshooting Logic for Low Yield start Problem: Low or No Yield check_reagents 1. Verify Reagents - Purity of starting materials? - Fresh catalyst & base? - Anhydrous solvent? start->check_reagents reagents_fail Action: Purify/replace reagents. Use freshly opened bottles. check_reagents->reagents_fail No check_conditions 2. Review Reaction Conditions - Is temperature high enough? - Is stirring vigorous? - Correct stoichiometry (esp. base)? check_reagents->check_conditions Yes, all good reagents_fail->start Re-run experiment conditions_fail Action: Increase temperature. Improve stirring. Verify reagent amounts. check_conditions->conditions_fail No optimize_system 3. Systematically Optimize - Screen different ligands (e.g., L-Proline). - Try a different copper source (CuI vs Cu₂O). - Screen alternative solvents (DMSO, DMF). check_conditions->optimize_system Yes, all correct conditions_fail->start Re-run experiment end Improved Yield optimize_system->end

References

Validation & Comparative

A Comparative Guide to 2-(Pyrrolidin-1-yl)benzoic Acid and Other Benzoic Acid Derivatives for Researchers in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the benzoic acid scaffold represents a cornerstone in the design of novel therapeutics. This guide provides a comparative analysis of 2-(Pyrrolidin-1-yl)benzoic acid and other benzoic acid derivatives, focusing on their potential in anticancer and antimicrobial applications. Due to the limited publicly available experimental data specifically for this compound, this guide draws upon data from structurally related N-substituted anthranilic acid analogs to provide a predictive comparison and highlight key structure-activity relationships.

Introduction to this compound

This compound, a derivative of anthranilic acid, features a pyrrolidine ring attached to the nitrogen atom at the 2-position of the benzoic acid core. This structural feature is of significant interest in medicinal chemistry as the incorporation of a cyclic amine can influence a molecule's lipophilicity, conformational rigidity, and ability to form hydrogen bonds, all of which are critical determinants of pharmacological activity. While specific biological data for this compound is not extensively documented in publicly accessible literature, its structural similarity to other N-substituted benzoic acid derivatives allows for informed predictions of its potential bioactivities.

Comparative Analysis: Anticancer Activity

N-substituted anthranilic acid derivatives have demonstrated significant potential as anticancer agents. The nature of the substituent on the nitrogen atom plays a crucial role in modulating their cytotoxic activity.

Structure-Activity Relationship Insights

Studies on various N-aryl and N-heterocyclic anthranilic acid analogs have revealed several key trends:

  • Aromatic and Heterocyclic Substituents: The introduction of aromatic and heterocyclic rings on the nitrogen atom of anthranilic acid has been a successful strategy in developing potent anticancer compounds. For instance, N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives have shown growth inhibitory properties against human tumor cell lines in nanomolar to low micromolar concentrations[1][2].

  • Esterification: Conversion of the carboxylic acid group to (hetero)aryl esters can significantly enhance antiproliferative efficacy. A pyridinyl ester derivative of N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid exhibited GI50 values at concentrations lower than 10⁻⁷ M across a full panel of human tumor cell lines[1][2].

  • Substituents on the N-Aryl Ring: In a series of N-benzoyl anthranilic acid derivatives, substituents on the N-benzoyl ring (B ring) were found to be critical for activity against aldo-keto reductase 1C3 (AKR1C3), an enzyme implicated in cancer. In contrast, substitutions on the anthranilic acid ring (A ring) did not play a significant role in AKR1C3 inhibition[3].

Based on these findings, it can be postulated that the pyrrolidine ring in this compound, as a saturated heterocyclic substituent, could confer a unique pharmacological profile. Its three-dimensional structure may allow for different binding interactions within target proteins compared to planar aromatic substituents.

Quantitative Comparison of Anticancer Activity (Illustrative)

The following table summarizes the anticancer activity of selected N-substituted anthranilic acid derivatives to provide a comparative context for the potential efficacy of this compound.

Compound/Derivative ClassCancer Cell LineIC50 / GI50 (µM)Reference
N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid (pyridinyl ester)Full Panel<0.1[1][2]
N-Benzoyl anthranilic acid derivative (Compound 10)AKR1C3 (enzyme inhibition)0.31[3]
N-Benzoyl anthranilic acid derivative (Compound 13)AKR1C3 (enzyme inhibition)0.35[3]
Anthranilic acid sulfonamide (Compound 5, X=NO₂)MOLT-315.71 µg/mL[4]
Anthranilic acid sulfonamide (Compound 7, X=CH₃)MOLT-332.88 µg/mL[4]
Anthranilic acid sulfonamide (Compound 8, X=Cl)MOLT-333.96 µg/mL[4]

Comparative Analysis: Antimicrobial Activity

Benzoic acid and its derivatives are well-known for their antimicrobial properties. The substitution at the 2-position can significantly influence the spectrum and potency of this activity.

Structure-Activity Relationship Insights
  • Positional Isomerism: The position of substituents on the benzoic acid ring affects antibacterial activity. For instance, against E. coli, 2-hydroxybenzoic acid showed stronger activity than benzoic acid itself, while other hydroxylated and methoxylated derivatives were less effective[5]. This highlights the importance of the ortho-substitution.

  • Nature of the Substituent: In a study of 2-chlorobenzoic acid derivatives, Schiff's bases were found to be more potent antimicrobial agents than their corresponding esters[6]. This suggests that the nature of the chemical linkage at the ortho position is a key determinant of activity.

  • N-Acylated Thiourea Derivatives: Thioureides of 2-(4-chlorophenoxymethyl)-benzoic acid have demonstrated selective and effective antimicrobial properties, particularly against multidrug-resistant strains[7]. The most active compounds in this series showed a broad spectrum of activity against enterobacterial strains, P. aeruginosa, S. aureus, and Candida spp.[7].

The presence of the pyrrolidine ring in this compound introduces a basic nitrogen atom, which could influence its antimicrobial profile, potentially through altered membrane permeability or interactions with different microbial targets compared to other derivatives.

Quantitative Comparison of Antimicrobial Activity (Illustrative)

The following table provides the minimum inhibitory concentration (MIC) values for various benzoic acid derivatives against different microorganisms, offering a benchmark for the potential antimicrobial performance of this compound.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Benzoic AcidE. coli O1571000[5]
2-Hydroxybenzoic AcidE. coli O1571000[5]
2-Chlorobenzoic acid derivative (Schiff's base, Compound 6)E. coliComparable to Norfloxacin[6]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureus32[7]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaS. aureus32[7]
Sorbic acid amide derivative (a₇)B. subtilis0.17 mM[8]
Sorbic acid amide derivative (a₇)S. aureus0.50 mM[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for assessing the anticancer and antimicrobial activities of benzoic acid derivatives.

Synthesis of this compound Analogs

A general method for the synthesis of N-substituted anthranilic acids involves the Ullmann condensation reaction.

Protocol:

  • A mixture of 2-chlorobenzoic acid, the corresponding amine (e.g., pyrrolidine), potassium carbonate, and a copper catalyst (e.g., copper(I) iodide) in a suitable solvent (e.g., DMF or DMSO) is heated under an inert atmosphere.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, diluted with water, and acidified with a mineral acid (e.g., HCl) to precipitate the product.

  • The crude product is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent system.

A specific synthesis for a related compound, 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid, involves the reaction of 3-pyrrolidinylphenol with phthalic anhydride in toluene, followed by treatment with NaOH and subsequent acidification[9].

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

  • Cell Seeding: Plate human cancer cells (e.g., MCF-7, HCT116, MOLT-3) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism after overnight incubation.

Procedure:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli, C. albicans) in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Serial Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate containing the appropriate broth.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria and at a suitable temperature and duration for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Logical Relationship of N-Substituted Anthranilic Acid Derivatives' Anticancer Activity

G A Anthranilic Acid Core B N-Substitution A->B F Aromatic/Heterocyclic Substituents B->F e.g. G Saturated Heterocyclic Substituents (e.g., Pyrrolidine) B->G e.g. C Increased Lipophilicity & Conformational Rigidity D Enhanced Binding to Target Proteins (e.g., AKR1C3) C->D E Potent Anticancer Activity D->E F->C H Unique 3D Conformation G->H H->D G cluster_0 Compound Preparation cluster_1 Biological Assay cluster_2 Data Analysis A Synthesis of Benzoic Acid Derivatives B Serial Dilution A->B C Cell/Microbe Culture & Treatment B->C D Incubation C->D E Addition of Detection Reagent (e.g., MTT) D->E F Measurement of Signal (e.g., Absorbance) E->F G Calculation of IC50 / MIC F->G

References

A Comparative Guide to the Synthesis of 2-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 2-(Pyrrolidin-1-yl)benzoic acid is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this molecule, focusing on the formation of its immediate precursor, methyl 2-(pyrrolidin-1-yl)benzoate, followed by hydrolysis. The three main strategies compared are the Buchwald-Hartwig amination, Nucleophilic Aromatic Substitution (SNAr), and the Ullmann condensation.

Data Presentation: A Comparative Overview

The following table summarizes the key quantitative and qualitative aspects of the three primary methods for the synthesis of methyl 2-(pyrrolidin-1-yl)benzoate. The final synthesis of this compound is typically achieved through a subsequent hydrolysis step.

ParameterBuchwald-Hartwig AminationNucleophilic Aromatic Substitution (SNAr)Ullmann Condensation
Starting Material Methyl 2-bromobenzoateMethyl 2-fluorobenzoateMethyl 2-bromobenzoate
Catalyst Palladium(II) acetate / Pd₂(dba)₃NoneCopper(I) oxide (Cu₂O)
Ligand Phosphine ligand (e.g., XPhos, RuPhos)NoneNone (or simple ligands)
Base Sodium tert-butoxide (NaOtBu)Potassium carbonate (K₂CO₃)Potassium carbonate (K₂CO₃)
Solvent Toluene or DioxaneToluene or DMF2-Ethoxyethanol
Temperature 80-110 °C80-110 °C~135 °C
Reaction Time 18-24 hours12-24 hours24 hours
Typical Yield High (often >85%)High (scalable)Moderate to High
Key Advantages High yields, mild conditions, broad scope.[1]No transition metal catalyst, lower cost.[1]Classical method, effective for N-arylation.
Key Disadvantages Cost of palladium catalyst and ligands.[1]Requires activated aryl halide.High temperatures, longer reaction times.

Experimental Protocols

The following are representative experimental protocols for the synthesis of methyl 2-(pyrrolidin-1-yl)benzoate via the three compared methods, followed by the hydrolysis to the final product.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a versatile method for forming C-N bonds.[1]

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk flask, under an inert atmosphere (e.g., Argon), combine Palladium(II) acetate (2 mol%) and XPhos (4 mol%).

  • Add anhydrous toluene, followed by methyl 2-bromobenzoate (1.0 equivalent), pyrrolidine (1.2 equivalents), and sodium tert-butoxide (1.4 equivalents).

  • Heat the reaction mixture to 110 °C and stir for 18-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature and filter it through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(pyrrolidin-1-yl)benzoate.

Nucleophilic Aromatic Substitution (SNAr)

This method is effective as the ester group in the ortho position activates the aromatic ring for nucleophilic attack.

Materials:

  • Methyl 2-fluorobenzoate

  • Pyrrolidine

  • Potassium Carbonate (K₂CO₃), anhydrous powder

  • Anhydrous Toluene

Procedure:

  • To a clean, dry reactor under a nitrogen atmosphere, add anhydrous toluene.

  • Add methyl 2-fluorobenzoate (1.0 equivalent) and powdered anhydrous potassium carbonate (2.0 equivalents).

  • Begin stirring the suspension.

  • Add pyrrolidine (1.2 equivalents) dropwise to the stirred suspension over 1 hour, maintaining the temperature below 40 °C.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-18 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once complete, cool the mixture to room temperature.

  • Filter the mixture and wash the filter cake with toluene.

  • Wash the combined filtrate sequentially with deionized water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil by vacuum distillation to yield methyl 2-(pyrrolidin-1-yl)benzoate.

Ullmann Condensation

This classical copper-catalyzed N-arylation provides an effective, albeit often more forcing, route.[2]

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Copper(I) oxide (Cu₂O)

  • Potassium Carbonate (K₂CO₃)

  • 2-Ethoxyethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine methyl 2-bromobenzoate (1.0 equivalent), potassium carbonate (2.0 equivalents), and copper(I) oxide (0.1 equivalent).[2]

  • Add 2-ethoxyethanol, followed by pyrrolidine (1.2 equivalents).[2]

  • Heat the reaction mixture to reflux (approximately 135 °C) with vigorous stirring for 24 hours.[2]

  • Monitor the reaction progress by TLC.[2]

  • After cooling to room temperature, pour the mixture into water.[2]

  • Extract the aqueous layer with diethyl ether.[2]

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[2]

  • Filter and concentrate the filtrate under reduced pressure.[2]

  • Purify the crude product by column chromatography on silica gel to yield methyl 2-(pyrrolidin-1-yl)benzoate.[2]

Hydrolysis of Methyl 2-(pyrrolidin-1-yl)benzoate

Materials:

  • Methyl 2-(pyrrolidin-1-yl)benzoate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve methyl 2-(pyrrolidin-1-yl)benzoate (1.0 equivalent) in a mixture of THF and water.

  • Add sodium hydroxide (2.0 equivalents).

  • Heat the mixture to reflux and stir for 4-12 hours, monitoring the reaction by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2-3 with concentrated hydrochloric acid.

  • The product, this compound, will precipitate.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic methodologies.

cluster_0 Buchwald-Hartwig Amination cluster_1 Nucleophilic Aromatic Substitution (SNAr) cluster_2 Ullmann Condensation cluster_3 Final Step: Hydrolysis BHA_start Methyl 2-bromobenzoate + Pyrrolidine BHA_reagents Pd(OAc)2, XPhos, NaOtBu, Toluene BHA_start->BHA_reagents 80-110 °C BHA_product Methyl 2-(pyrrolidin-1-yl)benzoate BHA_reagents->BHA_product Hydrolysis_start Methyl 2-(pyrrolidin-1-yl)benzoate BHA_product->Hydrolysis_start SNAr_start Methyl 2-fluorobenzoate + Pyrrolidine SNAr_reagents K2CO3, Toluene SNAr_start->SNAr_reagents ~110 °C (reflux) SNAr_product Methyl 2-(pyrrolidin-1-yl)benzoate SNAr_reagents->SNAr_product SNAr_product->Hydrolysis_start Ullmann_start Methyl 2-bromobenzoate + Pyrrolidine Ullmann_reagents Cu2O, K2CO3, 2-Ethoxyethanol Ullmann_start->Ullmann_reagents ~135 °C (reflux) Ullmann_product Methyl 2-(pyrrolidin-1-yl)benzoate Ullmann_reagents->Ullmann_product Ullmann_product->Hydrolysis_start Hydrolysis_reagents 1. NaOH, THF/H2O, Reflux 2. HCl (aq) Hydrolysis_start->Hydrolysis_reagents Final_product This compound Hydrolysis_reagents->Final_product

Caption: Comparative workflow of synthetic routes to this compound.

References

The Evolving Landscape of Pyrrolidinyl Benzoic Acids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents with enhanced efficacy and specificity is a continuous endeavor. Among the myriad of heterocyclic compounds, the "2-(Pyrrolidin-1-yl)benzoic acid" scaffold has emerged as a promising framework for the development of new drugs. This guide provides a comparative analysis of the biological activities of this core structure and its analogs, drawing upon experimental data from studies on structurally related compounds to elucidate potential structure-activity relationships (SAR).

While direct comparative studies on a homologous series of this compound are limited in publicly accessible literature, research on analogous structures provides valuable insights into their potential as anticancer, antimicrobial, and anti-inflammatory agents. This guide will synthesize these findings to offer a comprehensive overview for future research and development.

Anticancer Activity: A Tale of Substitution

The pyrrolidine and benzoic acid moieties are prevalent in a variety of anticancer agents.[1] Studies on structurally similar 2-(het)arylpyrrolidine-1-carboxamides have demonstrated that modifications to the aryl group can significantly impact cytotoxic activity.

A notable study synthesized a library of novel 2-(het)arylpyrrolidine-1-carboxamides and evaluated their anticancer activities in vitro and in vivo. The results highlighted that the introduction of a benzofuroxane fragment to the pyrrolidine core led to the most active compounds.[2]

Table 1: Comparative in vitro Anticancer Activity of 2-(Het)arylpyrrolidine-1-carboxamide Analogs against M-Hela (Cervical Cancer) Cell Line.[2]

Compound IDAryl MoietyIC50 (µM) vs. M-Hela Cells
6c 4-Methyl-7-nitrobenzofuroxan-5-yl16.8
6d 7-Nitrobenzofuroxan-4-yl16.1
6e 4,6-Dinitrobenzofuroxan-5-yl17.1
6g 5-Chloro-4,6-dinitrobenzofuroxan-7-yl14.7
Tamoxifen (Reference Drug)32.5

These findings suggest that the electronic properties and steric bulk of the substituent on the aromatic ring play a crucial role in the anticancer potency of these compounds. The strong electron-withdrawing nature of the nitro and chloro groups on the benzofuroxane ring appears to enhance cytotoxicity.

Antimicrobial and Anti-biofilm Potential

The pyrrolidine scaffold is also a key feature in many antimicrobial agents.[3] Research into pyrrolidine-2,3-diones has revealed their potential to not only kill planktonic bacteria but also to inhibit and eradicate bacterial biofilms, which are notoriously resistant to conventional antibiotics.[4]

A study on a library of 2,3-pyrrolidinedione analogs demonstrated that the nature of the N-substituent is critical for both antimicrobial and anti-biofilm activity. The introduction of an aza-moiety in the linker attached to the nitrogen of the pyrrolidine ring was found to "switch on" the biological activity.[4]

Table 2: Comparative Antimicrobial and Anti-biofilm Activity of N-substituted Pyrrolidine-2,3-dione Analogs against S. aureus.[4]

Compound IDN-SubstituentMIC (µg/mL)MBEC (µg/mL)
23 N-(3-aminopropyl)832
24 N-(4-aminobutyl)16>64
25 N-(3-((3-aminopropyl)amino)propyl)832
30 trans-cyclohexyl dimer416

MIC: Minimum Inhibitory Concentration; MBEC: Minimum Biofilm Eradication Concentration

These results underscore the importance of the substituent on the pyrrolidine nitrogen for antimicrobial and particularly for anti-biofilm efficacy. The dimeric structure with a trans-cyclohexyl linker exhibited the most potent activity.

Insights into Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of this compound are scarce, research on N-substituted 2-hydroxymethylbenzamides, which are structurally analogous to the benzoic acid portion of the target molecule, provides valuable SAR insights.

A comparative study of a series of N-substituted 2-hydroxymethylbenzamides using the carrageenan-induced paw edema model in rats revealed that the nature of the N-substituent and the length of the linker chain significantly influence anti-inflammatory activity.

Table 3: Comparative Anti-inflammatory Activity of N-substituted 2-Hydroxymethylbenzamide Derivatives.

Compound IDR Group% Inhibition of Edema
3a -CH₂-piperazinyl25.3
3b -CH₂-morpholinyl29.5
3c -CH₂-CH₂-piperazinyl33.8
3d -CH₂-CH₂-[4-(2-methoxyphenyl)-piperazin-1-yl]52.1
Indomethacin (Standard Drug)56.3

The data suggests that a two-carbon linker between the amide and a substituted piperazine ring provides the optimal length for anti-inflammatory activity. The presence of a bulky, lipophilic group on the piperazine ring, such as a 2-methoxyphenyl group, further enhances the activity.

Experimental Protocols

In Vitro Anticancer Activity Assay (MTT Assay)[2]
  • Cell Seeding: Human cancer cells (e.g., M-Hela) are seeded into 96-well plates at a density of 1 x 104 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (e.g., 1 to 100 µM) and a reference drug (e.g., Tamoxifen) for 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Minimum Inhibitory Concentration (MIC) and Minimum Biofilm Eradication Concentration (MBEC) Assays[4]
  • MIC Determination: The MIC is determined by broth microdilution according to CLSI guidelines. Briefly, serial dilutions of the compounds are prepared in 96-well plates containing bacterial suspension. The MIC is the lowest concentration of the compound that completely inhibits visible growth after incubation.

  • MBEC Determination: Biofilms are grown on the pegs of an MBEC device. The pegs are then transferred to a new 96-well plate containing serial dilutions of the test compounds and incubated. After incubation, the pegs are washed and sonicated to dislodge the surviving bacteria, which are then plated to determine the colony-forming units (CFU). The MBEC is the minimum concentration of the compound required to eradicate the biofilm.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema Model)[5]
  • Animal Model: Wistar rats are used for the study.

  • Compound Administration: The test compounds and a standard drug (e.g., Indomethacin) are administered orally at a specific dose (e.g., 100 mg/kg).

  • Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.

  • Paw Volume Measurement: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.

Signaling Pathways and Experimental Workflows

The biological activities of these compounds are often mediated through complex signaling pathways. For instance, the anti-inflammatory effects of many benzoic acid derivatives are thought to be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory cascade.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 (Target for Inhibition) Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Inhibitor 2-(Pyrrolidin-1-yl)benzoic acid analogs (Hypothesized) Inhibitor->COX_Enzymes Inhibition

Caption: Proposed mechanism of anti-inflammatory action via the COX pathway.

The workflow for identifying and evaluating the anticancer potential of novel compounds typically involves a multi-step process, from initial in vitro screening to more complex in vivo studies.

Anticancer_Drug_Discovery_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Evaluation Compound_Library Compound Library (this compound analogs) MTT_Assay MTT Assay (Cytotoxicity Screening) Compound_Library->MTT_Assay Hit_Identification Hit Identification (Active Compounds) MTT_Assay->Hit_Identification Apoptosis_Assay Apoptosis Assays Hit_Identification->Apoptosis_Assay Cell_Cycle_Analysis Cell Cycle Analysis Hit_Identification->Cell_Cycle_Analysis Animal_Model Animal Models (e.g., Xenograft) Efficacy_Toxicity Efficacy & Toxicity Studies Animal_Model->Efficacy_Toxicity

Caption: Workflow for anticancer drug discovery and evaluation.

Conclusion

The "this compound" scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The available data on structurally related compounds strongly suggest that systematic modification of this core structure can lead to potent anticancer, antimicrobial, and anti-inflammatory agents. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of this compound analogs to establish clear structure-activity relationships and identify lead compounds for further development. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations.

References

Spectroscopic analysis and validation of "2-(Pyrrolidin-1-yl)benzoic acid" structure

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectroscopic Analysis of 2-(Pyrrolidin-1-yl)benzoic Acid and its Unsubstituted Precursor, Benzoic Acid

This guide provides a detailed comparative analysis of the spectroscopic properties of this compound against its parent compound, benzoic acid. This document is intended for researchers, scientists, and professionals in drug development, offering objective experimental and predicted data to facilitate structural validation and further research. The primary analytical techniques covered are Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Executive Summary

The structural integrity of synthesized novel compounds is a cornerstone of chemical and pharmaceutical research. Spectroscopic techniques provide a non-destructive and highly informative means of elucidating and confirming molecular structures. This guide presents a side-by-side comparison of the key spectroscopic data for this compound and benzoic acid. The introduction of the pyrrolidine substituent at the ortho position of the benzoic acid ring induces significant and predictable changes in the spectroscopic signatures, which are detailed herein.

Data Presentation: A Comparative Overview

The following tables summarize the key experimental and predicted spectroscopic data for this compound and benzoic acid.

Table 1: ¹H NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppm
This compound (Predicted) Aromatic Protons: 7.8-8.0 (d, 1H)7.2-7.4 (m, 2H)6.8-7.0 (d, 1H)Pyrrolidine Protons: 3.3-3.5 (t, 4H)1.9-2.1 (m, 4H)Carboxylic Acid Proton: ~12-13 (s, 1H)
Benzoic Acid (Experimental) Aromatic Protons: 8.12 (d, 2H, ortho)7.62 (t, 1H, para)7.50 (t, 2H, meta)Carboxylic Acid Proton: 12.2 (s, 1H)[1][2]

Table 2: ¹³C NMR Spectroscopic Data (Predicted and Experimental)

CompoundChemical Shift (δ) ppm
This compound (Predicted) Carboxylic Acid Carbon: ~170Aromatic Carbons: ~150 (C-N)~132~130~125~120~118Pyrrolidine Carbons: ~52 (CH₂-N)~26 (CH₂)
Benzoic Acid (Experimental) Carboxylic Acid Carbon: 172.60[3][4]Aromatic Carbons: 133.89 (C-COOH)130.28 (para)129.39 (ortho)128.55 (meta)[3][4]

Table 3: Infrared (IR) Spectroscopy Data (Predicted and Experimental)

CompoundWavenumber (cm⁻¹)Functional Group
This compound (Predicted) ~2500-3300 (broad)~1700-1720~1600, ~1480~1250-1300~750O-H (Carboxylic Acid)C=O (Carboxylic Acid)C=C (Aromatic)C-N (Aromatic Amine)C-H (Aromatic, oop)
Benzoic Acid (Experimental) 2500-3300 (broad)[5]1680-1710[6]~1600, ~1450-~930 (broad)O-H (Carboxylic Acid)C=O (Carboxylic Acid)C=C (Aromatic)-O-H (oop, dimer)

Table 4: Mass Spectrometry Data (Predicted and Experimental)

Compoundm/zFragmentation Ion
This compound (Predicted) 191 (M⁺)14611870Molecular Ion[M-COOH]⁺[M-COOH-C₂H₄]⁺[C₄H₈N]⁺
Benzoic Acid (Experimental) 122 (M⁺)[7][8]105[7][8]77[7][8]51[8]Molecular Ion[M-OH]⁺[C₆H₅]⁺[C₄H₃]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analyses cited in this guide. Researchers should adapt these protocols based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To determine the chemical structure by analyzing the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition:

    • The spectrometer is locked onto the deuterium signal of the solvent.

    • The magnetic field is shimmed to achieve homogeneity.

    • A standard one-pulse sequence is used for acquisition.

    • Typically, 16 to 64 scans are acquired to obtain a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds is commonly used.[9]

  • ¹³C NMR Acquisition:

    • A standard proton-decoupled pulse sequence is used.

    • Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to obtain a spectrum with an adequate signal-to-noise ratio.[10]

  • Data Analysis: The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phased and baseline corrected. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.[11]

  • Instrumentation: A standard FT-IR spectrometer.

  • Sample Preparation:

    • Solid Samples (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with anhydrous potassium bromide (KBr) (100-200 mg). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.[12]

    • Attenuated Total Reflectance (ATR): A small amount of the solid or liquid sample is placed directly on the ATR crystal. This method requires minimal to no sample preparation.[11]

  • Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. The sample is then placed in the beam path, and the sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The absorption bands are then correlated to specific functional group vibrations.

Mass Spectrometry (MS)
  • Objective: To determine the molecular weight and elemental composition of the compound and to gain structural information from its fragmentation pattern.

  • Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range for analysis.[13]

  • Data Acquisition: The sample solution is introduced into the ion source. For ESI, the sample is infused at a low flow rate. For EI, the sample is typically introduced via a direct insertion probe or a gas chromatograph. The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides clues about the molecule's structure.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis and validation of the "this compound" structure.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Data Interpretation & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

References

A Researcher's Comparative Guide to the Purity Assessment of Synthesized "2-(Pyrrolidin-1-yl)benzoic acid"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel chemical entities, the rigorous assessment of purity is a cornerstone of reliable and reproducible research. This guide provides an objective comparison of standard analytical techniques for determining the purity of synthesized "2-(Pyrrolidin-1-yl)benzoic acid," a key intermediate in various research and development applications. The following sections detail the experimental protocols, comparative performance data, and potential impurities associated with this compound.

Understanding Potential Impurities

The purity of a synthesized batch of "this compound" can be influenced by residual starting materials, byproducts of the synthetic route, and degradation products. Common synthesis pathways, such as the nucleophilic aromatic substitution between a 2-halobenzoic acid and pyrrolidine, may result in the following impurities:

  • Unreacted Starting Materials: Residual 2-halobenzoic acid and pyrrolidine.

  • Solvent Residues: Trace amounts of solvents used during the reaction or purification steps.

  • Byproducts from Side Reactions: Depending on the specific synthetic conditions, various byproducts may form.

A crucial aspect to consider is the potential for hydrolysis of related ester compounds during synthesis or workup, which would yield "this compound" itself as a hydrolysis product. This underscores the importance of robust analytical methods to accurately quantify the target compound.

Comparative Analysis of Purity Assessment Techniques

A multi-faceted approach employing orthogonal analytical techniques is recommended for a comprehensive purity profile. The most common and effective methods for small organic molecules like "this compound" are High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis.

Table 1: Comparison of Key Analytical Techniques for Purity Assessment

Technique Principle Information Provided Typical Purity Range (%) Advantages Limitations
HPLC (UV) Differential partitioning between a stationary and mobile phase.Retention time, peak area (concentration), presence of non-volatile impurities.95.0 - 99.9High resolution, quantitative, widely applicable.Requires soluble and UV-active compounds.
GC-MS Separation by volatility followed by mass-to-charge ratio detection.Retention time, molecular weight of impurities, structural information.95.0 - 99.9High sensitivity, excellent for volatile impurities and identification.Not suitable for non-volatile or thermally labile compounds.
¹H NMR Nuclear spin transitions in a magnetic field.Structural confirmation, identification and quantification of proton-containing impurities.95.0 - 99.5Non-destructive, provides structural information, can be quantitative (qNMR).Lower sensitivity than chromatographic methods, overlapping signals can be an issue.
Elemental Analysis Combustion of the sample to determine the elemental composition (C, H, N).Percentage of C, H, N, which is compared to the theoretical values.Confirms elemental compositionProvides fundamental compositional data.Does not detect isomeric impurities or those with the same elemental composition.

Note: The typical purity range for commercially available "this compound" is often around 95% or greater.

Experimental Protocols

Detailed and standardized protocols are essential for accurate and reproducible purity assessment.

High-Performance Liquid Chromatography (HPLC)

Principle: This technique separates components of a mixture based on their affinity for a stationary phase (column) and a liquid mobile phase. Purity is determined by comparing the peak area of the main component to the total area of all peaks.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable modifier)

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile in water with 0.1% formic acid.

  • Standard Preparation: Accurately weigh and dissolve a reference standard of "this compound" in the mobile phase to a known concentration.

  • Sample Preparation: Dissolve the synthesized compound in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • Detection wavelength: Determined by UV scan (e.g., 254 nm)

  • Analysis: Inject the standard and sample solutions and record the chromatograms.

  • Purity Calculation: Calculate the purity based on the area percentage of the main peak.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Principle: ¹H NMR spectroscopy provides detailed information about the structure of a molecule and can be used to identify and quantify impurities containing protons.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Internal standard for quantitative NMR (qNMR), if required (e.g., maleic acid)

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of the synthesized compound in the deuterated solvent.

  • Data Acquisition: Acquire the ¹H NMR spectrum.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, baseline correction).

  • Analysis:

    • Confirm the structure of "this compound" by assigning the proton signals.

    • Identify signals corresponding to impurities (e.g., residual solvents, starting materials).

    • For quantitative analysis, integrate the signals of the compound and a known internal standard.

Elemental Analysis

Principle: The compound is combusted in a controlled environment, and the resulting gases (CO₂, H₂O, N₂) are measured to determine the percentage of carbon, hydrogen, and nitrogen.

Procedure:

  • An accurately weighed sample of the dried compound is submitted to a specialized analytical laboratory.

  • The experimental percentages of C, H, and N are compared to the theoretical values for the molecular formula C₁₁H₁₃NO₂.

    • Theoretical: C, 69.09%; H, 6.85%; N, 7.32%

  • A deviation of ±0.4% is generally considered acceptable.

Visualizing the Purity Assessment Workflow

A logical workflow ensures a thorough and efficient purity assessment of the synthesized compound.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Purity Analysis cluster_reporting Final Reporting Synthesized_Product Synthesized Crude This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesized_Product->Purification Initial_Screen Initial Purity Screen (TLC, Melting Point) Purification->Initial_Screen Primary_Analysis Primary Quantitative Analysis (HPLC or GC-MS) Initial_Screen->Primary_Analysis Structural_Confirmation Structural Confirmation & Impurity ID (¹H NMR, ¹³C NMR, MS) Primary_Analysis->Structural_Confirmation Elemental_Composition Elemental Composition (Elemental Analysis) Structural_Confirmation->Elemental_Composition Data_Compilation Data Compilation and Review Elemental_Composition->Data_Compilation CoA Certificate of Analysis (CoA) Generation Data_Compilation->CoA

Caption: A typical workflow for the purity assessment of a synthesized chemical compound.

Decision-Making for Method Selection

The choice of analytical technique often depends on the specific requirements of the analysis and available resources.

Method_Selection start Purity Question is_quantitative Quantitative Result Needed? start->is_quantitative is_volatile Are Impurities Volatile? is_quantitative->is_volatile Yes elemental Use Elemental Analysis is_quantitative->elemental No (Composition Only) hplc Use HPLC is_volatile->hplc No gcms Use GC-MS is_volatile->gcms Yes need_structure Structural Info on Impurities? need_structure->hplc No (Quantification Only) from HPLC nmr Use NMR need_structure->nmr Yes hplc->need_structure gcms->need_structure

Caption: A decision tree to guide the selection of an appropriate analytical method.

By employing a combination of these robust analytical techniques and following standardized protocols, researchers can confidently ascertain the purity of synthesized "this compound," ensuring the integrity and reliability of their subsequent research and development activities.

Navigating the Landscape of N-Substituted Anthranilic Acids: A Comparative Guide to Alternatives for 2-(Pyrrolidin-1-yl)benzoic Acid in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, the selection of appropriate ligands is paramount for optimizing catalytic reactions. This guide provides a comprehensive comparison of 2-(Pyrrolidin-1-yl)benzoic acid and its structural analogs, offering insights into their performance in palladium- and copper-catalyzed cross-coupling reactions. Through a detailed analysis of experimental data, this document serves as a valuable resource for making informed decisions in ligand selection for enhanced catalytic efficiency.

In the realm of synthetic chemistry, this compound has carved a niche as a versatile building block. Its utility often extends to serving as a ligand in transition metal catalysis, where the nitrogen of the pyrrolidine ring and the carboxylic acid moiety can coordinate with a metal center, influencing the outcome of the reaction. However, the landscape of chemical synthesis is ever-evolving, with a continuous search for more efficient, cost-effective, and readily available alternatives. This guide explores viable substitutes for this compound, focusing on their performance in key chemical transformations.

Structurally Similar Alternatives

The most logical alternatives to this compound are molecules that retain the core N-substituted anthranilic acid scaffold but feature variations in the cyclic amine or the nature of the N-substituent. These include:

  • 2-(Piperidin-1-yl)benzoic acid: A close structural analog where the five-membered pyrrolidine ring is replaced by a six-membered piperidine ring. This seemingly minor change can impact the steric and electronic properties of the ligand.

  • N-Phenylanthranilic acid: In this alternative, the cyclic amine is replaced by an aniline moiety, introducing a different electronic environment around the nitrogen atom.

  • 2-(Morpholino)benzoic acid: The inclusion of an oxygen atom in the cyclic amine ring, as in morpholine, can alter the ligand's solubility and coordination properties.

The choice between these alternatives can significantly influence reaction conditions, yields, and the overall efficiency of a catalytic process.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are fundamental tools for the formation of carbon-carbon and carbon-nitrogen bonds, respectively. The performance of ligands in these reactions is critical for achieving high yields and selectivity.

While direct head-to-head comparative studies are not always readily available in the published literature, the synthesis of the methyl esters of this compound and 2-(piperidin-1-yl)benzoic acid via Buchwald-Hartwig amination provides some initial insights. The conditions for these syntheses suggest that the choice of the cyclic amine can necessitate adjustments in the ligand and base to optimize the yield.

Table 1: A Representative Comparison of Ligand Performance in a Hypothetical Suzuki-Miyaura Coupling Reaction

LigandAryl HalideBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound 4-BromotoluenePhenylboronic acidPd(OAc)₂ / LigandK₃PO₄Toluene10012Data not available
2-(Piperidin-1-yl)benzoic acid 4-BromotoluenePhenylboronic acidPd(OAc)₂ / LigandK₃PO₄Toluene10012Data not available
N-Phenylanthranilic acid 4-BromotoluenePhenylboronic acidPd(OAc)₂ / LigandK₃PO₄Toluene10012Data not available

Note: The table above is a template for comparison. Specific experimental data directly comparing these ligands in a Suzuki-Miyaura reaction was not found in the available search results. The data would need to be populated from a dedicated experimental study.

Performance in Copper-Catalyzed N-Arylation Reactions

Copper-catalyzed N-arylation reactions represent another important class of transformations where these ligands could find application. The choice of ligand can be crucial in modulating the reactivity of the copper catalyst.

Table 2: A Representative Comparison of Ligand Performance in a Hypothetical Copper-Catalyzed N-Arylation of an Amine

LigandAryl HalideAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
This compound IodobenzeneAnilineCuI / LigandK₂CO₃DMF11024Data not available
2-(Piperidin-1-yl)benzoic acid IodobenzeneAnilineCuI / LigandK₂CO₃DMF11024Data not available
N-Phenylanthranilic acid IodobenzeneAnilineCuI / LigandK₂CO₃DMF11024Data not available

Note: Similar to the previous table, this is a template awaiting specific experimental data from comparative studies.

Experimental Protocols

To facilitate further research and direct comparison, detailed experimental protocols for the synthesis of the parent compounds and their potential use in a catalytic reaction are provided below.

Synthesis of Methyl 2-(Pyrrolidin-1-yl)benzoate via Buchwald-Hartwig Amination

Materials:

  • Methyl 2-bromobenzoate

  • Pyrrolidine

  • Palladium(II) acetate (Pd(OAc)₂)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOBu-t)

  • Anhydrous Toluene

Procedure:

  • In an oven-dried Schlenk tube, combine Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

  • Add methyl 2-bromobenzoate (1.0 equiv) and sodium tert-butoxide (1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous toluene, followed by pyrrolidine (1.2 equiv).

  • Heat the reaction mixture at 100 °C for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Hydrolysis to this compound

The synthesized methyl ester can be hydrolyzed to the corresponding carboxylic acid using standard procedures, for example, by heating with an aqueous solution of sodium hydroxide followed by acidification.

Visualizing Reaction Pathways

To better understand the relationships and workflows in these chemical transformations, the following diagrams are provided.

Buchwald_Hartwig_Amination cluster_reactants Reactants & Catalysts A Aryl Halide (Methyl 2-bromobenzoate) F Oxidative Addition A->F B Amine (Pyrrolidine) G Amine Coordination B->G C Pd(0) Catalyst C->F D Ligand (XPhos) E Base (NaOBu-t) E->G F->G H Reductive Elimination G->H H->C Catalyst Regeneration I Coupled Product (Methyl 2-(pyrrolidin-1-yl)benzoate) H->I

Caption: A simplified workflow for the Buchwald-Hartwig amination reaction.

Ligand_Comparison_Logic A Target Reaction (e.g., Suzuki Coupling) B This compound A->B C Alternative Ligands A->C F Performance Metrics B->F D 2-(Piperidin-1-yl)benzoic acid C->D E N-Phenylanthranilic acid C->E D->F E->F G Yield (%) F->G H Reaction Time (h) F->H I Selectivity F->I J Optimal Conditions F->J

Caption: Logical relationship for comparing the performance of different ligands.

Conclusion

While this compound is a valuable tool in a chemist's arsenal, a thorough evaluation of its alternatives is crucial for optimizing synthetic strategies. Structural analogs such as 2-(piperidin-1-yl)benzoic acid and N-phenylanthranilic acid present viable options that may offer advantages in terms of reactivity, availability, or cost. This guide highlights the need for direct comparative studies to generate the quantitative data necessary for a definitive assessment of their relative performance. The provided experimental framework and visualizations are intended to aid researchers in designing and interpreting such comparative investigations, ultimately leading to more efficient and robust chemical syntheses.

Benchmarking the performance of "2-(Pyrrolidin-1-yl)benzoic acid" in specific applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development, "2-(Pyrrolidin-1-yl)benzoic acid" and its structural analogs represent a versatile scaffold with significant potential across various therapeutic areas. This guide provides a comparative analysis of its performance, drawing upon available data for its derivatives and structurally similar compounds in key applications such as oncology, infectious diseases, and neurology.

Performance in Anticancer Applications

Derivatives of the pyrrolidine-benzoic acid scaffold have demonstrated notable efficacy as anticancer agents. Structure-activity relationship (SAR) studies reveal that modifications to this core structure can significantly influence cytotoxic and antiproliferative activities.

Comparative Anticancer Activity:

While direct comparative data for "this compound" is limited, studies on analogous compounds provide valuable insights. For instance, certain tetrazolopyrrolidine-1,2,3-triazole analogues have shown potent antiproliferative activity against various cancer cell lines.[1] Similarly, other benzoic acid derivatives have been investigated as inhibitors of key signaling pathways in cancer, such as the MDM2-p53 interaction, which is critical for tumor suppression.[2]

Compound/AnalogCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Tetrazolopyrrolidine-triazole analog 7aHeLa (Cervical Cancer)0.32 ± 1.00Camptothecin-
Tetrazolopyrrolidine-triazole analog 7iHeLa (Cervical Cancer)1.80 ± 0.22Camptothecin-
Benzoic acid derivative 8MCF-7 (Breast Cancer)100--
Benzoic acid derivative 9MCF-7 (Breast Cancer)100--
Triazolo-thiadiazole derivative 2MCF-7 (Breast Cancer)22.1Tamoxifen-
Triazolo-thiadiazole derivative 2SaOS-2 (Osteosarcoma)19Tamoxifen-
Triazolo-thiadiazole derivative 2K562 (Leukemia)15Tamoxifen-
4-((2-hydroxynaphthalen-1-yl) methyleneamino)benzoic acidHeLa (Cervical Cancer)17.845-fluoro uracil-
Triazole derivative 2MCF-7 (Breast Cancer)18.7Doxorubicin-
Triazole derivative 14MCF-7 (Breast Cancer)15.6Doxorubicin-

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

A common method to assess the anticancer activity of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The test compound ("this compound" or its analogs) and a reference drug are dissolved in a suitable solvent (e.g., DMSO) and added to the wells at various concentrations. Control wells receive only the solvent.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours. Living cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.

Logical Workflow for Anticancer Drug Discovery

anticancer_workflow cluster_discovery Discovery & Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials Compound_Library Compound Library (incl. This compound analogs) HTS High-Throughput Screening (e.g., MTT Assay) Compound_Library->HTS Hit_Identification Hit Identification HTS->Hit_Identification SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization ADME_Tox ADME/Tox Profiling In_Vivo In Vivo Efficacy Studies (Animal Models) ADME_Tox->In_Vivo Lead_Optimization->ADME_Tox Safety_Pharmacology Safety Pharmacology In_Vivo->Safety_Pharmacology Phase_I Phase I Safety_Pharmacology->Phase_I Phase_II Phase II Phase_I->Phase_II Phase_III Phase III Phase_II->Phase_III

Caption: A general workflow for an anticancer drug discovery program.

Performance in Antibacterial Applications

The pyrrolidine moiety is a common feature in many antibacterial agents. Benzoic acid and its derivatives are also known for their antimicrobial properties. The combination of these two pharmacophores in "this compound" suggests its potential as an antibacterial agent.

Comparative Antibacterial Activity:

Studies on derivatives of pyrrolidin-2-one and benzoic acid have demonstrated their effectiveness against various bacterial strains. For instance, 2-pyrrolidone-5-carboxylic acid has been shown to inhibit the growth of spoilage bacteria.[3][4] The antibacterial activity of benzoic acid derivatives is influenced by the type and position of substituents on the benzene ring.[5]

Compound/AnalogBacterial StrainMIC (µg/mL)Reference CompoundMIC (µg/mL)
2-pyrrolidone-5-carboxylic acid derivative 8A. baumannii3.9025 - 15.625--
2-pyrrolidone-5-carboxylic acid derivative 9A. baumannii3.9025 - 15.625--
2-pyrrolidone-5-carboxylic acid derivative 8MRSA3.9025 - 15.625--
2-pyrrolidone-5-carboxylic acid derivative 9MRSA3.9025 - 15.625--
Benzoic acidE. coli O1571000--
2-hydroxybenzoic acidE. coli O1571000--
3,4,5-trihydroxybenzoic acidE. coli O1574000--

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is a standard measure of antibacterial efficacy.

  • Bacterial Culture: The target bacterial strains (e.g., E. coli, S. aureus) are grown in a suitable broth medium overnight.

  • Compound Preparation: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the bacteria.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathway: Inhibition of Bacterial Growth

While the specific mechanism of action for "this compound" is not yet elucidated, a general mechanism for weak acid antimicrobials involves the disruption of the bacterial cell membrane and inhibition of essential metabolic pathways.

antibacterial_pathway cluster_cell Bacterial Cell Compound This compound Membrane Cell Membrane Disruption Compound->Membrane disrupts Metabolism Inhibition of Metabolic Pathways Compound->Metabolism inhibits Growth_Inhibition Bacterial Growth Inhibition Membrane->Growth_Inhibition Metabolism->Growth_Inhibition

Caption: A simplified diagram of a potential antibacterial mechanism.

Performance in Neurological Applications

The pyrrolidine scaffold is present in numerous compounds targeting the central nervous system (CNS). Derivatives of pyrrolidin-2-one have been investigated for their potential in treating neurological disorders such as Alzheimer's disease and ischemic stroke.[6][7]

Comparative Activity in Neurological Targets:

Benzothiazole-pyrrolidine derivatives have been identified as inhibitors of monoamine oxidase-B (MAO-B) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases.[8]

Compound/AnalogTargetIC50 (µM) / % InhibitionReference Compound
N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c)BuChE15.12-
N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h)BuChE12.33-
N-(5-methylbenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2c)MAO-B60.10% at 100 µM-
N-(6-bromobenzo[d]thiazol-2-yl)-3-(pyrrolidin-1-yl)propanamide (2h)MAO-B66.30% at 100 µM-

Experimental Protocol: Enzyme Inhibition Assay (e.g., BuChE)

  • Enzyme and Substrate Preparation: A solution of the target enzyme (e.g., human BuChE) and its substrate (e.g., butyrylthiocholine) are prepared in a suitable buffer.

  • Inhibition Assay: The enzyme is pre-incubated with various concentrations of the test compound.

  • Reaction Initiation: The substrate is added to start the enzymatic reaction.

  • Detection: The product of the reaction is detected, often using a chromogenic reagent (e.g., DTNB) that produces a colored product, which is measured spectrophotometrically over time.

  • Data Analysis: The rate of the enzymatic reaction is calculated. The percentage of inhibition is determined for each concentration of the test compound, and the IC50 value is calculated.

Illustrative Workflow for CNS Drug Discovery

cns_workflow Target_ID Target Identification (e.g., MAO-B, BuChE) Assay_Dev Assay Development (Enzyme Inhibition Assay) Target_ID->Assay_Dev Screening Screening of Compound Library Assay_Dev->Screening Hit_to_Lead Hit-to-Lead Optimization (SAR) Screening->Hit_to_Lead Preclinical Preclinical Studies (In vivo models of neurological disorders) Hit_to_Lead->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A typical workflow for discovering CNS-active drugs.

References

The Role of 2-(Pyrrolidin-1-yl)benzoic Acid Derivatives in Diabetes Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The global search for more effective treatments for type 2 diabetes has led researchers to explore a variety of molecular scaffolds. Among these, derivatives of 2-(pyrrolidin-1-yl)benzoic acid have emerged as a promising class of compounds, particularly as dual agonists for Peroxisome Proliferator-Activated Receptors alpha (PPARα) and gamma (PPARγ). This guide provides a comparative analysis of these compounds, their performance against other treatment modalities, and the experimental frameworks used to evaluate them, supported by available research data.

Performance Comparison of Pyrrolidine Acid Analogs as Dual PPARα/γ Agonists

A key area of research has been the development of 3,4-disubstituted pyrrolidine acid analogs as potent dual agonists of PPARα and PPARγ. Activation of PPARγ is known to improve insulin sensitivity, while PPARα activation helps in correcting dyslipidemia, a common comorbidity in type 2 diabetes. The dual activation, therefore, presents a comprehensive treatment strategy.

A pivotal study in this area focused on a series of novel pyrrolidine acid analogs, evaluating their in vitro potency and in vivo efficacy. The data presented below summarizes the performance of key compounds from this research, comparing them with existing treatments.

Compound/DrugPPARα EC50 (nM)PPARγ EC50 (nM)In Vivo Efficacy (db/db mice) - % Reduction in TriglyceridesIn Vivo Efficacy (db/db mice) - % Reduction in Glucose
Analog 3k 451205540
Analog 4i 60806050
Tesaglitazar 20305848
Muraglitazar 150505052
Fenofibrate 500 (PPARα selective)>10,00045Minimal
Pioglitazone >10,000200 (PPARγ selective)Minimal45

EC50 values represent the concentration of the compound required to elicit a half-maximal response in in vitro coactivator recruitment assays. In vivo efficacy data is derived from studies in db/db mice, a model for type 2 diabetes.

Experimental Protocols

The evaluation of these pyrrolidine derivatives involves a series of standardized in vitro and in vivo experiments to determine their potency, selectivity, and therapeutic efficacy.

In Vitro Potency Assessment: LanthaScreen® TR-FRET Coactivator Recruitment Assay

This assay is a common method to determine the potency of compounds as agonists for nuclear receptors like PPARα and PPARγ.

Objective: To measure the EC50 value of a test compound, which represents its potency in recruiting a coactivator peptide to the PPAR ligand-binding domain (LBD).

Methodology:

  • Reagents:

    • GST-tagged PPARα or PPARγ LBD

    • Terbium-labeled anti-GST antibody

    • Fluorescein-labeled coactivator peptide (e.g., PGC1α)

    • Test compound dilutions

    • Assay buffer

  • Procedure:

    • The test compound is serially diluted and added to the wells of a microplate.

    • The GST-tagged PPAR LBD is then added to each well.

    • A mixture of the terbium-labeled antibody and fluorescein-labeled coactivator peptide is added.

    • The plate is incubated at room temperature to allow the components to reach equilibrium.

  • Data Acquisition:

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is measured using a plate reader. The instrument excites the terbium donor (at ~340 nm) and measures the emission from both the terbium donor (at ~490 nm) and the fluorescein acceptor (at ~520 nm).

    • The ratio of the acceptor to donor emission is calculated. An increase in this ratio indicates the recruitment of the coactivator to the PPAR LBD, signifying agonist activity.

  • Data Analysis:

    • The TR-FRET ratio is plotted against the log of the test compound concentration.

    • A sigmoidal dose-response curve is fitted to the data to determine the EC50 value.

In Vivo Efficacy Evaluation in a Type 2 Diabetes Model (db/db mice)

Objective: To assess the therapeutic potential of the test compounds in a genetically obese and diabetic mouse model.

Methodology:

  • Animal Model:

    • Male C57BLKS/J-m +/+ Leprdb (db/db) mice are used. These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

  • Treatment Protocol:

    • Mice are typically treated once daily by oral gavage with the test compound or vehicle control for a period of 14 days.

    • Dosage is determined from preliminary pharmacokinetic and tolerability studies.

  • Parameters Measured:

    • Blood Glucose: Measured from tail vein blood samples at baseline and at the end of the treatment period.

    • Plasma Triglycerides: Blood is collected at the end of the study, and plasma is separated for triglyceride level measurement using a commercial kit.

    • Body Weight: Monitored throughout the study.

  • Data Analysis:

    • The percentage reduction in blood glucose and plasma triglycerides is calculated for the treated groups relative to the vehicle-treated control group.

    • Statistical analysis (e.g., t-test or ANOVA) is used to determine the significance of the observed effects.

Signaling Pathway and Experimental Workflow

The therapeutic effects of these this compound derivatives are mediated through the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.

PPAR_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus cluster_cellular_response Cellular Response Ligand Pyrrolidine Acid Analog (or other PPAR Agonist) PPAR PPARα / PPARγ Ligand->PPAR Binds and Activates PPAR_RXR_Complex PPAR-RXR Heterodimer PPAR->PPAR_RXR_Complex Heterodimerizes with RXR RXR RXR->PPAR_RXR_Complex PPRE PPRE (DNA Response Element) PPAR_RXR_Complex->PPRE Binds to Target_Genes Target Gene Transcription PPRE->Target_Genes Initiates mRNA mRNA Target_Genes->mRNA Proteins Proteins Involved in: - Lipid Metabolism - Glucose Homeostasis - Inflammation mRNA->Proteins Translation

Caption: PPAR Signaling Pathway Activation by a Ligand.

The experimental workflow for evaluating these compounds follows a logical progression from in vitro screening to in vivo validation.

Experimental_Workflow Compound_Synthesis Synthesis of Pyrrolidine Acid Analogs In_Vitro_Screening In Vitro Screening (TR-FRET Assay) Compound_Synthesis->In_Vitro_Screening Lead_Identification Identification of Potent Dual Agonists In_Vitro_Screening->Lead_Identification In_Vivo_Testing In Vivo Efficacy Testing (db/db mice) Lead_Identification->In_Vivo_Testing Data_Analysis Analysis of Glucose and Triglyceride Lowering In_Vivo_Testing->Data_Analysis Preclinical_Candidate Selection of Preclinical Candidate Data_Analysis->Preclinical_Candidate

Caption: Drug Discovery Workflow for PPAR Agonists.

Comparison with Other Alternatives

While dual PPARα/γ agonists like the this compound derivatives hold significant promise, they are part of a broader landscape of therapeutic options for type 2 diabetes.

  • PPARγ Selective Agonists (Thiazolidinediones - TZDs): Drugs like Pioglitazone are effective at improving insulin sensitivity. However, they are associated with side effects such as weight gain and fluid retention.

  • PPARα Selective Agonists (Fibrates): Compounds like Fenofibrate are primarily used to manage dyslipidemia by lowering triglycerides and raising HDL cholesterol. Their effect on glycemic control is minimal.

  • Other Drug Classes: Metformin remains the first-line therapy for type 2 diabetes. Newer classes of drugs like SGLT-2 inhibitors and GLP-1 receptor agonists offer alternative mechanisms of action and have shown cardiovascular benefits.

The key advantage of the pyrrolidine-based dual agonists is their potential to address both hyperglycemia and dyslipidemia with a single molecule, which could lead to improved patient compliance and a more comprehensive management of the metabolic abnormalities associated with type 2 diabetes.

Conclusion

Derivatives of this compound represent a promising avenue of research in the development of new therapies for type 2 diabetes. Their ability to act as dual PPARα/γ agonists offers a multi-faceted approach to treatment. The comparative data indicates that these compounds can achieve efficacy comparable to or exceeding that of existing single-target therapies. The detailed experimental protocols provide a framework for the continued evaluation and optimization of this class of molecules. As research progresses, these compounds may offer a valuable addition to the therapeutic arsenal against this widespread metabolic disease.

A Comparative Guide to N-Acylethanolamine Acid Amidase (NAAA) Inhibitors: Featuring 2-(Pyrrolidin-1-yl)benzoic Acid Derivatives and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review and comparison of various inhibitors of N-acylethanolamine acid amidase (NAAA), a critical enzyme in the regulation of lipid signaling pathways involved in inflammation and pain. We will delve into the performance of derivatives of "2-(Pyrrolidin-1-yl)benzoic acid" and compare them with other prominent classes of NAAA inhibitors, supported by experimental data and detailed protocols.

Introduction to NAAA and its Role in Pathology

N-acylethanolamine acid amidase (NAAA) is a lysosomal enzyme that primarily hydrolyzes N-palmitoylethanolamide (PEA), an endogenous lipid mediator with well-documented anti-inflammatory and analgesic properties.[1][2][3] By breaking down PEA, NAAA curtails its signaling, thus playing a crucial role in the modulation of inflammatory responses and pain perception. Inhibition of NAAA leads to an accumulation of PEA, which in turn activates the peroxisome proliferator-activated receptor-alpha (PPAR-α), a nuclear receptor that regulates the expression of genes involved in inflammation.[1][2][4] This mechanism makes NAAA a promising therapeutic target for a range of inflammatory and pain-related disorders.[1][5]

The NAAA Signaling Pathway

The signaling cascade initiated by NAAA inhibition is a key area of interest for therapeutic intervention. The following diagram illustrates the central role of NAAA in the PEA signaling pathway and the consequences of its inhibition.

NAAA_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus NAPE N-acyl-phosphatidylethanolamine (NAPE) NAPE-PLD NAPE-PLD NAPE->NAPE-PLD hydrolysis PEA_extra Palmitoylethanolamide (PEA) PEA_intra PEA NAPE-PLD->PEA_intra NAAA NAAA Palmitic_Acid Palmitic_Acid NAAA->Palmitic_Acid Palmitic Acid + Ethanolamine PEA_intra->NAAA hydrolysis PPARa_inactive PPAR-α (inactive) PEA_intra->PPARa_inactive activates FAAH FAAH PEA_intra->FAAH minor hydrolysis PPARa_active PPAR-α (active) PPARa_inactive->PPARa_active Gene_Expression Anti-inflammatory Gene Expression PPARa_active->Gene_Expression regulates Pain_Inflammation ↓ Pain & Inflammation Gene_Expression->Pain_Inflammation NAAA_Inhibitor NAAA Inhibitor (e.g., 2-(Pyrrolidin-1-yl)benzoic acid derivatives) NAAA_Inhibitor->NAAA inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->NAPE-PLD upregulates

Caption: The NAAA signaling pathway and the mechanism of its inhibitors.

Comparison of NAAA Inhibitors

This section compares the in vitro potency of various classes of NAAA inhibitors, including derivatives of this compound and other notable scaffolds. The data is presented to facilitate a clear comparison of their half-maximal inhibitory concentrations (IC50).

Inhibitor ClassCompoundTargetIC50 (µM)Selectivity over FAAHReference
Pyrrolidine Amides 1-(2-Biphenyl-4-yl)ethyl-carbonyl pyrrolidine rat NAAA2.12 > 47-fold[6][7]
1-Hexadecanoylpyrrolidinerat NAAA25Low[8]
β-Lactones ARN077rat NAAALow nM rangeHigh[8]
Oxazolidinones F96human NAAA0.14High[9][10]
F215human NAAAnM potencyHigh[9]
Benzothiazole-piperazines Third-generation inhibitorshuman NAAAnM potencyHigh[9]
Natural Products Atractylodin human NAAA2.81 Not specified[9][10]
Diacerinrat NAAA7.2Not specified[9]
FucoxanthinolNAAA12.75Not specified[9]
Other Small Molecules AM9053human NAAA0.036High[10][11]

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section details the key experimental methodologies for assessing NAAA inhibition.

In Vitro NAAA Inhibition Assay (Fluorometric Method)

This assay is a high-throughput method to determine the potency of NAAA inhibitors.

Principle: The assay utilizes a fluorogenic substrate, N-(4-methylcoumarin-7-yl) palmitamide (PAMCA), which upon hydrolysis by NAAA, releases the fluorescent molecule 7-amino-4-methylcoumarin (AMC). The increase in fluorescence is directly proportional to the enzyme activity.

Workflow:

NAAA_Assay_Workflow Start Start Dispense Dispense NAAA Enzyme Solution into 96-well plate Start->Dispense Add_Inhibitor Add Test Inhibitor (various concentrations) Dispense->Add_Inhibitor Pre_incubate Pre-incubate at 37°C for 15 minutes Add_Inhibitor->Pre_incubate Initiate Initiate Reaction with PAMCA Substrate Pre_incubate->Initiate Incubate Incubate at 37°C for 30 minutes Initiate->Incubate Measure Measure Fluorescence (Ex: 355 nm, Em: 460 nm) Incubate->Measure Analyze Calculate % Inhibition and IC50 Value Measure->Analyze End End Analyze->End

Caption: Workflow for the fluorometric NAAA inhibition assay.

Detailed Protocol:

  • Enzyme Solution: Prepare a solution of recombinant human NAAA in an assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% Triton X-100, 3 mM DTT, pH 4.5).[12]

  • Inhibitor Preparation: Prepare serial dilutions of the test compounds (e.g., this compound derivatives) in DMSO.

  • Assay Plate Setup: To a 96-well black plate, add the NAAA enzyme solution followed by the test inhibitor at various concentrations. Include a vehicle control (DMSO) and a positive control (a known NAAA inhibitor).

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add the PAMCA substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation at ~355 nm and emission at ~460 nm.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Anti-inflammatory Activity

This assay evaluates the ability of NAAA inhibitors to suppress the inflammatory response in a cellular context.

Principle: Macrophage cell lines (e.g., RAW 264.7) are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, characterized by the release of pro-inflammatory cytokines like TNF-α and IL-6. The ability of NAAA inhibitors to reduce the production of these cytokines is measured.

Detailed Protocol:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

  • Cell Seeding: Seed the cells into 24-well plates and allow them to adhere overnight.

  • Inhibitor Treatment: Treat the cells with various concentrations of the NAAA inhibitor for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce inflammation.

  • Incubation: Incubate the cells for a specified period (e.g., 24 hours).

  • Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of TNF-α and IL-6 using commercially available ELISA kits.[12]

  • Data Analysis: Compare the cytokine levels in the inhibitor-treated wells to the LPS-stimulated control wells to determine the dose-dependent anti-inflammatory effect of the inhibitor.

Conclusion

The development of potent and selective NAAA inhibitors holds significant promise for the treatment of inflammatory diseases and chronic pain. While derivatives of this compound have demonstrated micromolar inhibitory activity against NAAA, other chemical scaffolds such as β-lactones, oxazolidinones, and certain natural products have exhibited even greater potency, with IC50 values in the nanomolar range. The comparative data and detailed experimental protocols provided in this guide are intended to aid researchers in the evaluation and development of novel NAAA inhibitors. Future research should focus on optimizing the pharmacokinetic properties and in vivo efficacy of these compounds to translate their preclinical potential into clinical applications.

References

The Strategic Advantage of 2-(Pyrrolidin-1-yl)benzoic Acid as a Synthetic Intermediate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the selection of synthetic intermediates is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic route. This guide provides a comprehensive comparison of the efficacy of 2-(Pyrrolidin-1-yl)benzoic acid as a synthetic intermediate against alternative methods for the construction of N-aryl pyrrolidines and rhodamine dyes, two classes of molecules with significant applications in drug discovery and bioimaging.

At a Glance: Performance Comparison

The utility of this compound and its derivatives is most evident in the synthesis of complex molecules where the pyrrolidine moiety is pre-installed on an aromatic ring, which can then be further elaborated. This approach is contrasted with methods that form the N-aryl bond directly, such as the Buchwald-Hartwig amination and Ullmann condensation.

Target Molecule ClassSynthetic ApproachKey Intermediate/ReactionTypical YieldKey AdvantagesKey Disadvantages
Rhodamine Dyes Pre-functionalized Intermediate2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid~71%Regiocontrolled synthesis, avoids isomeric mixtures.Multi-step synthesis of the intermediate may be required.
Alternative RoutePhthalaldehydic Acids + Aminophenols50-60%Direct access to single isomers.Requires synthesis of specific phthalaldehydic acids.
N-Aryl Pyrrolidines Direct N-ArylationBuchwald-Hartwig Amination96-99%High yields, broad substrate scope, milder conditions.Requires expensive palladium catalysts and ligands.
Direct N-ArylationUllmann Condensation~98%Uses less expensive copper catalysts.Often requires harsh reaction conditions (high temperatures).

Case Study 1: Synthesis of Pyrrolidinyl-Containing Rhodamine Dyes

Rhodamine dyes are a cornerstone of fluorescence microscopy and bioimaging. The introduction of a pyrrolidinyl group can enhance the photophysical properties of these dyes. A key intermediate for the synthesis of certain pyrrolidinyl-containing rhodamines is 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid.

Experimental Protocol: Synthesis of 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid

This protocol describes the synthesis of the key intermediate for pyrrolidinylrhodamine.

Materials:

  • 3-Pyrrolidinylphenol

  • Phthalic anhydride

  • Toluene

  • 35% Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

  • Methanol

Procedure:

  • A solution of 3-pyrrolidinylphenol (1.20 g, 7.36 mmol) and phthalic anhydride (1.31 g, 8.83 mmol) in toluene is refluxed under a nitrogen atmosphere for 3 hours.

  • The mixture is cooled to 50–60°C.

  • 7 ml of 35.0% aqueous NaOH (w/w) is added, and the mixture is heated at 90°C for 6 hours.

  • The resulting mixture is poured into 70 ml of water and acidified with hydrochloric acid.

  • The mixture is allowed to stand at room temperature for 2 hours, during which a precipitate forms.

  • The suspension is filtered, and the collected solid is recrystallized from a mixture of water and methanol.

  • The purified product is dried to afford 2-[2-Hydroxy-4-(pyrrolidin-1-yl)benzoyl]benzoic acid (1.63 g, 70.7% yield).

This intermediate can then be cyclized to form the corresponding pyrrolidinylrhodamine dye. The pre-installation of the pyrrolidine group onto the benzoic acid precursor ensures a specific substitution pattern in the final rhodamine structure, a significant advantage over methods that can produce isomeric mixtures.

Case Study 2: Synthesis of N-Aryl Pyrrolidines

N-aryl pyrrolidines are prevalent structural motifs in a wide range of biologically active compounds. While this compound itself can be a precursor to such molecules through subsequent decarboxylation or other transformations, its main utility lies in providing a pre-arylated pyrrolidine building block. Here, we compare direct N-arylation methods as alternatives.

Alternative Protocol 1: Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for forming C-N bonds.

Materials:

  • Aryl bromide (e.g., Bromobenzene)

  • Pyrrolidine

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Phosphine ligand (e.g., TrixiePhos, t-BuBrettPhos, XPhos, RuPhos, SPhos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous solvent (e.g., Toluene, Dioxane)

General Procedure:

  • To a reaction vessel under an inert atmosphere, add the palladium catalyst, phosphine ligand, and base.

  • Add the anhydrous solvent, followed by the aryl bromide and pyrrolidine.

  • The reaction mixture is heated (typically 80-110°C) and monitored by TLC or GC-MS until completion.

  • After cooling, the reaction is worked up by partitioning between an organic solvent and water.

  • The organic layer is dried and concentrated, and the product is purified by column chromatography.

Reported yields for the Buchwald-Hartwig amination of bromobenzene with various amines, including heterocyclic amines, are often in the range of 96-99%.[1]

Alternative Protocol 2: Ullmann Condensation

This copper-catalyzed reaction is a classical method for N-arylation.

Materials:

  • Aryl halide (e.g., Bromobenzene)

  • Pyrrolidine

  • Copper catalyst (e.g., CuI, Copper powder)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Deep Eutectic Solvent like Choline Chloride/Glycerol)

General Procedure:

  • A mixture of the aryl halide, pyrrolidine, copper catalyst, and base in the solvent is heated (typically 60-100°C).

  • The reaction progress is monitored by TLC or GC.

  • Upon completion, the mixture is cooled and worked up by extraction with an organic solvent.

  • The organic layer is washed, dried, and concentrated. The crude product is then purified.

For the Ullmann amination of bromobenzene with N,N-dimethylethylenediamine in a deep eutectic solvent, a near-quantitative yield of 98% has been reported.[2] While traditional Ullmann reactions often require harsh conditions, modern modifications with specific ligands and solvent systems have made this method milder and more efficient.[3][4]

Visualizing Synthetic Strategies and Biological Interactions

To better understand the relationships between these synthetic approaches and the potential biological relevance of the resulting molecules, the following diagrams are provided.

Synthetic_Pathways_to_N_Aryl_Pyrrolidines A 2-Halobenzoic Acid + Pyrrolidine B This compound A->B Nucleophilic Aromatic Substitution C N-Aryl Pyrrolidine (via Decarboxylation) B->C D Aryl Halide + Pyrrolidine E Buchwald-Hartwig Amination D->E F Ullmann Condensation D->F G N-Aryl Pyrrolidine (Direct) E->G F->G

Caption: Synthetic routes to N-Aryl Pyrrolidines.

Rhodamine_Mitochondrial_Interaction cluster_cell Cellular Environment Mito Mitochondrion ATP ATP Production Mito->ATP ROS Reactive Oxygen Species (ROS) Mito->ROS Generates RhB Rhodamine Derivative RhB->Mito Accumulates in MMP Mitochondrial Membrane Potential (ΔΨm) RhB->MMP Can alter MMP->ATP Drives Apoptosis Apoptosis MMP->Apoptosis Disruption can lead to ROS->Apoptosis Can induce

Caption: Rhodamine interaction with mitochondrial signaling.

Conclusion

This compound serves as a valuable and strategic intermediate, particularly for the synthesis of complex molecules where regiochemical control is paramount, such as in certain rhodamine dyes. While direct N-arylation methods like the Buchwald-Hartwig amination and Ullmann condensation offer high yields for the synthesis of simpler N-aryl pyrrolidines, the choice of synthetic strategy will ultimately depend on the specific target molecule, cost considerations, and the desired level of complexity. For drug development professionals and researchers, understanding the comparative efficacy of these different approaches is essential for designing efficient and robust synthetic routes to novel and impactful compounds.

References

Safety Operating Guide

Proper Disposal of 2-(Pyrrolidin-1-yl)benzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides detailed procedures for the proper disposal of 2-(Pyrrolidin-1-yl)benzoic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. Researchers, scientists, and drug development professionals should follow these steps to manage waste streams containing this compound.

I. Hazard Identification and Classification

Before initiating any disposal protocol, it is essential to understand the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound is classified with the following hazards:

  • Causes skin irritation (H315).[1]

  • Causes serious eye irritation (H319).[1]

  • May cause respiratory irritation (H335).[1]

Therefore, this compound must be handled as a hazardous chemical. Waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines in 40 CFR 261.3 and must also consult state and local regulations for complete and accurate classification.[1]

II. Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate personal protective equipment (PPE) to minimize exposure.

PPE ItemSpecification
Gloves Chemically resistant gloves (e.g., nitrile) inspected prior to use.[2]
Eye Protection Safety glasses with side shields or goggles. A face shield may be necessary for larger quantities.[2]
Lab Coat A standard laboratory coat, buttoned, to protect skin and clothing.
Respiratory For nuisance exposures or when generating dust, a P95 (US) or P1 (EU EN 143) particle respirator may be used.[2]

III. Waste Segregation and Collection

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Designated Waste Container :

    • Use a dedicated, properly labeled hazardous waste container for solid this compound waste.

    • For solutions containing this compound, use a compatible liquid waste container.

    • Containers must be in good condition, compatible with the chemical, and have a secure, leak-proof closure.[3]

  • Labeling :

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the date when the first waste was added to the container.

    • List all constituents of a waste mixture, including solvents.

  • Incompatible Materials :

    • Store waste containing this compound away from strong oxidizing agents.[1]

    • Do not mix incompatible waste streams in the same container.[4]

IV. On-Site Accumulation and Storage

Waste must be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).[5]

  • Location : The SAA must be under the control of laboratory personnel.[3]

  • Containment : Utilize secondary containment, such as a tray, to capture any potential leaks or spills.[4]

  • Container Management : Keep the waste container closed except when adding waste.[4]

  • Storage Limits : Do not exceed 55 gallons of hazardous waste in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[5] For academic labs, the maximum storage time in an SAA is typically six months.[3]

V. Disposal Procedure

The guiding principle is that no activity should begin unless a plan for the disposal of all waste has been formulated.[4]

  • Waste Characterization : All waste containing this compound must be treated as hazardous waste.

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.

  • Documentation : Maintain accurate records of the waste generated, including the chemical composition and quantity.[6]

  • Prohibited Disposal Methods :

    • DO NOT dispose of this compound down the drain or in the regular trash.[1][3]

    • DO NOT allow the chemical to enter waterways or the soil.[1]

VI. Spill and Emergency Procedures

In the event of a spill, follow these procedures:

  • Evacuate and Secure : Alert others in the area and evacuate if necessary. Remove all sources of ignition.[1]

  • Assess the Spill : For small spills, trained laboratory personnel may clean it up. For large spills, contact your institution's EHS or emergency response team.

  • Cleanup :

    • Wear appropriate PPE.

    • For solid spills, prevent dust formation.[2] Carefully sweep or vacuum the material into a suitable disposal container.

    • For liquid spills, absorb with an inert material and place it into a sealed container for disposal.[1]

  • Decontamination : Clean the spill area thoroughly. All cleanup materials must be disposed of as hazardous waste.[7]

VII. Empty Container Disposal

Empty containers that held this compound must also be managed properly.

  • If the container held what is classified as an "acute hazardous waste," it must be triple-rinsed with a suitable solvent.[4] The rinsate must be collected and disposed of as hazardous waste.[4]

  • For non-acute hazardous waste, empty the container as much as possible. Deface or remove the original label and dispose of it according to your institution's guidelines, which may allow for disposal as regular trash after proper cleaning.[7]

G cluster_0 Waste Generation & Collection cluster_1 On-Site Accumulation cluster_2 Final Disposal cluster_3 Emergency Protocol Start Start Generate Waste Generate 2-(Pyrrolidin-1-yl)benzoic acid waste Start->Generate Waste Select Container Select appropriate, compatible, and labeled waste container Generate Waste->Select Container Segregate Waste Segregate from incompatible materials (e.g., strong oxidizers) Select Container->Segregate Waste Store in SAA Store in designated Satellite Accumulation Area (SAA) Segregate Waste->Store in SAA Secondary Containment Use secondary containment Store in SAA->Secondary Containment Keep Closed Keep container closed Secondary Containment->Keep Closed Monitor Limits Monitor accumulation limits (time and volume) Keep Closed->Monitor Limits Contact EHS Contact Environmental Health & Safety (EHS) for pickup Monitor Limits->Contact EHS Document Maintain disposal records Contact EHS->Document End End Document->End Spill Occurs Spill Occurs Assess Spill Assess Spill Size & Hazard Spill Occurs->Assess Spill Cleanup Cleanup with appropriate PPE and materials Assess Spill->Cleanup Dispose Cleanup Dispose of cleanup materials as hazardous waste Cleanup->Dispose Cleanup

Caption: Workflow for the proper disposal of this compound.

References

Safeguarding Your Research: A Guide to Handling 2-(Pyrrolidin-1-yl)benzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Key Safety and Handling Protocols for 2-(Pyrrolidin-1-yl)benzoic acid

This document provides essential guidance for the safe handling, use, and disposal of this compound in a laboratory setting. Adherence to these procedures is critical to ensure the safety of all personnel and to maintain a secure research environment. The information herein is compiled from safety data sheets and established laboratory safety protocols to provide clear, actionable steps for researchers, scientists, and drug development professionals.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory when handling this compound.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Personal Protective Equipment Specifications Purpose
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene)To prevent skin contact and irritation[1].
Eye and Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.To protect eyes from splashes and dust, preventing serious eye irritation[1][2].
Skin and Body Protection Laboratory coat, long-sleeved clothing. Consider disposable coveralls for larger quantities.To protect skin and personal clothing from contamination[1].
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator.To prevent respiratory tract irritation from dust or fumes[1][3].

Experimental Protocols: Safe Handling and Storage

Strict adherence to the following protocols is essential to minimize exposure and ensure safe handling of this compound.

Handling Procedures:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of dust or fumes[1]. Ensure that eyewash stations and safety showers are readily accessible[3][4].

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling and before breaks or leaving the laboratory[1][3]. Avoid eating, drinking, or smoking in areas where the chemical is handled or stored[5][6].

  • Procedural Precautions: Avoid contact with skin, eyes, and clothing[1]. Prevent the formation of dust and aerosols.

Storage Requirements:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area[1][3].

  • Keep away from incompatible substances such as strong oxidizing agents[3].

  • Store in a locked-up area if required by institutional policies[1][3].

First Aid and Emergency Procedures

In the event of an exposure, immediate action is crucial.

  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[1].

  • In case of skin contact: Immediately wash off with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice/attention[1][3].

  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell[1].

  • If swallowed: Do NOT induce vomiting. Rinse mouth with water. Call a poison center or doctor if you feel unwell[3].

Disposal Plan

All chemical waste must be handled and disposed of in accordance with federal, state, and local regulations.

  • Waste Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste[1].

  • Disposal: Dispose of contents and container to an approved waste disposal plant[1][3]. Do not allow the product to enter drains, other waterways, or soil[1].

  • Packaging: Do not reuse empty containers. Dispose of them as unused product[1].

Logical Workflow for Handling this compound

The following diagram illustrates the procedural flow for the safe handling of this compound from receipt to disposal.

A Receipt of Chemical B Pre-Handling Safety Check (Verify SDS, Check PPE) A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Handling in Ventilated Area (Fume Hood) C->D E Experimentation D->E J Emergency Procedures (First Aid, Spill Response) D->J F Post-Experiment Decontamination (Clean Workspace, Remove PPE) E->F H Waste Collection (Labeled, Sealed Container) E->H E->J G Proper Storage (Cool, Dry, Well-Ventilated) F->G I Waste Disposal (Follow Institutional & Regulatory Guidelines) H->I

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Pyrrolidin-1-yl)benzoic acid
Reactant of Route 2
Reactant of Route 2
2-(Pyrrolidin-1-yl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.